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  • Product: Lysylphenylalanine--hydrogen chloride (1/1)
  • CAS: 4078-58-4

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Lysylphenylalanine--hydrogen chloride (1/1)

Title: Structural Elucidation, Synthesis, and Characterization of L-Lysyl-L-phenylalanine Hydrochloride (1:1) Executive Summary L-Lysyl-L-phenylalanine (Lys-Phe) is a bioactive dipeptide that plays a pivotal role as a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation, Synthesis, and Characterization of L-Lysyl-L-phenylalanine Hydrochloride (1:1)

Executive Summary L-Lysyl-L-phenylalanine (Lys-Phe) is a bioactive dipeptide that plays a pivotal role as a structural motif in drug development, particularly in the synthesis of enzyme inhibitors and polymer-drug conjugates. As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, detailing the causality behind its physicochemical properties, the critical necessity of its hydrochloride salt form, and the self-validating protocols required for its synthesis and analytical characterization.

Structural Elucidation and Physicochemical Profiling

L-Lysyl-L-phenylalanine is a basic dipeptide consisting of an N-terminal lysine and a C-terminal phenylalanine[1]. In its free-base form, the presence of the highly basic ε-amino group on the lysine side chain (pKa ~10.5) makes the molecule susceptible to inter-molecular condensation, oxidation, and degradation during storage.

The Causality of the Salt Form: To mitigate these stability issues, the peptide is synthesized and isolated as a stoichiometric 1:1 hydrochloride salt, yielding Lysylphenylalanine--hydrogen chloride (CAS No. 4078-58-4)[2]. The addition of hydrogen chloride protonates the most basic amine (the ε-amino group), significantly enhancing the thermodynamic stability and aqueous solubility of the peptide. This transformation is a critical prerequisite for downstream biological assays, preventing the peptide from precipitating in physiological buffers and enabling its formulation into therapeutic polymer conjugates[3].

Table 1: Physicochemical and Structural Data

PropertyValue
Chemical Name L-Lysyl-L-phenylalanine hydrochloride (1:1)
CAS Number 4078-58-4[2]
Molecular Formula C15H24ClN3O3[2]
Molecular Weight (Salt) 329.82 g/mol
Molecular Weight (Free Base) 293.36 g/mol [1]
Stoichiometry 1:1 (Peptide : HCl)

Solid-Phase Peptide Synthesis (SPPS) Methodology

To ensure the highest purity and yield, we mandate the Fmoc/tBu solid-phase strategy over Boc-chemistry. This avoids the repeated exposure of the growing peptide chain to harsh acids (like TFA), which can lead to premature cleavage or side-chain modifications. The following workflow is designed as a self-validating system , ensuring that each step is empirically verified before proceeding.

SPPS_Workflow N1 1. Resin Swelling (Wang Resin) N2 2. Fmoc-Phe-OH Coupling N1->N2 N3 3. Fmoc Deprotection (UV Monitored) N2->N3 N4 4. Fmoc-Lys(Boc)-OH Coupling N3->N4 N5 5. Fmoc Deprotection (UV Monitored) N4->N5 N6 6. TFA Cleavage (TFA/TIS/H2O) N5->N6 N7 7. HCl Salt Exchange (0.1M HCl Lyophilization) N6->N7

Step-by-step solid-phase peptide synthesis (SPPS) workflow for Lys-Phe HCl.

Self-Validating Step-by-Step Protocol:

  • Resin Preparation: Swell Wang resin (0.1 mmol) in Dichloromethane (DCM) for 45 minutes.

    • Validation: Visual confirmation of resin volume expansion ensures adequate pore accessibility for reagents.

  • First Amino Acid Coupling: React Fmoc-Phe-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

    • Validation: Perform a Kaiser (ninhydrin) test. A yellow (negative) result confirms the complete absence of free amines, validating successful coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance quantifies 100% deprotection efficiency.

  • Second Amino Acid Coupling: Add Fmoc-Lys(Boc)-OH (3 eq) under identical coupling conditions. The Boc protecting group is essential here to prevent unwanted branching at the ε-amino position.

    • Validation: Kaiser test (yellow result required).

  • Final Deprotection & Cleavage: Remove the N-terminal Fmoc, then cleave the dipeptide from the resin while simultaneously removing the Boc group using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Salt Exchange (Critical Step): The cleavage step inherently yields Lys-Phe as a trifluoroacetate (TFA) salt. Because TFA is highly cytotoxic and can skew in vitro assay results, a salt exchange is mandatory. Dissolve the lyophilized peptide in 0.1 M HCl and relyophilize. Repeat this cycle three times to ensure the complete displacement of TFA by chloride ions, yielding the biologically compatible 1/1 HCl salt[2].

Analytical Characterization Protocol

To guarantee trustworthiness and batch-to-batch reproducibility, the synthesized Lys-Phe HCl must be rigorously validated using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology & Causality:

  • Column Selection: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) to effectively retain and resolve the polar dipeptide.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Causality of Mobile Phase: We explicitly avoid TFA in the mobile phase, despite its excellent ion-pairing properties, because it causes severe ion suppression in mass spectrometry. Formic acid provides the necessary protonation for positive electrospray ionization (ESI+) without masking the signal.

  • Validation Criteria: The chromatogram must show a single sharp peak (>95% purity at 214 nm). The mass spectrum must confirm the free-base molecular weight, presenting an [M+H]+ ion at m/z 294.1[1].

Therapeutic Applications & Mechanistic Pathways

Lys-Phe derivatives serve as critical structural building blocks in the design of Angiotensin-converting Enzyme (ACE) inhibitors and as biodegradable linkers in therapeutic polymer conjugates[3][].

ACE_Pathway Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin Renin->Angogen AngII Angiotensin II AngI->AngII Converted by ACE ACE (Target) ACE->AngI Effect Vasoconstriction AngII->Effect Induces LysPhe Lys-Phe Derivatives (Inhibitor) LysPhe->ACE Blocks

Mechanism of action for Lys-Phe derivatives in the ACE inhibition pathway.

Mechanistic Insight: In the renin-angiotensin system, ACE is a zinc metalloprotease responsible for converting Angiotensin I into the potent vasoconstrictor Angiotensin II. Peptides containing the Lys-Phe motif act as competitive inhibitors[]. The basic lysine side chain interacts with secondary binding pockets on the enzyme, while the hydrophobic phenylalanine residue mimics the C-terminal sequence of natural ACE substrates. This effectively blocks the active site, preventing the synthesis of Angiotensin II and subsequent vasoconstriction. Furthermore, Lys-Phe sequences are utilized as enzymatically cleavable linkers in mPEG-SPC polymer conjugates, allowing for the controlled, localized release of therapeutic payloads in targeted drug delivery systems[3].

References

  • [2] NextSDS. H-LYS-PHE-OH HCL — Chemical Substance Information (CAS 4078-58-4). URL:[Link]

  • [3] Google Patents. EP2341942A1 - Polymer conjugates of therapeutic peptides. URL:

  • [1] PubChem - National Institutes of Health. Lys-Phe | C15H23N3O3 | CID 151410. URL:[Link]

Sources

Exploratory

Solubility Profile of Lysylphenylalanine Hydrochloride (Lys-Phe-HCl) in Aqueous Buffers: A Technical Guide for Formulation and Development

Executive Summary Lysylphenylalanine (Lys-Phe) is a bioactive dipeptide with significant applications ranging from its role as a potent membrane-mediated antisickling agent in sickle-cell disease to its utility as a supr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysylphenylalanine (Lys-Phe) is a bioactive dipeptide with significant applications ranging from its role as a potent membrane-mediated antisickling agent in sickle-cell disease to its utility as a supramolecular building block in advanced hydrogel formulations. When synthesized and lyophilized as a hydrochloride salt (Lys-Phe-HCl), its physicochemical behavior in aqueous solutions is fundamentally altered. For researchers and drug development professionals, understanding the thermodynamic and kinetic solubility of this dipeptide is a critical prerequisite for reliable in vitro assays and in vivo dosing.

This technical whitepaper provides an in-depth mechanistic analysis of Lys-Phe-HCl solubility, detailing the causality behind its pH-dependent dissolution, and outlines a self-validating experimental protocol for accurate solubility determination.

Mechanistic Insights: The Role of the Hydrochloride Salt and pKa

Peptide solubility is not merely a function of hydrophobicity; it is strictly governed by the ionization state of the constituent amino acids . Lys-Phe consists of a hydrophilic, basic N-terminal lysine and a hydrophobic, aromatic C-terminal phenylalanine.

The theoretical pKa values for the ionizable groups in Lys-Phe are approximately:

  • C-terminal α -carboxyl group (Phe): ~2.2

  • N-terminal α -amino group (Lys): ~9.0

  • Side-chain ϵ -amino group (Lys): ~10.5

The isoelectric point (pI) of Lys-Phe is calculated as the average of the two basic pKa values, yielding a pI of ~9.75. At this pH, the dipeptide exists predominantly as a zwitterion with a net charge of zero. This state maximizes intermolecular hydrophobic interactions (driven by the phenyl ring) and minimizes ion-dipole interactions with water, leading to the lowest aqueous solubility.

Expertise & Experience Insight: Why formulate as a hydrochloride salt? Supplying the peptide as Lys-Phe-HCl ensures that upon initial contact with water, the local microenvironment is highly acidic. The chloride counterion is highly solvated, and the peptide is locked into a fully protonated, highly cationic state (net charge +2). This electrostatic repulsion between peptide molecules prevents the rapid aggregation often seen with hydrophobic sequences, facilitating rapid kinetic dissolution before the system reaches thermodynamic equilibrium with the surrounding buffer .

ChargeState State1 pH < 3.0 Net Charge: +2 Highly Soluble State2 pH 7.4 (Physiological) Net Charge: +1 Soluble State1->State2 -H+ (COOH Deprotonation) State3 pH ~9.8 (Isoelectric Point) Net Charge: 0 Precipitation Risk State2->State3 -H+ (alpha-NH3+ Deprotonation)

Figure 1: pH-dependent charge state transitions of Lys-Phe determining aqueous solubility.

Thermodynamic Solubility Profile in Standard Buffers

When Lys-Phe-HCl is introduced into various aqueous buffers, its thermodynamic solubility is dictated by the final equilibrium pH of the system. Because the lysine side-chain remains protonated across most physiologically relevant pH ranges, the peptide maintains a net positive charge, ensuring excellent solubility in standard biological buffers.

Quantitative Data: Estimated Solubility Profile

The following table summarizes the expected thermodynamic solubility profile of Lys-Phe-HCl across common biological buffers at 25°C.

Buffer SystemTarget pHDominant Peptide Net ChargeEstimated Solubility (mg/mL)Formulation Suitability
0.1 M HCl1.2+2> 200Stock solution generation
100 mM Acetate4.5+1> 150High-concentration dosing
100 mM PBS7.4+1> 100In vitro / In vivo assays
100 mM Tris-HCl8.5+0.5 to +1~ 50Intermediate
100 mM Carbonate9.80 (Isoelectric)< 10High risk of precipitation

Self-Validating Experimental Protocol: The Shake-Flask Method

To accurately determine the thermodynamic solubility of Lys-Phe-HCl for drug development, the gold-standard Shake-Flask method must be employed .

The Causality of Protocol Design: A common pitfall in peptide solubility testing is ignoring the impact of the peptide salt on the buffer itself. Dissolving high concentrations (e.g., 100 mg/mL) of Lys-Phe-HCl will release a massive amount of protons (H + ) into the solution. If a weak buffer (e.g., 10 mM PBS) is used, the buffer capacity will be overwhelmed, and the pH will drop drastically. The resulting solubility value will correspond to the new, acidic pH, not the target pH of 7.4. Therefore, a self-validating protocol must include a post-equilibration pH measurement to ensure the integrity of the data.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the target buffer (e.g., PBS) at a high molarity (e.g., 100 mM or 200 mM) to ensure robust buffering capacity.

  • Solid Addition: Weigh an excess amount of lyophilized Lys-Phe-HCl powder (e.g., 50 mg) into a 1.5 mL low-protein-binding microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the prepared buffer to the tube. The presence of undissolved solid is required to ensure the solution reaches absolute saturation.

  • Isothermal Equilibration: Seal the tube and place it in a temperature-controlled thermomixer. Shake continuously at 1,000 rpm for 24 to 48 hours at 25°C (or 37°C for physiological relevance).

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved peptide.

  • Supernatant Extraction & pH Verification (Critical Validation Step): Carefully extract the supernatant. Immediately measure the pH of this saturated solution using a micro-pH probe.

    • Self-Validation Check: If the pH has deviated by more than 0.1 units from the target buffer pH, the buffer capacity was exceeded. The experiment must be rejected and repeated using a stronger buffer or by carefully titrating the solution with 0.1 M NaOH during the shaking phase.

  • Quantification: Dilute the verified supernatant into the linear range of your analytical method and quantify the peptide concentration using LC-MS or HPLC-UV (measuring absorbance of the phenylalanine aromatic ring at 214 nm) against a standard calibration curve.

ShakeFlask Step1 1. Solid Addition Add excess Lys-Phe-HCl to high-capacity buffer Step2 2. Isothermal Equilibration Shake at 25°C/37°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifuge at 15,000 x g for 15 min Step2->Step3 Step4 4. Supernatant Analysis Quantify via HPLC-UV/LC-MS Step3->Step4 Step5 5. pH Verification (Critical) Measure pH of saturated solution Step3->Step5 Step5->Step4 Validates buffer capacity (Proceed if ΔpH < 0.1)

Figure 2: Self-validating thermodynamic shake-flask workflow for peptide solubility.

Conclusion

The solubility profile of Lysylphenylalanine hydrochloride is highly favorable in acidic to neutral aqueous buffers due to its cationic nature and the solvating power of the chloride counterion. However, formulation scientists must remain vigilant regarding the isoelectric point (~pH 9.8) where precipitation risk peaks, and the inherent acidifying effect of the hydrochloride salt on weak buffer systems. By employing high-capacity buffers and rigorous post-equilibration pH verification, researchers can generate trustworthy, reproducible solubility data essential for downstream therapeutic development.

References

  • Title: A potent new dipeptide inhibitor of cell sickling and haemoglobin S gelation Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Asp-Lys-Phe Compound Summary (CID 14454354) Source: PubChem / National Center for Biotechnology Information URL: [Link]

  • Title: Peptide Handling (Solubility & Storage) Guideline Source: Biomatik Corporation URL: [Link]

Foundational

Isoelectric point and pKa values of L-Lysyl-L-phenylalanine hydrochloride

An In-depth Technical Guide to the Isoelectric Point and pKa Values of L-Lysyl-L-phenylalanine Hydrochloride Abstract This technical guide provides a comprehensive examination of the isoelectric point (pI) and acid disso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isoelectric Point and pKa Values of L-Lysyl-L-phenylalanine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the isoelectric point (pI) and acid dissociation constants (pKa) of the dipeptide L-Lysyl-L-phenylalanine, presented as its hydrochloride salt. For researchers, scientists, and professionals in drug development, a thorough understanding of these fundamental physicochemical properties is critical for predicting a peptide's behavior in various biochemical environments. This document elucidates the theoretical underpinnings of pI and pKa, presents established methodologies for their experimental determination, and discusses the implications of these parameters on formulation, stability, and bioavailability.

Introduction: The Significance of pKa and Isoelectric Point in Peptide Therapeutics

L-Lysyl-L-phenylalanine is a dipeptide composed of a basic amino acid (Lysine) and an aromatic amino acid (Phenylalanine). Its behavior in solution is governed by the ionization state of its functional groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the ε-amino group in the lysine side chain. The pKa value of each group defines the pH at which it is 50% ionized, while the isoelectric point (pI) is the specific pH at which the dipeptide carries no net electrical charge.[1][2]

These parameters are not merely academic; they have profound practical consequences in drug development. A peptide's net charge influences its solubility, aggregation propensity, membrane permeability, and interaction with excipients.[1][3][4] For instance, a drug formulated at a pH far from its pI will be more soluble, but if the pH of its physiological environment upon administration is close to its pI, it may precipitate, severely impacting its bioavailability.[1][4] Therefore, precise knowledge and control of these properties are paramount for the rational design of stable and effective peptide-based therapeutics.

Theoretical Framework: Ionization States of L-Lysyl-L-phenylalanine

The net charge of L-Lysyl-L-phenylalanine at any given pH is the algebraic sum of the charges on its three ionizable groups. The protonation state of each group is dictated by the solution's pH relative to the group's pKa.

  • α-Carboxyl Group (-COOH): Located at the C-terminus (from Phenylalanine), this group is acidic. At pH values below its pKa, it is predominantly protonated and neutral (-COOH). At pH values above its pKa, it is deprotonated and negatively charged (-COO⁻).

  • α-Amino Group (α-NH₃⁺): Located at the N-terminus (from Lysine), this group is basic. At pH values below its pKa, it is protonated and positively charged (-NH₃⁺). Above its pKa, it becomes deprotonated and neutral (-NH₂).

  • ε-Amino Group (ε-NH₃⁺): Located on the side chain of Lysine, this group is also basic. It remains protonated and positively charged (-NH₃⁺) at pH values below its pKa and becomes neutral (-NH₂) at pH values above its pKa.

The hydrochloride salt form indicates that the peptide is supplied with its basic amino groups already protonated, associated with chloride counter-ions. Upon dissolution in water, these salt ions dissociate, and the peptide's ionization equilibrium is established based on the solution pH.

Calculating the Isoelectric Point (pI)

For a basic peptide like L-Lysyl-L-phenylalanine with two basic groups and one acidic group, the isoelectric point is the average of the pKa values of the two cationic groups (the α-amino and ε-amino groups). This is because the zwitterionic species, which has a net charge of zero (+1, -1, +1 = +1 is not the zwitterion; rather, the species with one amino group deprotonated, the other protonated, and the carboxyl group deprotonated: 0, +1, -1 = 0), will be the predominant neutral form in the pH range between these two pKa values.

The calculation is as follows: pI = (pKa₂ + pKa₃) / 2

Where:

  • pKa₁ = pKa of the C-terminal α-carboxyl group

  • pKa₂ = pKa of the N-terminal α-amino group

  • pKa₃ = pKa of the Lysine side-chain ε-amino group

Estimated pKa Values and Theoretical pI

While experimental determination is the gold standard, we can estimate the pI using typical pKa values for amino acid residues within a peptide. These values differ slightly from those of free amino acids due to the influence of the peptide bond.[5][6]

Ionizable GroupTypical pKa in a Peptide Context
C-terminal α-carboxyl~3.3
N-terminal α-amino~7.7
Lysine ε-amino side chain~10.5

References for table values:[5][6][7]

Using these values, the theoretical pI for L-Lysyl-L-phenylalanine is: pI ≈ (7.7 + 10.5) / 2 = 9.1

Visualization of Ionization States

The following diagram illustrates the predominant ionic form of L-Lysyl-L-phenylalanine across a pH gradient.

G cluster_0 Low pH (e.g., pH < 2) cluster_1 Intermediate pH (e.g., pH 5) cluster_2 Isoelectric Point (pI ≈ 9.1) cluster_3 High pH (e.g., pH > 11) A Structure: +H3N-Lys( (CH2)4-NH3+ )-CO-Phe-COOH Net Charge: +2 B Structure: +H3N-Lys( (CH2)4-NH3+ )-CO-Phe-COO- Net Charge: +1 A->B pH > pKa1 (~3.3) C Structure: H2N-Lys( (CH2)4-NH3+ )-CO-Phe-COO- (Zwitterion) Net Charge: 0 B->C pH > pKa2 (~7.7) D Structure: H2N-Lys( (CH2)4-NH2 )-CO-Phe-COO- Net Charge: -1 C->D pH > pKa3 (~10.5)

Caption: Ionization states of L-Lysyl-L-phenylalanine at various pH ranges.

Experimental Determination of pI and pKa Values

Theoretical calculations provide a valuable estimate, but for regulatory submissions and robust formulation development, experimental verification is essential. Potentiometric titration and capillary isoelectric focusing are two authoritative methods for this purpose.[1][8]

Potentiometric Titration

This classical method offers high precision for determining both pKa and pI values.[1][3][4] The principle involves titrating a solution of the peptide with a standardized strong acid or base and monitoring the pH as a function of the volume of titrant added. The resulting titration curve reveals the pKa values as the pH at the midpoints of the buffer regions, and the pI can be derived from the ionization curve.[1][9]

  • Sample Preparation: Accurately weigh 2-3 mg of L-Lysyl-L-phenylalanine hydrochloride and dissolve it in a known volume of deionized, degassed water (e.g., 10 mL) to create a stock solution of approximately 0.001 M.[9]

  • Initial Acidification: Adjust the pH of the peptide solution to a low starting point (e.g., pH 2.0) using a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-stirrer. Use a precision autoburette to add the titrant.

  • Titration with Base: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH or 0.5 M KOH), adding small, precise increments of titrant.[1][3]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12) to ensure all protons have been titrated.

  • Data Analysis: Plot pH versus the volume of base added. The pKa values correspond to the pH at 0.5, 1.5, and 2.5 equivalents of added base. Specialized software can analyze the mass and charge balance to refine pKa values and generate an ionization curve (net charge vs. pH). The isoelectric point (pI) is the pH at which the net charge on this curve is zero.[1][3]

G start Start: Prepare Peptide Solution acidify Acidify to Low pH (e.g., pH 2) start->acidify titrate Titrate with Standardized Base (e.g., 0.1M NaOH) acidify->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Data: - Determine pKa values - Generate Ionization Curve plot->analyze result Output: pKa and pI Values analyze->result

Caption: Workflow for determining pKa and pI via potentiometric titration.

Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution electrophoretic technique that separates molecules based on their isoelectric points.[10] In cIEF, a pH gradient is established within a capillary using carrier ampholytes. When an electric field is applied, the peptide migrates through the gradient until it reaches the pH that equals its pI, at which point it has no net charge and ceases to move.[8][10][11]

  • Sample Preparation: The peptide sample is mixed with a solution of carrier ampholytes, which are a mixture of small, multicharged molecules with a range of pI values that will form the pH gradient.[8] pI markers with known isoelectric points are also included for calibration.

  • Capillary Loading: The sample-ampholyte mixture is loaded into a coated capillary to minimize electro-osmotic flow.[8] The capillary ends are placed in an acidic solution (anolyte) and a basic solution (catholyte).

  • Focusing: A high voltage is applied across the capillary. The ampholytes organize themselves according to their pI values, establishing a stable pH gradient. The peptide molecules migrate and focus into a sharp band at their specific pI.

  • Mobilization and Detection: After focusing, the focused bands are mobilized past a detector (typically a UV detector at 280 nm) by applying pressure or altering the electrolyte composition.[11] The pI of the sample is determined by comparing its migration time to those of the co-injected pI markers.[11]

Conclusion for the Practicing Scientist

The dipeptide L-Lysyl-L-phenylalanine possesses three ionizable centers, giving it a basic character with a theoretical isoelectric point of approximately 9.1 . This value is derived from the pKa of its N-terminal α-amino group (~7.7) and the ε-amino group of its lysine residue (~10.5). Understanding this pI is crucial for predicting the peptide's net charge, solubility, and stability at a given pH. While computational tools and theoretical values offer excellent starting points, experimental determination via methods like potentiometric titration or capillary isoelectric focusing provides the precise, high-quality data required for successful formulation and drug development. These analytical techniques are not just procedural steps but are self-validating systems that ground theoretical knowledge in empirical reality, ensuring the development of safe and efficacious peptide therapeutics.

References

  • Measuring the isoelectric point of peptides by potentiometric titration. (n.d.). Pion Inc.
  • Measuring the isoelectric point of peptides by potentiometric titration. (n.d.). Sirius Analytical.
  • Measuring the isoelectric point of peptides by potentiometric titration. (n.d.). Pion.
  • Peptide Calculator. (n.d.). Bachem.
  • Large shifts in pKa values of lysine residues buried inside a protein. (2011). PNAS.
  • Determination of the side chain pKa values of the lysine residues in calmodulin. (1993). PubMed.
  • Isoelectric Point Determination with cIEF. (n.d.). Creative Proteomics.
  • Residue-Specific pKa Determination of Lysine and Arginine Side Chains by Indirect 15N and 13C NMR Spectroscopy: Application to apo Calmodulin. (2007). Journal of the American Chemical Society.
  • A summary of the measured pK values of the ionizable groups in folded proteins. (n.d.). PMC.
  • Table of pKa and pI values. (n.d.). University of Calgary.
  • N-terminal specific protein modification. (2020). SlideShare.
  • Isoelectric Point Separations of Peptides and Proteins. (2017). MDPI.
  • Accuracy in the Determination of Isoelectric Points of Some Proteins and a Peptide by Capillary Isoelectric Focusing: Utility of Synthetic Peptides as Isoelectric Point Markers. (2000). ACS Publications.
  • Acidic-Basic Properties of Three Alanine-Based Peptides Containing Acidic and Basic Side Chains: Comparison Between Theory and Experiment. (n.d.). PMC.
  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry.
  • The pKa of the C and N terminal residues in a peptide. (2021). Chegg.com.
  • pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists.

Sources

Exploratory

The Molecular Mechanics and Kinetic Profiling of Lys-Phe HCl in ACE Inhibition: A Technical Guide

Executive Summary The development of peptide-based therapeutics has fundamentally shifted the landscape of cardiovascular pharmacology. Among these, the dipeptide Lys-Phe (Lysine-Phenylalanine) —often stabilized as a hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics has fundamentally shifted the landscape of cardiovascular pharmacology. Among these, the dipeptide Lys-Phe (Lysine-Phenylalanine) —often stabilized as a hydrochloride salt (Lys-Phe HCl)—has emerged as a highly potent Angiotensin-Converting Enzyme (ACE) inhibitor. Unlike traditional synthetic drugs that competitively block the enzyme's active site, Lys-Phe HCl operates via a distinct non-competitive allosteric mechanism.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial protocol summaries. Here, we will dissect the causality behind the molecular interactions of Lys-Phe HCl, analyze its kinetic behavior, and provide self-validating experimental workflows designed to ensure absolute scientific integrity in your in vitro assays.

The Renin-Angiotensin System and Dipeptide Intervention

The Renin-Angiotensin System (RAS) is the primary endocrine circuitry regulating blood pressure and vascular resistance. ACE (peptidyldipeptide hydrolase, EC 3.4.15.1) is the critical node in this pathway, responsible for hydrolyzing the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II[1].

While synthetic drugs like Captopril and Enalapril are effective, they often trigger adverse effects (e.g., dry cough, angioedema) due to off-target kinin accumulation. Food protein-derived dipeptides, such as Lys-Phe isolated from pea protein and royal jelly hydrolysates, offer a highly bioavailable alternative with a favorable safety profile[2][3].

RAS Ang Angiotensinogen AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin (Protease) Renin->AngI AngII Angiotensin II (Vasoconstrictor) AngI->AngII Hydrolyzed by ACE ACE (Kininase II) ACE->AngII LysPhe Lys-Phe HCl (Dipeptide Inhibitor) LysPhe->ACE Non-competitive Inhibition

Fig 1. Renin-Angiotensin System (RAS) pathway and the non-competitive inhibition of ACE by Lys-Phe.

Structural Causality: The Molecular Mechanics of Lys-Phe HCl

To design an effective ACE inhibition assay, one must first understand why Lys-Phe binds to the enzyme. The inhibitory potency of a dipeptide is strictly dictated by its amino acid sequence and terminal charges:

  • The C-Terminal Phenylalanine (Phe): Structure-activity relationship (SAR) data indicates that ACE preferentially binds substrates and inhibitors containing aromatic or cyclic residues (Tyr, Phe, Trp, Pro) at the C-terminus[1]. The bulky aromatic ring of Phe anchors the peptide into hydrophobic pockets on the enzyme's surface.

  • The N-Terminal Lysine (Lys): The positive charge of the ε -amino group on the Lysine residue is critical for electrostatic interactions with the enzyme[1].

  • Non-Competitive Modality: Unlike competitive inhibitors that coordinate directly with the Zn2+ ion in the active site, Lys-Phe binds to an allosteric site on the free enzyme or the enzyme-substrate complex. This induces a conformational shift that reduces the enzyme's catalytic efficiency ( Vmax​ ) without preventing the substrate from binding (constant Km​ )[1][3].

Quantitative Data: Efficacy and Kinetic Metrics

The efficacy of Lys-Phe HCl is best contextualized by comparing its kinetic parameters against other known peptides and synthetic controls. The data below summarizes the inhibition constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ).

Compound / PeptideBiological SourceInhibition ModeEfficacy Metric ( IC50​ / Ki​ )Reference
Lys-Phe Pea Protein / Royal JellyNon-competitive Ki​ : 0.16 – 0.46 mg/mL[1],[3]
Ile-Arg Pea ProteinNon-competitive Ki​ : 0.16 – 0.46 mg/mL[1]
Glu-Phe Pea ProteinNon-competitive Ki​ : 0.16 – 0.46 mg/mL[1]
IDFDF Royal JellyCompetitive IC50​ : 16.9 μM[3]
Captopril Synthetic Drug (Control)Competitive IC50​ : 15.1 nM (HHL Substrate)[4]

Note: While Captopril exhibits a lower IC50​ (nanomolar range), the micromolar/milligram efficacy of naturally derived dipeptides like Lys-Phe is highly significant for functional food and nutraceutical applications where dosing can be safely scaled[3][4].

Self-Validating Experimental Protocols

To rigorously characterize Lys-Phe HCl, researchers must employ a multi-tiered workflow. The following protocols are designed as a self-validating system : the biochemical assay provides the baseline, the kinetic profiling determines the mechanism, and the in silico docking visually confirms the biochemical data.

Workflow Prep 1. Dipeptide Preparation Lys-Phe HCl in Buffer Assay 2. ACE Inhibition Assay Incubation with HHL Substrate Prep->Assay Kinetics 3. Kinetic Profiling Absorbance at 228 nm Assay->Kinetics Lineweaver 4. Lineweaver-Burk Analysis Determine Vmax and Km Kinetics->Lineweaver Docking 5. Molecular Docking Map Allosteric Binding Sites Kinetics->Docking Validation Validation of Non-Competitive Inhibition Mechanism Lineweaver->Validation Constant Km, Decreased Vmax Docking->Validation H-Bonds at Non-Catalytic Sites

Fig 2. Self-validating experimental workflow for characterizing Lys-Phe ACE inhibition kinetics.

Protocol 4.1: In Vitro ACE Inhibition Assay

Objective: Quantify the baseline inhibitory efficacy of Lys-Phe HCl using Hippuryl-Histidyl-Leucine (HHL) as a substrate. Causality: ACE specifically cleaves the His-Leu dipeptide from HHL, releasing hippuric acid. Extracting and measuring hippuric acid at 228 nm provides a direct, stoichiometric readout of enzyme activity[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl. Causality: The chloride ion is an essential allosteric activator for ACE; omitting NaCl will result in artificially low baseline catalytic efficiency.

  • Reagent Constitution: Dissolve HHL in the borate buffer to a final concentration of 5 mM. Prepare rabbit lung ACE at 0.1 U/mL.

  • Pre-Incubation: Mix 50 µL of Lys-Phe HCl (at varying concentrations) with 50 µL of the ACE solution. Incubate at 37°C for 10 minutes. Causality: This allows the dipeptide to establish pre-equilibrium binding with the enzyme's allosteric sites before the substrate is introduced.

  • Reaction Initiation: Add 150 µL of the HHL substrate to the mixture. Incubate exactly for 30 minutes at 37°C.

  • Termination: Add 250 µL of 1 M HCl. Causality: The sudden drop in pH denatures the enzyme, halting the reaction instantly. Furthermore, it protonates the released hippuric acid, making it soluble in organic solvents for the next step.

  • Extraction & Readout: Add 1.5 mL of ethyl acetate, vortex vigorously for 15 seconds, and centrifuge at 3000 x g for 10 minutes. Extract 1.0 mL of the upper organic layer, evaporate the solvent under vacuum or nitrogen at 90°C, redissolve the residue in 1.0 mL of distilled water, and measure absorbance at 228 nm.

Protocol 4.2: Lineweaver-Burk Kinetic Profiling

Objective: Prove the non-competitive inhibition modality of Lys-Phe HCl[1]. Causality: By varying substrate concentrations at fixed inhibitor concentrations, we can map a double-reciprocal plot. This mathematical transformation isolates the effects of the inhibitor on substrate affinity ( Km​ ) versus catalytic turnover ( Vmax​ ).

Step-by-Step Methodology:

  • Prepare HHL substrate at multiple distinct concentrations (e.g., 1.0, 2.0, 4.0, and 8.0 mM).

  • Execute the ACE assay (Protocol 4.1) across all HHL concentrations in the absence of the inhibitor (Control), and in the presence of two fixed concentrations of Lys-Phe HCl (e.g., at its IC25​ and IC50​ values).

  • Calculate the initial reaction velocity ( V ) for each condition based on the absorbance readout.

  • Plot 1/V (y-axis) against 1/[S] (x-axis).

  • System Validation: If Lys-Phe is truly a non-competitive inhibitor, the plotted lines will intersect precisely on the x-axis (indicating a constant −1/Km​ ) but will feature different y-intercepts (indicating a decreased 1/Vmax​ )[3].

Protocol 4.3: Molecular Docking Validation

Objective: Visualize the atomic interactions between Lys-Phe and the ACE domain to support the kinetic data. Causality: Kinetic data only implies an allosteric site. In silico docking confirms the exact hydrogen bonds and steric interactions, ensuring the inhibitor does not coordinate with the active site Zn2+ ion, thereby validating the non-competitive profile[3].

Step-by-Step Methodology:

  • Retrieve the human ACE-C domain crystal structure (e.g., PDB ID: 1O8A) and remove water molecules and native co-crystallized ligands.

  • Prepare the Lys-Phe ligand structure. Ensure the N-terminal Lysine is protonated to mimic physiological pH, maintaining its critical positive charge.

  • Perform blind docking across the entire enzyme surface to identify non-catalytic binding pockets.

  • System Validation: Analyze the lowest-energy binding pose. A validated non-competitive mechanism will show Lys-Phe forming hydrogen bonds with non-catalytic residues (avoiding the Zn2+ coordinating triad: His383, His387, Glu411) while utilizing the C-terminal Phenylalanine for hydrophobic anchoring[3].

Conclusion & Translational Outlook

The study of Lys-Phe HCl provides a masterclass in peptide-based enzyme inhibition. By leveraging a positively charged N-terminus and a hydrophobic C-terminus, this dipeptide effectively modulates ACE activity without competing for the primary catalytic pocket. For researchers and drug development professionals, strictly adhering to the self-validating protocols outlined above—combining spectrophotometric quantification, Lineweaver-Burk kinetics, and in silico docking—ensures robust, reproducible, and highly defensible pharmacological data.

References

  • Antihypertensive Properties of Plant Protein Derived Peptides Source: IntechOpen URL
  • Mechanisms of food protein-derived antihypertensive peptides other than ACE inhibition Source: ResearchGate / Journal of Functional Foods URL
  • Source: Preprints.
  • Measuring Angiotensin-I Converting Enzyme Inhibitory Activity by Micro Plate Assays Source: ACS Publications URL

Sources

Foundational

Thermodynamic Stability of Lysylphenylalanine–Hydrogen Chloride at Physiological pH: A Technical Guide

Executive Summary Lysylphenylalanine (Lys-Phe) is a bioactive dipeptide characterized by its amphiphilic nature, combining the highly basic, hydrophilic lysine residue with the hydrophobic, aromatic phenylalanine residue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysylphenylalanine (Lys-Phe) is a bioactive dipeptide characterized by its amphiphilic nature, combining the highly basic, hydrophilic lysine residue with the hydrophobic, aromatic phenylalanine residue. When formulated as a hydrogen chloride (HCl) salt, its dissolution and subsequent thermodynamic stabilization at physiological pH (7.4) are governed by a complex interplay of ionization states, solvent interactions, and intramolecular folding. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of Lys-Phe HCl, offering field-proven methodologies for quantifying its physicochemical properties.

Physicochemical and Thermodynamic State at pH 7.4

The thermodynamic stability of any peptide in an aqueous environment is fundamentally dictated by its ionization profile. Lys-Phe contains three primary ionizable groups:

  • C-terminal Carboxyl Group (Phe): pKa ~3.1

  • N-terminal α-Amino Group (Lys): pKa ~7.6 to 8.0

  • Side-chain ε-Amino Group (Lys): pKa ~10.5

Upon dissolution of Lys-Phe HCl in a physiological buffer (pH 7.4), the peptide undergoes rapid acid-base equilibration. The C-terminal carboxyl group is fully deprotonated (–COO⁻), while the ε-amino group of the lysine side chain remains fully protonated (–NH3⁺). The N-terminal α-amino group exists in a dynamic equilibrium, being partially protonated depending on the exact microenvironmental pKa[1]. Consequently, at pH 7.4, the dipeptide predominantly exists as a net +1 cation.

The thermodynamic penalty of exposing the hydrophobic phenylalanine side chain to the aqueous solvent is mitigated by intramolecular interactions. Specifically, the large aromatic ring of phenylalanine facilitates a stabilizing cation-π interaction with the protonated ε-amino group of lysine[2]. This intramolecular folding restricts the conformational entropy of the peptide but provides a significant enthalpic benefit, driving the equilibrium toward a folded, thermodynamically stable conformer.

G A Lys-Phe HCl (Solid State) B Dissolution in Aqueous Buffer (pH 7.4) A->B H2O C Deprotonation of C-terminus (pKa ~3.1) B->C D Partial Deprotonation of N-terminus (pKa ~7.6) B->D E Protonated ε-Amino Group (pKa ~10.5) B->E F Thermodynamically Stable Conformer (Cation-π Interaction) C->F D->F E->F Intramolecular Folding

Thermodynamic ionization and conformational folding of Lys-Phe at pH 7.4.

Enthalpic Drivers and Supramolecular Stability

The unique sequence of Lys-Phe makes it an exceptional candidate for supramolecular host-guest chemistry, which serves as a proxy for understanding its thermodynamic stability.

Host-Guest Complexation Thermodynamics

Recent thermodynamic studies utilizing Isothermal Titration Calorimetry (ITC) have demonstrated that the Lys-Phe sequence exhibits extraordinary binding affinity to synthetic macrocyclic receptors, such as cucurbit[8]uril (Q8). In neutral aqueous solutions, peptides containing the N-terminal Lys-Phe motif bind to Q8 with subnanomolar affinity (e.g., Kd​ ~ 0.3 nM)[3][4].

This extreme thermodynamic stability is enthalpy-driven. The binding event displaces high-energy water molecules from the hydrophobic cavity of the receptor, while the spatial proximity of the Lys and Phe side chains within the cavity reinforces the cation-π interaction[3][5].

Metal Ion Complexation

In physiological environments, the presence of metal ions (e.g., Na⁺) further influences the thermodynamic landscape. Computational and thermodynamic modeling of Lys-Phe complexation with sodium ions reveals a highly favorable transition-state enthalpy change of −76.25 kJ/mol[2][6]. This indicates that the dipeptide can effectively stabilize transient ionic interactions, which is critical for its kinetic behavior in complex biological matrices.

Summary of Thermodynamic Data
Property / InteractionValue / State at pH 7.4Mechanistic Significance
Net Charge ~ +1Dictates solubility and electrostatic repulsion preventing aggregation.
Na⁺ Complexation Enthalpy ( ΔH ) -76.25 kJ/molIndicates strong transition-state stabilization in physiological saline[6].
Cucurbit[8]uril Binding Affinity ( Kd​ ) ~ 0.3 nMDemonstrates high propensity for enthalpy-driven hydrophobic shielding[3].
Hydrolytic Half-Life (Uncatalyzed) > 100 yearsHigh kinetic stability despite thermodynamic metastability of the peptide bond.

Kinetic vs. Thermodynamic Stability (Hydrolysis)

While the peptide bond in Lys-Phe is thermodynamically metastable with respect to hydrolysis ( ΔGhydrolysis​≈−10 to −20 kJ/mol), it is kinetically inert at pH 7.4. The activation energy ( Ea​ ) for the uncatalyzed nucleophilic attack of water on the amide carbonyl is exceedingly high. Therefore, in the absence of specific proteases (e.g., aminopeptidases), Lys-Phe HCl remains structurally intact indefinitely in sterile physiological buffers.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability and conformational state of Lys-Phe HCl, a dual-modal approach using ITC and Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC directly measures the heat released or absorbed during molecular interactions, allowing for the simultaneous determination of binding enthalpy ( ΔH ), entropy ( ΔS ), and the association constant ( Ka​ ).

  • Buffer Preparation: Prepare a 10 mM sodium phosphate buffer at precisely pH 7.4. Degas the buffer under vacuum for 15 minutes to prevent microbubble formation, which causes severe baseline noise in the calorimeter.

  • Sample Preparation: Dissolve Lys-Phe HCl in the degassed buffer to a final concentration of 50 μ M. Prepare a titrant solution (e.g., a macrocyclic host or metal ion salt) in the exact same batch of buffer to a concentration of 500 μ M. Crucial Step: Mismatched buffers will result in massive heats of dilution, masking the true interaction enthalpy.

  • Instrument Setup: Load the Lys-Phe solution into the sample cell (typically ~200-300 μ L) and the titrant into the injection syringe. Set the temperature to 298 K (25°C).

  • Titration Parameters: Program the instrument for 20-25 injections of 2 μ L each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.

  • Control Experiment: Perform a blank titration by injecting the titrant into pure buffer. Subtract this background heat of dilution from the experimental data before fitting to a one-site binding model.

Protocol B: 1H NMR Spectroscopy for Conformational Analysis

Causality: NMR elucidates the structural folding of the peptide. If the cation-π interaction is stable at pH 7.4, the protons of the lysine side chain will be shielded by the electron cloud of the phenylalanine aromatic ring, resulting in an upfield shift in the NMR spectrum[3].

  • Sample Preparation: Dissolve 1 mM Lys-Phe HCl in D₂O containing 10 mM phosphate buffer (pD adjusted to ~7.4 using NaOD/DCl). The use of D₂O eliminates the massive H₂O solvent peak that would otherwise obscure the aliphatic peptide signals.

  • Data Acquisition: Acquire a 1D 1 H NMR spectrum at 298 K using a high-field spectrometer (e.g., 600 MHz). Apply solvent suppression techniques (e.g., presaturation) if residual HOD signal is present.

  • Analysis: Monitor the chemical shifts of the Lys γ , δ , and ϵ protons. Compare these shifts to a control peptide lacking the aromatic ring (e.g., Lys-Ala). An upfield perturbation (lower ppm) of the Lys side-chain signals confirms the presence of the thermodynamically stabilizing cation-π interaction[3].

Workflow N1 Sample Preparation Lys-Phe HCl in 10 mM Phosphate Buffer (pH 7.4) N2 Isothermal Titration Calorimetry (ITC) Measure ΔH, ΔS, Ka N1->N2 Aliquot for Calorimetry N3 1H NMR Spectroscopy Analyze Chemical Shifts N1->N3 Aliquot for D2O Exchange N4 Thermodynamic Profiling Enthalpy-Driven Complexation N2->N4 Data Extraction N5 Structural Profiling Cation-π & Shielding Effects N3->N5 Peak Integration N4->N5 Cross-Validation

Experimental workflow for thermodynamic and structural profiling of Lys-Phe.

References

  • Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides. Frontiers in Nutrition.[Link]

  • Draw a structural formula for Lys-Phe-Ala. Label the N-terminal and C-terminal amino acids, and determine their net charge at pH 6.0. Vaia.[Link]

  • Peptide recognition by a synthetic receptor at subnanomolar concentrations. Chemical Science (RSC Publishing).[Link]

  • Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules (MDPI).[Link]

  • Peptide recognition by a synthetic receptor at subnanomolar concentrations. PMC - NIH.[Link]

Sources

Exploratory

A Technical Guide to the Solid-State Characterization of Lysylphenylalanine Hydrochloride: A Roadmap for Crystal Structure and Polymorph Elucidation

Abstract: Lysylphenylalanine hydrochloride (Lys-Phe-HCl) is a dipeptide salt with significant potential in pharmaceutical and biochemical applications.[1] Like many small biomolecules, its solid-state properties—includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Lysylphenylalanine hydrochloride (Lys-Phe-HCl) is a dipeptide salt with significant potential in pharmaceutical and biochemical applications.[1] Like many small biomolecules, its solid-state properties—including crystal structure and polymorphism—are critical determinants of its stability, solubility, and bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic investigation of Lys-Phe-HCl's solid-state forms. While specific crystallographic data for this compound is not widely available in public databases as of early 2026, this document outlines the principles, experimental workflows, and analytical techniques required to perform a thorough characterization, drawing upon established methodologies in peptide and small-molecule crystallography.

Introduction: The Criticality of Polymorphism in Dipeptide Salts

Lysylphenylalanine hydrochloride (CAS No: 4078-58-4, Formula: C₁₅H₂₃N₃O₃·HCl) is a dipeptide composed of L-lysine and L-phenylalanine.[1] In drug development, the active pharmaceutical ingredient's (API) solid form is of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a drug's physicochemical properties. These differences can affect everything from manufacturing processes to therapeutic efficacy and shelf-life.

For dipeptides like Lys-Phe-HCl, the challenges are often amplified. Their inherent conformational flexibility, multiple hydrogen bond donors and acceptors, and charge distribution create a complex energetic landscape where multiple crystal packing arrangements may be possible.[1][2] An amorphous form may also exist, which typically exhibits higher solubility but lower stability compared to its crystalline counterparts.[3] Therefore, a comprehensive understanding and control of the crystalline forms of Lys-Phe-HCl are not merely academic exercises but essential prerequisites for its successful development into a safe and effective therapeutic agent.

The Crystallization Challenge with Flexible Peptides

The crystallization of peptides presents greater complexity compared to less flexible small molecules.[1] Key challenges that a researcher investigating Lys-Phe-HCl should anticipate include:

  • Molecular Flexibility: The multiple rotatable bonds in the lysine and phenylalanine side chains, as well as the peptide backbone, mean the molecule can adopt numerous conformations in solution. Only specific, lower-energy conformers are likely to pack efficiently into a stable crystal lattice.[2]

  • Competing Interactions: The molecule features a protonated N-terminus, a C-terminal carboxylic acid, a protonated primary amine on the lysine side chain, and a phenyl ring. These groups can engage in a complex network of hydrogen bonds, ionic interactions, and van der Waals forces, leading to multiple potential packing motifs.[4]

  • High Risk of Amorphous Precipitation: Due to their complexity, peptides have a high propensity to form amorphous solids, gels, or oils, especially during rapid precipitation, which can be difficult to handle and characterize.[1][5]

A systematic and meticulously documented screening process is therefore essential to overcome these challenges and identify viable crystalline forms.

A Systematic Workflow for Polymorph Discovery and Characterization

The following sections detail a self-validating experimental protocol for discovering and characterizing the polymorphic forms of Lys-Phe-HCl. The workflow is designed to first generate a diverse set of solid forms and then comprehensively analyze their properties.

G cluster_0 Part 1: Polymorph Screening cluster_1 Part 2: Primary Characterization cluster_2 Part 3: In-Depth Structural Analysis A High-Purity Lys-Phe-HCl B Solvent Selection (Diverse Polarity & Functionality) A->B C Crystallization Experiments (Evaporation, Cooling, Anti-solvent, etc.) B->C D Solid Form Generation (Crystals, Powders, Gels) C->D E Visual Inspection (Microscopy) D->E F X-Ray Powder Diffraction (XRPD) (Identify Unique Patterns) E->F G Thermal Analysis (DSC/TGA) (Phase Transitions, Solvates) F->G I Grow Single Crystals F->I H Spectroscopy (FTIR/Raman) (Bonding Environment) G->H J Single-Crystal XRD (SC-XRD) (Definitive Structure) I->J K Data Interpretation & Database Comparison (CSD) J->K

Figure 1: A comprehensive workflow for the discovery and characterization of Lys-Phe-HCl polymorphs.

Experimental Protocol: Polymorph Screening

Objective: To generate the largest possible number of solid forms of Lys-Phe-HCl by varying solvents, temperatures, and crystallization kinetics.

Materials:

  • High-purity (>98%) Lysylphenylalanine hydrochloride[1]

  • A diverse range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, tetrahydrofuran)

  • Anti-solvents (e.g., diethyl ether, hexane, toluene)

Methodology:

  • Solubility Assessment: Begin by determining the approximate solubility of Lys-Phe-HCl in a wide range of solvents at both room temperature and an elevated temperature (e.g., 50 °C). This provides essential data for designing crystallization experiments.

  • Slow Evaporation:

    • Prepare saturated or near-saturated solutions of Lys-Phe-HCl in various solvents.

    • Filter the solutions into clean vials.

    • Cover the vials with a perforated seal to allow for slow solvent evaporation at controlled temperatures (e.g., 4 °C and 25 °C).

  • Slow Cooling:

    • Prepare saturated solutions at an elevated temperature (e.g., 50 °C).

    • Allow the solutions to cool slowly and undisturbed to room temperature, and subsequently to 4 °C.

  • Anti-Solvent Addition/Vapor Diffusion:

    • Liquid Diffusion: Prepare a saturated solution of Lys-Phe-HCl in a good solvent (e.g., methanol). Carefully layer a miscible anti-solvent (e.g., diethyl ether) on top. Crystals may form at the interface.

    • Vapor Diffusion: Place a vial containing a concentrated solution of Lys-Phe-HCl inside a larger, sealed chamber containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the peptide solution, reducing its solubility and inducing crystallization.

Causality and Justification: Using a diverse set of solvents with varying polarities, hydrogen bonding capabilities, and boiling points is crucial. The solvent can directly influence which molecular conformation is most stable and can even be incorporated into the crystal lattice to form solvates. Varying the rate of crystallization (e.g., slow evaporation vs. rapid cooling) explores both thermodynamic and kinetic control over solid form nucleation.[5]

Analytical Techniques for Solid-State Characterization

Once solid samples are obtained, a suite of analytical techniques must be employed to identify and differentiate them.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

XRPD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern based on its crystal lattice. Amorphous material will produce a broad halo instead of sharp peaks.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): The Thermal Behavior

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, solid-solid phase transitions between polymorphs, and crystallization events. TGA measures changes in mass with temperature and is essential for identifying solvates or hydrates by detecting mass loss upon heating.

Spectroscopy (FTIR/Raman): The Molecular Environment

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Since polymorphs differ in their intermolecular interactions (especially hydrogen bonding), these techniques can often distinguish between forms by revealing shifts in the positions of key vibrational bands, such as N-H, O-H, and C=O stretching frequencies.

Data Interpretation: Building a Polymorph Landscape

The data from the screening and characterization studies must be synthesized to build a complete picture of the solid forms of Lys-Phe-HCl.

Example Data Summary for Hypothetical Lys-Phe-HCl Polymorphs:

To illustrate the process, consider a hypothetical outcome where three distinct crystalline forms (Form I, Form II, and Form III) and an amorphous phase are discovered.

PropertyForm IForm IIForm III (Hydrate)Amorphous
Appearance Colorless NeedlesWhite BlocksFine White PowderGlassy Solid
XRPD Pattern Unique Set of PeaksUnique Set of PeaksUnique Set of PeaksBroad Halo
DSC Onset (°C) 185 °C (Melt)160 °C (converts to I), 185 °C (Melt)95 °C (Dehydration)Tg ~ 70 °C
TGA Mass Loss < 0.1%< 0.1%~5.2% (corresponds to one water molecule)Variable (residual solvent)
Stability Thermodynamically stable form at RTMetastable, converts to Form I upon heatingStable at high humidityPhysically unstable, prone to crystallization

This is a hypothetical data table for illustrative purposes.

Thermodynamic Relationships:

Based on the hypothetical data above, a thermodynamic relationship can be proposed. Form II is a metastable polymorph that converts to the more stable Form I upon heating. Form III is a hydrate, whose stability is dependent on the ambient humidity. This relationship can be visualized to guide development decisions.

Figure 2: A diagram illustrating the potential interconversion pathways between hypothetical solid forms of Lys-Phe-HCl.

Definitive Structure Elucidation: Single-Crystal X-Ray Diffraction (SC-XRD)

While XRPD can distinguish between polymorphs, only single-crystal X-ray diffraction can determine the absolute three-dimensional arrangement of atoms in the crystal lattice.[6]

Protocol: Growing Single Crystals for SC-XRD

Objective: To grow diffraction-quality single crystals (typically > 0.1 mm in all dimensions) of each identified polymorph.

Methodology: This is often the most challenging step in peptide crystallography.[6]

  • Refine Screening Conditions: Revisit the initial polymorph screening experiments that yielded the desired form. Systematically refine the conditions by making small, incremental changes to solvent composition, temperature profile, and concentration.

  • Seeding: Introduce a tiny, pre-existing crystal of the desired polymorph into a clear, saturated solution to encourage the growth of larger crystals of that same form.

  • Slow Down Kinetics: The key to growing large, well-ordered crystals is to slow the process of nucleation and growth as much as possible. This can be achieved through very slow evaporation, very slow cooling, or vapor diffusion setups with a large volume of anti-solvent.

Once a suitable crystal is obtained, SC-XRD analysis will yield the unit cell parameters, space group, and atomic coordinates. This data is the "gold standard" for structural characterization and can be deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access. A survey of dipeptide structures shows that hydrogen-bonding patterns are often dominated by "head-to-tail" chains involving the N-terminal amino groups and C-terminal carboxylate groups, which would be expected in Lys-Phe-HCl crystals.[4]

Conclusion and Forward Outlook

The solid-state characterization of Lysylphenylalanine hydrochloride is a critical step in its pharmaceutical development. Due to the molecule's inherent flexibility and complex functionality, a rigorous, systematic, and multi-technique approach is required. This guide provides a robust framework for such an investigation, from initial polymorph screening to definitive structural elucidation. By following these self-validating protocols, researchers can build a comprehensive understanding of the material's solid-state landscape, enabling the selection and control of the optimal form for development. This ensures the production of a stable, safe, and efficacious drug product, mitigating the risks associated with uncontrolled polymorphism.

References

  • Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. CrystEngComm. [Link]

  • Cambrex Peptide Crystallization Information Sheet. Cambrex. [Link]

  • Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceuticals (Basel). [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]

  • Diverging conformations guide dipeptide self-assembly into crystals or hydrogels. Chemical Communications. [Link]

  • First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design. [Link]

  • Is conformational flexibility a problem for crystallisation? University of Edinburgh Research Explorer. [Link]

  • Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Structures of dipeptides: the head-to-tail story. Acta Crystallographica Section B. [Link]

  • A Newcomer's Guide to Peptide Crystallography. Molecules. [Link]

Sources

Foundational

Pharmacokinetic Properties and Bioavailability of Lysylphenylalanine Dipeptide Salts: A Technical Whitepaper

Executive Summary Lysylphenylalanine (Lys-Phe or KF) is a highly bioactive dipeptide composed of a basic amino acid (Lysine) and a hydrophobic aromatic amino acid (Phenylalanine). While dipeptides hold immense therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysylphenylalanine (Lys-Phe or KF) is a highly bioactive dipeptide composed of a basic amino acid (Lysine) and a hydrophobic aromatic amino acid (Phenylalanine). While dipeptides hold immense therapeutic and nutritional potential, their clinical translation is frequently hindered by variable gastrointestinal stability and suboptimal absorption. Formulating Lys-Phe as a pharmaceutical salt is a critical strategy to overcome these barriers. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetic (PK) properties of Lys-Phe salts, detailing their dissolution kinetics, PEPT1-mediated active transport, and the self-validating experimental methodologies required to accurately quantify their absolute bioavailability.

Physicochemical Rationale for Salt Formulation

The pharmacokinetic journey of any oral therapeutic begins with dissolution. Free-base Lys-Phe exists as a zwitterion at physiological pH, which often results in high crystal lattice energy and limited aqueous solubility.

The Causality of Salt Selection: By formulating Lys-Phe as a salt (e.g., Lysylphenylalanine hydrochloride or acetate), the ϵ -amino group of the lysine residue becomes fully protonated. This chemical modification disrupts the zwitterionic lattice, significantly lowering the energy barrier for solvation. Consequently, the dissolution rate in gastric and intestinal fluids is drastically accelerated. Rapid dissolution ensures that a high concentration of the dipeptide is rapidly presented to the aqueous boundary layer of the intestinal epithelium, preventing dissolution from becoming the rate-limiting step in systemic absorption.

Mechanistic Basis of Intestinal Absorption (PEPT1)

Unlike large proteins that require complete hydrolysis into free amino acids, or small lipophilic drugs that rely on passive paracellular diffusion, the absorption of Lys-Phe is actively driven by the proton-coupled oligopeptide transporter 1 (PEPT1, SLC15A1) located on the apical brush border membrane of enterocytes [4].

Transport Dynamics: PEPT1 is a high-capacity, low-affinity symporter. It utilizes an inwardly directed proton ( H+ ) gradient to drive the cellular uptake of dipeptides against their concentration gradients. The structural features of Lys-Phe confer a highly favorable binding affinity to the PEPT1 substrate pocket. The basic lysine residue influences the proton-peptide coupling ratio, while the hydrophobic aromatic ring of phenylalanine anchors the molecule within the transporter's active site.

Gene Transactivation: The interaction between Lys-Phe and the intestinal epithelium is highly dynamic. Exposure to specific dipeptides, including Lys-Phe, has been shown to directly stimulate the transactivation of the Pept-1 gene promoter in intestinal cells, thereby upregulating the transporter's expression and enhancing its own subsequent absorption [1].

PEPT1_Pathway Lumen Intestinal Lumen (Low pH, High H+) LysPhe Lys-Phe Salt (Dissolved) Lumen->LysPhe Proton H+ Gradient Lumen->Proton PEPT1 PEPT1 Transporter (Apical Membrane) LysPhe->PEPT1 Binding Proton->PEPT1 Cotransport Enterocyte Enterocyte Intracellular Space PEPT1->Enterocyte Translocation CytosolicPeptidases Cytosolic Peptidases Enterocyte->CytosolicPeptidases Hydrolysis IntactDipeptide Intact Lys-Phe Enterocyte->IntactDipeptide AminoAcids Lysine + Phenylalanine CytosolicPeptidases->AminoAcids Basolateral Basolateral Transporters IntactDipeptide->Basolateral AminoAcids->Basolateral PortalVein Portal Circulation (Systemic Bioavailability) Basolateral->PortalVein Absorption

Figure 1: PEPT1-mediated transport and intracellular processing of Lys-Phe dipeptide.

Pharmacokinetic (ADME) Profile

  • Absorption: Due to active transport via PEPT1, Lys-Phe salts exhibit rapid absorption kinetics. The transport is highly pH-dependent, with optimal uptake occurring in the slightly acidic microclimate (pH 6.0–6.5) of the proximal small intestine [3].

  • Distribution & Metabolism: Upon entering the enterocyte, a fraction of the absorbed dipeptide is hydrolyzed by abundant cytosolic aminopeptidases into free lysine and phenylalanine. However, the bulky aromatic side chain of phenylalanine provides moderate steric shielding against enzymatic cleavage. This allows a significant portion of intact Lys-Phe to exit the basolateral membrane into the portal circulation.

  • Excretion: Intact Lys-Phe in the systemic circulation is subject to glomerular filtration but undergoes efficient reabsorption in the renal proximal tubules via the PEPT2 (SLC15A2) transporter, prolonging its systemic half-life.

Experimental Methodologies for PK Validation

To ensure scientific integrity, the evaluation of Lys-Phe bioavailability must rely on self-validating protocols that isolate specific transport mechanisms and accurately quantify systemic exposure.

Protocol 1: In Vitro Caco-2 Permeability and PEPT1 Affinity Assay

Rationale: To isolate and quantify the PEPT1-mediated transport of Lys-Phe salts and calculate the apparent permeability coefficient ( Papp​ ).

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 400 Ω⋅cm2 , ensuring tight junction integrity.

  • Buffer Preparation: Prepare the apical (AP) buffer at pH 6.0 (to mimic the intestinal proton gradient) and the basolateral (BL) buffer at pH 7.4.

  • Dosing & Competitive Inhibition: Apply 1 mM Lys-Phe salt solution to the AP chamber. To validate PEPT1 dependence, run a parallel competitive inhibition group containing 1 mM Lys-Phe + 20 mM Glycylsarcosine (Gly-Sar), a known high-affinity PEPT1 substrate [2].

  • Sampling: Extract 50 μL aliquots from the BL chamber at 15, 30, 60, and 120 minutes.

  • Validation: Quantify intact Lys-Phe using LC-MS/MS. A significant reduction in Papp​ in the Gly-Sar co-administration group confirms that transport is actively driven by PEPT1 rather than passive diffusion.

Protocol 2: In Vivo Pharmacokinetic Assessment (Beagle Dogs)

Rationale: To determine the absolute oral bioavailability ( F% ) of the Lys-Phe salt formulation.

  • Dosing Regimen: Fast adult male Beagle dogs overnight. Administer the Lys-Phe salt via intravenous (IV) bolus (1 mg/kg) to Group A, and via oral gavage (10 mg/kg) to Group B.

  • Blood Sampling: Collect venous blood samples into EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge at 4°C to separate plasma. Immediately precipitate proteins using acidified acetonitrile (0.1% Formic Acid) to quench ex vivo peptidase activity and prevent degradation.

  • Quantification: Analyze plasma concentrations using a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard (e.g., 13C -Lys-Phe).

  • Data Analysis: Calculate absolute bioavailability using the formula: F%=(AUCoral​×DoseIV​)/(AUCIV​×Doseoral​)×100 .

PK_Workflow Start Formulation Prep (Lys-Phe Salt) InVitro In Vitro Caco-2 Assay (PEPT1 Affinity) Start->InVitro InVivo In Vivo PK Study (Oral/IV Admin) Start->InVivo LCMS LC-MS/MS Analysis (Quantification) InVitro->LCMS Permeability (Papp) Sampling Plasma Sampling (Time-course) InVivo->Sampling Sampling->LCMS Data PK Parameter Calculation (AUC, Cmax, Tmax, F%) LCMS->Data

Figure 2: Experimental workflow for assessing Lys-Phe pharmacokinetics and bioavailability.

Quantitative Data Summaries

The following table summarizes representative pharmacokinetic parameters for optimized dipeptide salt formulations, demonstrating the efficiency of PEPT1-mediated absorption.

Pharmacokinetic ParameterSymbolRepresentative Value RangeBiological Significance
Time to Maximum Concentration Tmax​ 0.5 – 1.5 hoursIndicates rapid apical dissolution and PEPT1 active transport.
Maximum Plasma Concentration Cmax​ Dose-dependentReflects the peak systemic exposure of the intact dipeptide.
Apparent Permeability (Caco-2) Papp​ >1.0×10−6cm/s High permeability classification; confirms efficient enterocyte uptake.
Absolute Oral Bioavailability F% 30% – 55%Represents the fraction of intact dipeptide surviving first-pass metabolism.
Elimination Half-Life t1/2​ 1.0 – 2.5 hoursExtended by PEPT2-mediated renal reabsorption.

References

  • Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. American Journal of Physiology-Gastrointestinal and Liver Physiology. 1

  • Bioactivatable Pseudotripeptidization of Cyclic Dipeptides To Increase the Affinity toward Oligopeptide Transporter 1 for Enhanced Oral Absorption. ACS Publications. 2

  • Functional characterization of oligopeptide transporter 1 of dairy cows. PMC / National Institutes of Health. 3

  • Peptide–Mineral Complexes: Understanding Their Chemical Interactions, Bioavailability, and Potential Application. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Rational Design and Validation of an Ion-Pairing RP-HPLC Method for the Quantification of Lysylphenylalanine Hydrochloride

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Analyte Profiling The quantification of short synthetic pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Analyte Profiling

The quantification of short synthetic peptides, such as the dipeptide Lysylphenylalanine hydrochloride (Lys-Phe HCl) , presents unique chromatographic challenges that bridge the gap between small-molecule pharmaceuticals and large biomolecules. Lys-Phe HCl (CAS 6235-35-4) is an amphoteric molecule composed of a highly basic lysine residue and a hydrophobic phenylalanine residue 1.

Because the primary amine on the lysine side chain maintains a positive charge across a broad pH range (pKa ~10.5), traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often results in poor retention, severe peak tailing due to secondary interactions with residual column silanols, and overall method irreproducibility. To counteract this, we must engineer a chromatographic environment that masks this polarity. This application note details the mechanistic rationale and provides a self-validating protocol for the robust quantification of Lys-Phe HCl using Ion-Pairing RP-HPLC.

Mechanistic Rationale: The "Why" Behind the Method

Method development for peptides cannot rely solely on the properties of individual amino acids; the bonding sequence and resulting three-dimensional charge distribution dictate retention behavior 2.

Ion-Pairing and pH Control

To achieve baseline resolution and symmetric peak shapes, 0.1% Trifluoroacetic acid (TFA) is utilized in both the aqueous and organic mobile phases. This serves a dual purpose:

  • pH Suppression: At pH ~2.0, the C-terminal carboxyl group of the dipeptide is protonated and rendered neutral, preventing peak splitting caused by partial ionization.

  • Hydrophobic Ion-Pairing: The strongly acidic TFA fully protonates the N-terminal and lysine side-chain amines (yielding a +2 charge). The hydrophobic trifluoroacetate anion ( CF3​COO− ) pairs with these cations, forming a neutral, hydrophobic complex that partitions effectively into the C18 stationary phase 3.

Stationary Phase and Gradient Design

Unlike small molecules that partition continuously, peptides exhibit an "on/off" retention mechanism. They remain adsorbed at the head of the column until a critical concentration of organic modifier is reached, at which point they desorb rapidly 4. Therefore, a fully end-capped C18 column combined with a shallow gradient (e.g., 1-2% Acetonitrile increase per minute) is critical to prevent the peptide from eluting in the void volume and to ensure separation from synthesis impurities.

IonPairing P Lys-Phe Cation (+2 Charge at pH 2) C Hydrophobic Complex (Neutralized) P->C Electrostatic Pairing T TFA Anion (-1 Charge) T->C S C18 Stationary Phase (Hydrophobic Retention) C->S Partitioning

Fig 1. Mechanism of TFA-mediated ion-pairing for Lys-Phe retention on a C18 stationary phase.

Chromatographic Conditions & Data Presentation

The following parameters have been optimized to ensure maximum sensitivity and reproducibility. Detection is set to 214 nm to monitor the peptide bond (amide linkage) π→π∗ transition, which offers a significantly higher molar absorptivity than the 254 nm wavelength used for the phenylalanine aromatic ring.

Table 1: Optimized HPLC Parameters
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3 µm, fully end-cappedEnd-capping minimizes residual silanol interactions, preventing peak tailing of the basic Lys residue.
Mobile Phase A 0.1% TFA in HPLC-grade H2​O Establishes pH ~2.0 and provides the ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides the optimal elution strength and low UV cutoff for 214 nm detection.
Flow Rate 1.0 mL/minBalances analysis time with optimal Van Deemter linear velocity for 3 µm particles.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks.
Detection UV/Vis or PDA at 214 nmMaximizes signal-to-noise ratio by targeting the amide bond absorbance.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Table 2: Shallow Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Column Equilibration
2.0955Isocratic Hold (Focusing)
12.06040Shallow Linear Gradient (Analyte Elution)
13.01090Column Wash
16.01090Isocratic Wash Hold
16.5955Return to Initial Conditions
22.0955Re-equilibration

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method actively verifies its own integrity before and during sample analysis through strict System Suitability Testing (SST) and bracketing standards.

Step 1: Preparation of Solutions
  • Diluent: Prepare a mixture of 90% HPLC-grade Water and 10% Acetonitrile.

  • Stock Standard ( 1.0 mg/mL ): Accurately weigh 10.0 mg of Lys-Phe HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution to create a calibration curve spanning to .

Step 2: System Suitability Test (SST) Execution

Before injecting any unknown samples, the system must prove it is capable of precise and accurate quantification.

  • Inject a Blank (Diluent) to confirm the absence of carryover or ghost peaks at the expected retention time of Lys-Phe (~7.8 minutes).

  • Inject the Mid-level Working Standard ( ) six consecutive times.

  • The system automatically calculates the metrics. Proceed to Step 3 only if the criteria in Table 3 are met.

Table 3: Self-Validating SST Acceptance Criteria
MetricAcceptance LimitPurpose of Validation
Retention Time %RSD ≤1.0% Verifies pump flow rate stability and column equilibration.
Peak Area %RSD ≤2.0% Verifies autosampler precision and injection consistency.
Tailing Factor ( Tf​ ) 0.8≤Tf​≤1.5 Confirms complete masking of silanol interactions by TFA.
Theoretical Plates ( N ) >5000 Ensures the column has not degraded and maintains resolving power.
Step 3: Sample Analysis and Bracketing
  • Inject the unknown samples in duplicate.

  • Bracketing Rule: Inject the mid-level standard after every 10 sample injections and at the end of the sequence. The peak area of the bracketing standard must not drift by more than ±2.0% from the initial SST average. If it fails, the system has drifted, and the preceding 10 samples must be re-analyzed.

MethodDev A Analyte Profiling Lys-Phe HCl (Amphoteric) B Stationary Phase End-capped C18 (Silanol suppression) A->B C Mobile Phase Optimization 0.1% TFA (Ion-Pairing & pH control) B->C D Gradient Design Shallow ACN gradient for resolution C->D E System Suitability Self-validating SST metrics D->E

Fig 2. Quality by Design (QbD) workflow for peptide HPLC method development.

Expected Validation Metrics

When executed correctly, this method will yield validation parameters compliant with ICH Q2(R1) guidelines. Expected performance metrics based on this protocol design are summarized below:

Table 4: Method Validation Performance Data
Validation ParameterExpected Result
Linearity Range
Correlation Coefficient ( R2 ) ≥0.999
Limit of Detection (LOD) (S/N 3)
Limit of Quantification (LOQ) (S/N 10)
Accuracy (Recovery) 98.0%−102.0% across all levels

References

  • National Institutes of Health (PMC). "Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations." AAPS PharmSciTech. Available at:[Link]

  • National Institutes of Health (PMC). "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Technical Hub. Available at: [Link]

Sources

Application

Application Note: High-Resolution Profiling of Peptidase Activity Using Native Lysylphenylalanine Hydrochloride (Lys-Phe-HCl)

Introduction & Mechanistic Rationale Dipeptidyl-peptidases (DPPs) and aminopeptidases are critical targets in both antimicrobial drug development and metabolic disease research. While fluorogenic substrates (e.g., Lys-Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Dipeptidyl-peptidases (DPPs) and aminopeptidases are critical targets in both antimicrobial drug development and metabolic disease research. While fluorogenic substrates (e.g., Lys-Phe-MCA) are widely used for high-throughput screening, the bulky methylcoumaryl-7-amide (MCA) group can introduce steric hindrance in the S1' subsite of the enzyme, artificially skewing kinetic parameters ( Km​ and kcat​ )[1].

To obtain physiologically accurate kinetic data, native unconjugated dipeptides such as Lysylphenylalanine hydrochloride (H-Lys-Phe-OH·HCl, CAS: 4078-58-4) are employed. Cleavage of the peptide bond between the basic P1/P2 Lysine and the hydrophobic P1'/P1 Phenylalanine yields free L-Lysine and L-Phenylalanine. Because this substrate lacks a fluorophore, the reaction is monitored via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the intact substrate from the cleaved products based on hydrophobicity[2].

Trustworthiness: A Self-Validating Assay System

As a Senior Application Scientist, I cannot overstate the importance of building internal validation into your assay architecture. To ensure absolute trustworthiness of the generated data, this protocol incorporates a self-validating control matrix:

  • Zero-Time ( t=0 ) Quench: Establishes the baseline purity of the Lys-Phe-HCl substrate and accounts for any spontaneous, non-enzymatic hydrolysis before catalysis begins.

  • Heat-Inactivated Enzyme Control: Boiling the peptidase for 10 minutes prior to the assay rules out background degradation catalyzed by buffer components or trace contaminants[3].

  • Inhibitor Baseline: Running a parallel reaction with a known serine protease inhibitor (e.g., PMSF) confirms that the observed cleavage is specifically driven by the active site of the target peptidase.

Materials and Reagents

  • Substrate: Lysylphenylalanine hydrochloride (Lys-Phe-HCl), ≥98% purity.

  • Enzyme: Purified recombinant peptidase (e.g., DPP5, DPP7, or target aminopeptidase)[4].

  • Reaction Buffer: 50 mM Sodium Phosphate (pH 7.0), 5 mM EDTA, 0.1 M NaCl.

    • Causality Note: The inclusion of EDTA chelates divalent cations, effectively neutralizing background activity from contaminating metalloproteases and ensuring specificity for S9 serine peptidases[4].

  • Quenching Agent: 1% (v/v) Formic acid in LC-MS grade water[2].

  • HPLC Mobile Phases:

    • Phase A: 0.06% Trifluoroacetic acid (TFA) in water[2].

    • Phase B: 80% Acetonitrile in 0.06% TFA[2].

Step-by-Step Methodologies

Protocol A: Enzymatic Cleavage Reaction
  • Substrate Preparation: Dissolve Lys-Phe-HCl in Reaction Buffer to a stock concentration of 10 mM. Dilute to working concentrations (e.g., 25–400 μM) to allow for Lineweaver-Burk kinetic analysis[2].

  • Enzyme Equilibration: Pre-incubate the target peptidase (e.g., 1–50 ng) in 180 μL of Reaction Buffer at 37 °C for 5 minutes to ensure proper thermal folding[1].

  • Reaction Initiation: Add 20 μL of the Lys-Phe-HCl working stock to the enzyme solution. Mix gently by pipetting to avoid shear-induced denaturation.

  • Incubation: Incubate the mixture at 37 °C. For end-point assays, a standard incubation time is 30 minutes[4]. For kinetic profiling, extract 30 μL aliquots at 5, 10, 15, and 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of 1% Formic acid[2].

    • Causality Note: Formic acid rapidly drops the pH below the catalytic optimum of the peptidase, instantly halting the reaction. Furthermore, it protonates the carboxyl groups of the peptides, increasing their hydrophobicity and ensuring sharp, well-resolved peaks on a C18 reverse-phase column.

Protocol B: RP-HPLC Quantification
  • Column Preparation: Equilibrate a C18 analytical column (e.g., 4.6 mm × 250 mm) with 100% Mobile Phase A at a flow rate of 1.0 mL/min[2].

  • Sample Injection: Inject 20 μL of the quenched reaction mixture into the HPLC system.

  • Gradient Elution: Run a linear gradient from 0% to 60% Mobile Phase B over 20 minutes[2].

  • Detection: Monitor the elution using a UV detector at an absorbance wavelength of 220 nm (optimal for detecting the peptide bond and the aromatic ring of phenylalanine)[2].

  • Analysis: Integrate the area under the curve (AUC) for the intact Lys-Phe peak and the emerging Phenylalanine peak. Calculate the cleavage velocity based on the depletion of the substrate.

Visualizations

Workflow A 1. Substrate Prep Lys-Phe-HCl B 2. Enzymatic Cleavage 37°C Incubation A->B Add Enzyme C 3. Reaction Quench 1% Formic Acid B->C Stop Reaction D 4. RP-HPLC Analysis UV 220 nm C->D Inject Sample

Fig 1. Step-by-step workflow for Lys-Phe-HCl enzymatic cleavage and RP-HPLC quantification.

Mechanism Sub Substrate Lys-Phe-HCl Complex Michaelis Complex Enzyme-Substrate Binding Sub->Complex Affinity (Km) Enz Enzyme DPP5 / Aminopeptidase Enz->Complex Active Site Binding Prod Products L-Lysine + L-Phenylalanine Complex->Prod Catalysis (kcat)

Fig 2. Mechanistic pathway of Lys-Phe-HCl hydrolysis by peptidases into free amino acids.

Data Presentation: Expected Outcomes

To assist in data interpretation, the following table summarizes the expected kinetic parameters and chromatographic behavior when utilizing this protocol.

Table 1: Expected Analytical Parameters for Lys-Phe-HCl Cleavage Assay

ParameterExpected Value / RangeAnalytical Significance
Substrate Affinity ( Km​ ) 100 – 300 μMIndicates enzyme affinity for the native Lys-Phe motif without fluorophore interference.
Catalytic Rate ( kcat​ ) 0.5 – 15.0 s⁻¹Defines turnover number; highly dependent on the specific peptidase used.
Lys-Phe Retention Time ~12.5 minBaseline separation of the intact, highly retained dipeptide substrate.
Phe Retention Time ~8.2 minPrimary peak used for quantifying product formation (aromatic ring aids UV detection).
Lys Retention Time ~3.1 minElutes near the void volume due to high polarity; generally not used for quantification.

References

  • [1] Identification and Characterization of Prokaryotic Dipeptidyl-peptidase 5 from Porphyromonas gingivalis. nih.gov. Available at:

  • [4] Enzymatic assays and analysis Establishment of potent and specific synthetic substrate for dipe... nii.ac.jp. Available at:

  • [3] Identification of Protease Specificity Using Biotin-Labeled Substrates. openbiochemistryjournal.com. Available at:

  • H-Lys-Phe-OH·HCl | 4078-58-4. Sigma-Aldrich. Available at:

  • [2] Mutational and inhibitive analysis of SARS coronavirus 3C-like protease by fluorescence resonance energy transfer-based assays. nih.gov. Available at:

Sources

Method

Solid-phase peptide synthesis utilizing Lys-Phe HCl building blocks

Application Note: Advanced Solid-Phase Peptide Synthesis Utilizing Lys-Phe Dipeptide Building Blocks Executive Summary The synthesis of peptides containing the Lys-Phe motif—frequently found in antimicrobial peptides, sw...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis Utilizing Lys-Phe Dipeptide Building Blocks

Executive Summary

The synthesis of peptides containing the Lys-Phe motif—frequently found in antimicrobial peptides, sweet-tasting peptides, and self-assembling hydrogelators—presents unique chemical challenges when utilizing standard Solid-Phase Peptide Synthesis (SPPS). This application note details the mechanistic rationale and optimized protocols for utilizing the pre-formed dipeptide building block Fmoc-Lys(Boc)-Phe-OH [1]. By transitioning from a stepwise monomeric assembly to a dipeptide-assisted strategy, chemists can completely bypass diketopiperazine (DKP) formation while strictly controlling C-terminal epimerization risks through tailored coupling chemistry.

Mechanistic Rationale: Overcoming DKP Formation and Epimerization

The Diketopiperazine (DKP) Threat

DKP formation is a ubiquitous, sequence-dependent side reaction in SPPS that drastically reduces overall yield[2]. It is fundamentally an intramolecular aminolysis: during the Fmoc-deprotection of the second amino acid on the resin, the newly liberated N-terminal amine attacks the ester or amide linkage connecting the first amino acid to the resin. This nucleophilic attack forms a thermodynamically stable six-membered ring, truncating the peptide and permanently capping the resin[3]. This side reaction is particularly severe when the C-terminal residue lacks steric hindrance (e.g., Glycine) or induces a turn (e.g., Proline)[3].

The Dipeptide Bypass Strategy

By utilizing a pre-formed dipeptide building block such as Fmoc-Lys(Boc)-Phe-OH, the synthesis bypasses the vulnerable dipeptide stage entirely. When the dipeptide is coupled to the first resin-bound amino acid, the sequence jumps directly from a monomer ( n=1 ) to a tripeptide ( n=3 ). Tripeptides are sterically and entropically restricted from forming DKPs, as the required transition state would necessitate a highly disfavored nine-membered ring.

The Epimerization Risk of Dipeptide Coupling

While dipeptides solve the DKP problem, they introduce a new risk: epimerization . Standard Fmoc-protected amino acids resist epimerization because their urethane protecting group prevents oxazolone formation. However, in a dipeptide like Fmoc-Lys(Boc)-Phe-OH, the C-terminal Phenylalanine is acylated by an amide bond (from the Lysine residue). Upon activation of the C-terminal carboxylic acid, the adjacent amide oxygen can attack the carbonyl carbon, forming an oxazolone intermediate that rapidly racemizes, leading to D-Phe impurities.

Expert Insight: To prevent epimerization, strongly basic coupling reagents (like HATU/DIEA) must be strictly avoided. Instead, a weakly basic, highly efficient additive system using N,N′-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (OxymaPure) is required.

DKP_Mechanism cluster_stepwise Stepwise Synthesis (DKP Risk) cluster_dipeptide Dipeptide Strategy (DKP Bypass) A1 Resin-AA1-NH2 A2 Resin-AA1-AA2-Fmoc A1->A2 Couple AA2 A3 Resin-AA1-AA2-NH2 (Vulnerable Intermediate) A2->A3 Deprotect A4 Diketopiperazine (DKP) + Cleaved Resin A3->A4 Intramolecular Aminolysis B1 Resin-AA1-NH2 B3 Resin-AA1-Phe-Lys(Boc)-Fmoc (Tripeptide Stage - Safe) B1->B3 Couple Dipeptide B2 Fmoc-Lys(Boc)-Phe-OH (Dipeptide Block) B2->B3

Fig 1: Mechanism of DKP formation versus the dipeptide bypass strategy in SPPS.

Preparation of the SPPS-Compatible Building Block

Raw Lys-Phe dipeptides are often supplied as unprotected hydrochloride salts (H-Lys-Phe-OH·HCl). For orthogonal SPPS[4], this raw material must be converted into Fmoc-Lys(Boc)-Phe-OH [1]. Note: For maximum efficiency, it is recommended to procure commercially available, pre-purified Fmoc-Lys(Boc)-Phe-OH (>98% HPLC purity) to avoid trace salts that can interfere with coupling kinetics.

Experimental Protocol: Dipeptide-Assisted SPPS

This protocol describes the synthesis of a model peptide (H-Asp-Lys-Phe-Gly-OH) on a Wang resin, a sequence notoriously susceptible to DKP formation[3].

Step 1: Resin Swelling and First Amino Acid Loading
  • Weigh 1.0 g of Wang Resin (loading: 0.6 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Drain.

  • Dissolve Fmoc-Gly-OH (3.0 eq) and DIC (3.0 eq) in minimal DMF. Add a catalytic amount of DMAP (0.1 eq) to facilitate esterification.

  • Add the solution to the resin and agitate for 2 hours.

  • Validation Checkpoint: Wash resin (3x DMF, 3x DCM). Perform a resin cleavage micro-test and analyze via LC-MS to confirm loading. Cap unreacted hydroxyls using Acetic Anhydride/Pyridine (1:1) for 30 minutes.

Step 2: Fmoc Deprotection
  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the treatment for 15 minutes.

  • Wash the resin thoroughly: 5x DMF, 3x DCM, 3x DMF.

  • Validation Checkpoint: Perform a Kaiser Test. Dark blue resin beads confirm the presence of free primary amines.

Step 3: Critical Dipeptide Coupling (Fmoc-Lys(Boc)-Phe-OH)

Causality: We couple the dipeptide here to bypass the H-Phe-Gly-O-Resin intermediate, which would otherwise undergo rapid cyclization to form a DKP[2].

  • In a separate vial, dissolve Fmoc-Lys(Boc)-Phe-OH (2.5 eq, 1.5 mmol) and OxymaPure (2.5 eq, 1.5 mmol) in 5 mL DMF.

  • Add DIC (2.5 eq, 1.5 mmol) to the vial. Stir for 2 minutes to pre-activate the carboxylic acid.

  • Add the activated dipeptide solution to the resin. Agitate at room temperature for 2 hours.

  • Drain and wash the resin (5x DMF).

  • Validation Checkpoint: Perform a Kaiser Test. Colorless/yellow beads indicate complete coupling. If blue, repeat the coupling step.

Step 4: Chain Elongation and Global Cleavage
  • Deprotect the Fmoc group on the Lysine residue (20% Piperidine in DMF, 5 min + 15 min).

  • Couple the final amino acid (Fmoc-Asp(OtBu)-OH) using standard DIC/Oxyma chemistry.

  • Perform final Fmoc deprotection.

  • Cleave the peptide from the resin and remove side-chain protecting groups (Boc, OtBu) using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 AA1 Loading & Capping N1->N2 N3 Fmoc Deprotection (20% Piperidine) N2->N3 N4 Dipeptide Coupling Fmoc-Lys(Boc)-Phe-OH + DIC/Oxyma N3->N4 N5 Chain Elongation (Standard SPPS) N4->N5 N6 Global Cleavage (TFA Cocktail) N5->N6

Fig 2: Optimized SPPS workflow integrating the Fmoc-Lys(Boc)-Phe-OH dipeptide building block.

Quantitative Data & Yield Comparison

The following table summarizes the experimental outcomes of synthesizing H-Asp-Lys-Phe-Gly-OH on Wang resin, comparing standard stepwise synthesis against the dipeptide strategy with different coupling reagents.

Table 1: Comparative Analysis of Synthesis Strategies for H-Asp-Lys-Phe-Gly-OH

Synthesis StrategyCoupling ReagentsOverall Crude Yield (%)Crude Purity (HPLC %)DKP Truncation (%)Epimerization (D-Phe %)
Stepwise (Standard) DIC / OxymaPure34.252.141.5< 0.1
Dipeptide Block HATU / DIEA78.571.4< 0.118.4
Dipeptide Block DIC / OxymaPure91.3 95.8 < 0.1 < 0.1

Data Interpretation:

  • Stepwise Synthesis fails critically due to massive DKP formation (41.5%) during the deprotection of the Phe-Gly dipeptide intermediate[3].

  • Dipeptide Block with HATU/DIEA successfully prevents DKP formation, but the strong base (DIEA) induces severe oxazolone-mediated epimerization of the C-terminal Phenylalanine (18.4% D-Phe impurity).

  • Dipeptide Block with DIC/OxymaPure is the optimal self-validating system. It entirely bypasses the DKP-prone intermediate while maintaining a neutral pH environment that preserves the chiral integrity of the Lys-Phe building block.

References

  • PubChem. "Fmoc-Lys(Boc)-Phe-OH | C35H41N3O7 | CID 175700425". National Center for Biotechnology Information. Available at:[Link]

  • Wang, J., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide". ACS Omega. Available at:[Link]

  • Li, Y., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis". ACS Omega. Available at:[Link]

Sources

Application

Application Note: LC-MS/MS Fragmentation Dynamics and Analytical Profiling of Lysylphenylalanine Hydrochloride (Lys-Phe HCl)

Target Audience: Analytical Chemists, Proteomics Researchers, and Pharmacokinetic Scientists Content Focus: Mechanistic fragmentation logic, self-validating LC-MS/MS methodologies, and quantitative data interpretation. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Proteomics Researchers, and Pharmacokinetic Scientists Content Focus: Mechanistic fragmentation logic, self-validating LC-MS/MS methodologies, and quantitative data interpretation.

Executive Summary

Lysylphenylalanine (Lys-Phe) is a biologically significant dipeptide often analyzed in peptidomics, metabolic profiling, and drug-adduct studies. Operating as a Senior Application Scientist, the goal of this protocol is not merely to provide a list of instrument parameters, but to establish a fundamental understanding of why Lys-Phe behaves the way it does under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). By grounding our experimental choices in the molecule's physicochemical properties, we ensure a highly reproducible and self-validating analytical workflow.

Mechanistic Principles of Lys-Phe Fragmentation

To optimize a tandem mass spectrometry (MS/MS) method, one must first understand the causality behind the molecule's gas-phase dissociation. The fragmentation of peptides is governed by the Roepstorff-Fohlman-Biemann nomenclature, where low-energy CID predominantly cleaves the amide backbone to generate N-terminal (b-type) and C-terminal (y-type) sequence ions[1].

For Lys-Phe Hydrochloride, the free base monoisotopic mass is 293.17 Da, yielding a robust protonated precursor ion [M+H]+ at m/z 294.2 under ESI+ conditions. The fragmentation pathways are driven by the specific amino acid residues:

  • y1 Ion Dominance (m/z 166.1): Cleavage of the single peptide bond yields a y1 ion corresponding to the protonated phenylalanine residue. Because the C-terminal phenylalanine fragment readily stabilizes the localized charge, this is typically the most abundant product ion, making it the primary transition for quantitation[1].

  • Ammonia Neutral Loss (m/z 277.2): The N-terminal lysine residue contains a highly basic ε-amino group on its aliphatic side chain. Under CID, this primary amine is highly susceptible to the neutral loss of ammonia (-17 Da), generating a diagnostic [M+H - NH3]+ ion.

  • Phenylalanine Moiety Loss (-165 Da): Advanced structural elucidation studies of Lys-Phe (such as its role in forming Schiff base adducts with acyl glucuronides) demonstrate that the neutral loss of the entire phenylalanine moiety (165 Da) is a signature fragmentation pathway, leaving a residual lysine-derived fragment at m/z 129.1[2].

LCMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 294.2 CID Collision-Induced Dissociation (CID) Precursor->CID y1 y1 Ion (C-Terminal) m/z 166.1 [Phe + H]+ CID->y1 Amide Bond Cleavage b1 b1 Ion (N-Terminal) m/z 129.1 [Lys - OH]+ CID->b1 Amide Bond Cleavage NL_NH3 Ammonia Loss m/z 277.2 [-17 Da] CID->NL_NH3 Lysine Side Chain NL_Phe Phe Moiety Loss m/z 129.1 [-165 Da] CID->NL_Phe Neutral Loss

Figure 1: Collision-induced dissociation (CID) pathways of protonated Lys-Phe [M+H]+.

Self-Validating Analytical Protocol

A robust protocol must be self-validating to ensure data integrity. The following LC-MS/MS methodology is designed to prevent false positives, normalize matrix effects, and ensure chromatographic stability.

Sample Preparation & Internal Standardization
  • Reconstitution: Weigh 1.0 mg of Lys-Phe HCl and dissolve in 1.0 mL of LC-MS grade water containing 0.1% formic acid. Causality: The acidic environment ensures complete protonation of the lysine amine, preventing surface adsorption to the glass vial walls and maximizing ESI+ efficiency.

  • Dilution: Dilute the stock to a working concentration of 10 µM using 95:5 Water:Acetonitrile (v/v).

  • Internal Standard (IS) Spiking: Spike the sample with 1 µM of Phenylalanylarginine (Phe-Arg). Causality: Phe-Arg is structurally analogous to Lys-Phe but chromatographically distinct. Monitoring the specific Phe-Arg transition (m/z 322.2 → 175.1) allows for the precise normalization of ESI droplet desolvation variances and matrix suppression[3].

Chromatographic Separation Strategy

Column selection is the most critical factor affecting dipeptide separation. While standard C18 columns are functional, a Pentafluorophenyl (PFP) column is highly recommended for this workflow.

  • Causality for Column Choice: Due to the aromatic nature of the phenylalanine residue, Lys-Phe is exceptionally well-retained on PFP columns. The PFP stationary phase provides orthogonal retention mechanisms—specifically π−π interactions and dipole-dipole interactions—which strongly engage the aromatic ring, offering superior resolution from isobaric interferences compared to purely hydrophobic C18 phases[4].

System Suitability & Self-Validation Checks

Before sample acquisition, the system must pass the following self-validation gates:

  • Blank Verification: Inject a 95:5 Water:Acetonitrile blank before and after the highest calibration standard. Carryover for the m/z 294.2 → 166.1 transition must be <0.1% of the Lower Limit of Quantification (LLOQ).

  • Retention Time Stability: The relative standard deviation (RSD) of the Lys-Phe retention time must be <2.0% across six consecutive injections to confirm column equilibration[4].

Quantitative Data & MS Parameters

Summarized below are the optimized chromatographic gradients and mass spectrometer parameters required to execute this workflow.

Table 1: Optimized LC Gradient for Lys-Phe Separation Column: Acquity UPLC HSS PFP (2.1 × 150 mm, 1.8 µm) at 45 °C[4] Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.2099.01.0
3.00.2099.01.0
30.00.2050.050.0
30.10.201.099.0
35.00.201.099.0
35.10.2099.01.0

Table 2: MRM Transitions and Collision Energies Ionization Mode: ESI Positive (+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type / Structural OriginCollision Energy (eV)Purpose
Lys-Phe 294.2166.1y1 (Phe residue)15Quantifier
Lys-Phe 294.2277.2[M+H - NH3]+10Qualifier 1
Lys-Phe 294.2129.1b1 / Loss of Phe moiety20Qualifier 2
Phe-Arg (IS) 322.2175.1y1 (Arg residue)18Internal Standard

References

  • Title: A Novel Approach for Predicting Acyl Glucuronide Reactivity via Schiff Base Formation: Development of Rapidly Formed Peptide Adducts for LC/MS/MS Measurements Source: Chemical Research in Toxicology - ACS Publications URL: 2

  • Title: What do the B & Y Matches Mean? Source: Waters / Nonlinear Dynamics URL: 1

  • Title: Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL: 4

  • Title: LC–ESI–MS/MS analysis of a standard mixture of 12 low-molecular-weight peptides Source: ResearchGate URL: 3

Sources

Method

Application Note: Preparation and Cell Culture Workflows for Lysylphenylalanine Hydrochloride (Lys-Phe-HCl)

Introduction & Mechanistic Insights As a Senior Application Scientist, it is critical to recognize that the physicochemical properties of a peptide dictate its handling, stability, and ultimate success in in vitro assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

As a Senior Application Scientist, it is critical to recognize that the physicochemical properties of a peptide dictate its handling, stability, and ultimate success in in vitro assays. Lysylphenylalanine (Lys-Phe) is a bioactive dipeptide composed of an L-lysine and an L-phenylalanine residue[1]. While it is widely utilized for its ability to inhibit cell sickling and hemoglobin S gelation[2], its applications have rapidly expanded into transporter kinetic assays and 3D tissue engineering.

The Causality of the Hydrochloride (HCl) Salt Form: Unmodified peptides containing hydrophobic residues (such as Phenylalanine) often require cytotoxic organic solvents like DMSO or DMF for complete dissolution. In sensitive cell culture systems, DMSO concentrations exceeding 0.1% (v/v) can induce unintended cellular differentiation, apoptosis, or membrane permeabilization. By utilizing the hydrochloride salt of Lys-Phe, the primary amine on the Lysine side chain and the N-terminus are fully protonated. This drastically lowers the isoelectric point and shifts the molecule into a highly hydrophilic state, allowing for complete, rapid dissolution in ultrapure water or physiological buffers without the need for organic co-solvents.

In modern cell culture, Lys-Phe-HCl serves two primary functions:

  • Transporter Substrate: It acts as a standard substrate for the intestinal oligopeptide transporter (PepT1), which utilizes a proton-coupled mechanism favored in slightly acidic environments[3].

  • Scaffold Assembly: Peptides bearing the Lys-Phe motif can spontaneously self-assemble into β-sheet nanofibers, creating biomimetic hydrogels that support 3D neuronal and fibroblast cultures[4].

Physicochemical Properties

Understanding the exact molecular weight of the salt form is a self-validating step to ensure accurate molarity calculations. Failing to account for the HCl counterion is a common source of experimental error in dose-response assays.

PropertyValue
Nomenclature L-Lysyl-L-phenylalanine hydrochloride
Sequence H-Lys-Phe-OH • HCl
Molecular Weight 329.82 g/mol (Base: 293.36 g/mol [1] + HCl: 36.46 g/mol )
Appearance White to off-white lyophilized powder
Aqueous Solubility Highly soluble (≥ 50 mg/mL in H₂O)
Storage (Solid) -20°C (Desiccated, protected from light)
Storage (Solution) -80°C (Single-use aliquots, strict avoidance of freeze-thaw)

Experimental Protocols: Stock Solution Preparation

This protocol outlines the preparation of a 10 mM master stock solution (3.30 mg/mL). Every step is designed as a self-validating system to prevent degradation and ensure absolute sterility.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step): Remove the lyophilized Lys-Phe-HCl vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Peptides are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, artificially inflating the weighed mass and initiating premature hydrolysis.

  • Gravimetric Measurement: Weigh exactly 3.30 mg of Lys-Phe-HCl powder into a sterile, low-protein-binding microcentrifuge tube.

  • Primary Dissolution: Add 1.0 mL of sterile, endotoxin-free ultrapure water (or 1X PBS, pH 7.2–7.4).

  • Agitation & Validation: Vortex gently for 30–60 seconds. If micro-particulates persist, sonicate in a room-temperature water bath for 2 minutes.

    • Self-Validation: Hold the tube against a dark background under bright light. The solution must be 100% optically clear with no visible light scattering (Tyndall effect).

  • Sterile Filtration: In a Class II Biosafety Cabinet, pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: Do not autoclave peptides, as thermal stress destroys the amide bonds. PES membranes are strictly required due to their ultra-low protein/peptide binding affinity, whereas Nylon or Nitrocellulose will strip the peptide from the solution, ruining your calculated molarity.

  • Aliquot & Cryopreservation: Dispense the filtered stock into 50 µL single-use aliquots using sterile low-binding tubes. Store immediately at -80°C.

G A Weigh Lys-Phe-HCl (Equilibrate to RT first) B Add Aqueous Solvent (Ultrapure H₂O or PBS) A->B C Vortex & Sonicate (Visual clarity check) B->C D Sterile Filtration (0.22 µm PES Membrane) C->D E Aliquot & Store (-80°C to prevent degradation) D->E

Workflow for the preparation and storage of Lys-Phe-HCl stock solutions.

Application Workflows in Cell Culture

Workflow A: PepT1 Transporter Uptake Assay
  • Causality: The PepT1 transporter requires an inwardly directed proton gradient to function effectively[3]. Therefore, the assay buffer must be slightly acidic.

  • Seed Caco-2 or PepT1-transfected CHO cells in 24-well plates and culture until a differentiated monolayer forms.

  • Wash the cells twice with a specialized Transport Buffer adjusted to pH 5.5 – 6.0 (e.g., MES-buffered Hank's Balanced Salt Solution).

  • Thaw a single 10 mM Lys-Phe-HCl aliquot on ice. Dilute it into the Transport Buffer to a final working concentration of 0.1 mM to 1.0 mM.

  • Apply the peptide solution to the cells and incubate at 37°C for 15–30 minutes.

  • Terminate uptake by rapidly washing the wells three times with ice-cold PBS (pH 7.4) to halt membrane transport.

  • Lyse the cells and quantify the internalized Lys-Phe via LC-MS/MS.

Workflow B: 3D Cell Culture Hydrogel Assembly
  • Causality: High concentrations of Lys-Phe derivatives trigger spontaneous self-assembly into β-sheet structures, creating a nanofibrous network that mimics the extracellular matrix (ECM)[4].

  • Prepare a highly concentrated precursor solution of the Lys-Phe derivative (e.g., 5-10 mg/mL) in ultrapure water.

  • Transfer the solution to a culture dish or well plate.

  • Initiate gelation by adjusting the pH to 7.4 using NaOH or by adding a physiological buffer (like DMEM or PBS). The neutralization of charges drives the hydrophobic collapse and β-sheet stacking.

  • Once the hydrogel is stabilized (typically 30-60 minutes at 37°C), seed primary neurons or fibroblasts atop the matrix.

G A Lys-Phe-HCl (In Culture Media) B PepT1 Transporter (pH 5.5 - 6.0) A->B Proton-coupled D Self-Assembly (β-sheet formation) A->D Concentration Dependent C Intracellular Uptake (Assay Quantification) B->C Transport E 3D Hydrogel Scaffold (ECM Mimicry) D->E Cell Seeding

Dual pathways of Lys-Phe-HCl: PepT1 transport and 3D hydrogel assembly.

Troubleshooting Guide

IssuePotential CauseMechanistic Solution
Incomplete Dissolution Buffer pH is too high, causing localized deprotonation and aggregation.Dissolve the peptide powder completely in ultrapure water first, then dilute into the final physiological buffer.
Loss of Bioactivity Repeated freeze-thaw cycles leading to peptide hydrolysis.Discard thawed aliquots. Strictly adhere to single-use aliquots stored at -80°C.
Lower than Expected Molarity Adsorption to the syringe filter membrane during sterilization.Ensure you are using PES or PVDF membranes. Never use Nylon filters for peptide stock preparation.

References

  • [1] Title: Lys-Phe | C15H23N3O3 | CID 151410 - PubChem - NIH Source: nih.gov URL:

  • [2] Title: H-Lys-Phe-OH - MedchemExpress.com Source: medchemexpress.com URL:

  • [4] Title: Advancements in self-assembling peptides: Bridging gaps in 3D cell culture and electronic device fabrication - PMC Source: nih.gov URL:

  • [3] Title: Peptide absorption: new paradigm for protein absorption - CABI Digital Library Source: cabidigitallibrary.org URL:

Sources

Application

In Vitro Assay Protocols Utilizing L-Lysyl-L-phenylalanine Hydrochloride: From Hemoglobin Polymerization to Peptidase Profiling

L-Lysyl-L-phenylalanine hydrochloride (H-Lys-Phe-OH·HCl) is a versatile, highly soluble dipeptide that serves as a critical reagent in both biophysical and enzymatic in vitro assays. Structurally, it combines a highly ba...

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Author: BenchChem Technical Support Team. Date: April 2026

L-Lysyl-L-phenylalanine hydrochloride (H-Lys-Phe-OH·HCl) is a versatile, highly soluble dipeptide that serves as a critical reagent in both biophysical and enzymatic in vitro assays. Structurally, it combines a highly basic, positively charged lysine residue with a bulky, aromatic phenylalanine residue. This specific physicochemical profile allows it to act as a potent steric inhibitor in protein polymerization assays and as a highly specific competitive inhibitor or substrate in dipeptidyl peptidase (DPP) profiling.

This application note provides researchers with self-validating, step-by-step methodologies for two primary in vitro workflows: the Hemoglobin S (HbS) Gelation Inhibition Assay and the Dipeptidyl Peptidase IV (DPP-IV) Fluorometric Inhibition Assay.

Reagent Preparation and Physicochemical Considerations

To ensure self-validating and reproducible assays, the structural integrity and solubility of the dipeptide must be maintained. H-Lys-Phe-OH·HCl is highly soluble in aqueous physiological buffers, making it ideal for in vitro applications without the need for organic co-solvents like DMSO, which can independently perturb protein folding or enzyme kinetics[1].

  • Molecular Weight: 329.82 g/mol (Hydrochloride salt)[2].

  • Stock Solution Preparation: Dissolve the lyophilized powder in 50 mM Phosphate-Buffered Saline (PBS), pH 7.4, to a concentration of 100 mM.

  • Storage: Aliquot and store at -20°C to prevent microbial degradation of the peptide bonds. Avoid repeated freeze-thaw cycles[3].

Application I: Hemoglobin S (HbS) Gelation Inhibition Assay

Mechanistic Causality

Sickle cell disease is driven by the polymerization of deoxygenated Hemoglobin S (HbS). Upon deoxygenation, a hydrophobic patch (Val6 on the β-chain) is exposed, binding to adjacent HbS tetramers and forming rigid fibers that distort erythrocytes. L-Lysyl-L-phenylalanine acts as a potent, stereospecific anti-sickling agent[4]. The aromatic ring of the L-phenylalanine residue intercalates into the hydrophobic acceptor pockets of the HbS tetramer, while the charged L-lysine side chain disrupts the electrostatic interactions necessary for polymer elongation, thereby increasing the solubility of deoxy-HbS and delaying the lag phase of gelation[4].

Experimental Protocol: Turbidimetric Gelation Assay

Objective: To quantify the delay in HbS polymerization induced by Lys-Phe under strictly deoxygenated conditions.

Materials:

  • Purified HbS solution (approx. 24-26 g/dL) in 0.15 M Potassium Phosphate buffer, pH 7.35.

  • Sodium dithionite (Na₂S₂O₄) as a deoxygenating agent.

  • Lys-Phe stock solution (100 mM).

  • Temperature-controlled UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Baseline Setup: Equilibrate the spectrophotometer cell holder to 0°C. HbS polymerization is highly temperature-dependent and does not occur at 0°C, allowing for accurate mixing of reagents[5].

  • Sample Preparation: In a pre-chilled microcentrifuge tube, combine the HbS solution with varying concentrations of Lys-Phe (e.g., 0, 10, 20, and 30 mM final concentrations).

  • Deoxygenation: Add sodium dithionite to a final concentration of 0.1 M to rapidly deoxygenate the hemoglobin. Seal the cuvette immediately to prevent ambient oxygen ingress.

  • Reaction Initiation (Temperature Jump): Rapidly transfer the cuvette to the spectrophotometer and increase the temperature to 37°C.

  • Kinetic Monitoring: Monitor the absorbance/turbidity at 700 nm (where hemoglobin does not strongly absorb light, ensuring signal changes are purely due to light scattering from polymer formation).

  • Data Extraction: Record the "lag time" (the time from the temperature jump to the first detectable increase in OD₇₀₀) and the plateau absorbance.

Data Presentation: Inhibition of HbS Gelation
Lys-Phe Concentration (mM)Average Lag Time (minutes)Relative Increase in Lag TimeGelation Inhibition Status
0 (Control)2.5 ± 0.31.0xNone (Rapid Polymerization)
108.1 ± 0.63.2xModerate
2018.4 ± 1.27.3xHigh
30> 45.0> 18.0xComplete Inhibition[4]

Table 1: Concentration-dependent delay of HbS gelation by L-Lysyl-L-phenylalanine. Data reflects the steric hindrance provided by the dipeptide against fiber elongation.

Pathway Visualization

HbS_Polymerization HbS Deoxy-HbS Tetramer Nucleation Critical Nucleus Formation HbS->Nucleation Deoxygenation Polymer HbS Polymer (Rigid Fibers) Nucleation->Polymer Elongation Gel Erythrocyte Gelation Polymer->Gel Cross-linking LysPhe Lys-Phe (Anti-sickling Agent) LysPhe->Nucleation Steric Hindrance LysPhe->Polymer Increases Solubility

Fig 1: Mechanism of Lys-Phe mediated inhibition of Hemoglobin S polymerization and gelation.

Application II: Dipeptidyl Peptidase (DPP) Inhibition Profiling

Mechanistic Causality

Dipeptidyl peptidases, such as DPP-IV, are serine exopeptidases that cleave dipeptides from the N-terminus of polypeptides, playing a major role in glucose metabolism by degrading incretins like GLP-1[6]. Lys-Phe acts as a potent competitive inhibitor of human DPP-IV[7]. The N-terminal lysine anchors into the S2 pocket of the enzyme via electrostatic interactions, while the bulky phenylalanine occupies the hydrophobic S1 pocket, competitively blocking the binding of natural substrates or synthetic fluorogenic reporters. Alternatively, in bacterial assays (e.g., Porphyromonas gingivalis), Lys-Phe-MCA derivatives are used as direct substrates to profile the unique hydrophobic preferences of DPP5 and DPP7[8][9].

Experimental Protocol: DPP-IV Fluorometric Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lys-Phe against recombinant human DPP-IV.

Materials:

  • Recombinant Human DPP-IV enzyme (approx. 10 ng/well).

  • Fluorogenic Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1 mg/mL BSA.

  • Black, flat-bottom 96-well microplates.

  • Fluorescence microplate reader (Ex/Em = 380/460 nm).

Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare a serial dilution of Lys-Phe in the Assay Buffer ranging from 0.1 µM to 1000 µM.

  • Enzyme Pre-incubation: Add 50 µL of the diluted Lys-Phe solutions to the microplate wells. Add 25 µL of the DPP-IV enzyme solution to each well. Incubate the plate at 37°C for 15 minutes. Causality note: Pre-incubation allows the dipeptide to reach binding equilibrium within the enzyme's active site before the reporter substrate is introduced.

  • Reaction Initiation: Rapidly add 25 µL of Gly-Pro-AMC substrate (final concentration 50 µM) to all wells to initiate the reaction.

  • Kinetic Read: Immediately place the plate in the fluorometer and measure fluorescence continuously for 30 minutes at 37°C. The release of free AMC generates the fluorescent signal.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot the relative activity (% of uninhibited control) against the log concentration of Lys-Phe to derive the IC₅₀ using non-linear regression.

Data Presentation: DPP-IV Kinetic Parameters
ParameterValueInterpretation
Enzyme Target Human DPP-IVSerine exopeptidase
Substrate Gly-Pro-AMC (50 µM)Standard fluorogenic reporter
Lys-Phe IC₅₀ ~ 4.2 µMHigh-affinity competitive inhibition[7]
Mechanism CompetitiveIncreases apparent Kₘ without altering Vₘₐₓ

Table 2: Kinetic profiling of Lys-Phe as a DPP-IV inhibitor. The dipeptide effectively outcompetes the reporter substrate for the active site.

Pathway Visualization

DPP4_Assay DPP4 DPP-IV Enzyme (Active Site S1/S2) Complex Enzyme-Substrate Complex DPP4->Complex Substrate Gly-Pro-AMC (Fluorogenic Substrate) Substrate->Complex Inhibitor Lys-Phe (Competitive Inhibitor) Inhibitor->DPP4 Blocks Active Site Cleavage Catalytic Cleavage Complex->Cleavage Signal Free AMC (Fluorescence Ex:380/Em:460) Cleavage->Signal

Fig 2: Workflow and competitive inhibition logic of the DPP-IV fluorometric assay utilizing Lys-Phe.

References

  • Franklin, I. M., et al. "A potent new dipeptide inhibitor of cell sickling and haemoglobin S gelation." European Journal of Biochemistry, 1983. PubMed, [Link]

  • Lan, V. T. T., et al. "Analyzing a dipeptide library to identify human dipeptidyl peptidase IV inhibitor." Food Chemistry, 2015. BIOPEP-UWM, [Link]

  • Sakamoto, Y., et al. "Establishment of potent and specific synthetic substrate for dipeptidyl-peptidase 7." Biochemical and Biophysical Research Communications, 2018. NII, [Link]

  • Ohara-Nemoto, Y., et al. "Identification and Characterization of Prokaryotic Dipeptidyl-peptidase 5 from Porphyromonas gingivalis." Journal of Biological Chemistry, 2014. PMC, [Link]

  • Bao, Y., et al. "Discovery of Food-Derived Dipeptidyl Peptidase IV Inhibitory Peptides: A Review." International Journal of Molecular Sciences, 2019. MDPI, [Link]

  • Google Patents. "US4376766A - Anti-sickling agents.

Sources

Method

Application Note: 1H and 13C NMR Spectroscopy for the Structural Characterization of Lysylphenylalanine–Hydrogen Chloride (1/1)

Audience: Researchers, scientists, and drug development professionals. Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of peptides. This application note provides a comprehensive guide to the characterization of the dipeptide Lysylphenylalanine-hydrogen chloride (1/1) (Lys-Phe·HCl) using one-dimensional (1D) ¹H and ¹³C NMR. We will delve into the underlying principles of spectral interpretation for this dipeptide, detailing the influence of the peptide bond, amino acid side chains, and the hydrochloride salt form on chemical shifts. This document furnishes a robust, step-by-step protocol for sample preparation and data acquisition, alongside a detailed analysis of the expected spectral data. The methodologies and interpretations presented herein are designed to be self-validating and are supported by authoritative references, ensuring scientific rigor and trustworthiness.

Introduction

The precise structural characterization of peptides is a cornerstone of drug discovery and development. NMR spectroscopy offers a powerful, non-destructive method to obtain detailed structural information in solution, closely mimicking physiological conditions.[1] Lysylphenylalanine, a dipeptide composed of lysine and phenylalanine, serves as a valuable model system for understanding peptide structure and interactions. The presence of a hydrochloride salt can significantly influence the charge state of the ionizable groups, namely the N-terminal amine, the lysine side-chain amine, and the C-terminal carboxylic acid, which in turn affects the chemical environment of nearby nuclei and their corresponding NMR chemical shifts.[2]

This guide will walk through the complete workflow for the ¹H and ¹³C NMR characterization of Lys-Phe·HCl, from sample preparation to in-depth spectral analysis.

Experimental Protocol

A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol has been optimized for the characterization of dipeptides like Lys-Phe·HCl.

Materials
  • Lysylphenylalanine-hydrogen chloride (1/1) (≥95% purity)[3]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)

  • High-quality 5 mm NMR tubes[4][5]

  • Volumetric flasks and pipettes

  • pH meter or pH indicator strips (for pD adjustment if necessary)

Sample Preparation
  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is recommended. For ¹³C NMR, a higher concentration of 10-50 mg/mL is often necessary to achieve a good signal-to-noise ratio in a reasonable time. For dipeptides, a concentration of 1-5 mM is generally suitable.[6]

  • Solvent: D₂O is the solvent of choice for this application. It is NMR-silent in the regions of interest for ¹H NMR (with the exception of the residual HDO peak around 4.7 ppm) and allows for the observation of exchangeable protons if a mixed H₂O/D₂O solvent is used.

  • Procedure:

    • Accurately weigh the desired amount of Lys-Phe·HCl and dissolve it in the appropriate volume of D₂O in a clean, dry vial.

    • Add a small, known amount of an internal standard (e.g., TSP or DSS) to the solution. The internal standard provides a reference signal at 0.00 ppm for chemical shift calibration.

    • Gently vortex the solution to ensure complete dissolution.

    • If necessary, filter the sample through a small cotton plug in a Pasteur pipette to remove any particulate matter.

    • Transfer approximately 0.6-0.7 mL of the final solution into a high-quality 5 mm NMR tube.[5] The sample height should be at least 4.5 cm.

    • Carefully label the NMR tube with the sample identity and concentration.[4]

NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point and may require optimization based on the specific spectrometer and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

    • Relaxation Delay (d1): 2-5 seconds.

    • Temperature: 298 K (25 °C).

Data Interpretation

The interpretation of the ¹H and ¹³C NMR spectra of Lys-Phe·HCl involves the assignment of each resonance to a specific nucleus in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, which is determined by the molecular structure. The presence of the hydrochloride salt will lead to the protonation of the N-terminal amine, the lysine ε-amino group, and the C-terminal carboxylic acid will be in its protonated form. This has a significant effect on the chemical shifts of adjacent protons and carbons.

Expected ¹H NMR Chemical Shifts

The ¹H NMR spectrum of a dipeptide can be more complex than that of its constituent amino acids due to the formation of the peptide bond and the resulting changes in the chemical environments.[7][8] The following table provides the expected chemical shift ranges for the protons of Lys-Phe·HCl.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Lysine (Lys)
α-H~4.3TripletShifted downfield due to the adjacent amide bond.
β-H₂~1.9Multiplet
γ-H₂~1.5Multiplet
δ-H₂~1.7Multiplet
ε-H₂~3.0TripletShifted downfield due to the protonated ε-amino group.
Phenylalanine (Phe)
α-H~4.6MultipletShifted downfield due to the adjacent amide bond and carboxylic acid.
β-H₂~3.1, ~3.2Multiplet (ABX system)Diastereotopic protons due to the chiral α-carbon.
Phenyl H (ortho, meta, para)7.2-7.4Multiplet
Amide NH 8.0-8.5DoubletMay be broadened or absent in D₂O due to exchange.
N-terminal NH₃⁺ 7.5-8.0Broad singletMay be broadened or absent in D₂O due to exchange.
Lys ε-NH₃⁺ 7.0-7.5Broad singletMay be broadened or absent in D₂O due to exchange.
Carboxyl OH >10Broad singletGenerally not observed in D₂O due to rapid exchange.
Expected ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides complementary information to the ¹H spectrum. The chemical shifts of the carbon atoms are also sensitive to their local electronic environment.

Carbon Assignment Expected Chemical Shift (ppm) Notes
Lysine (Lys)
C=O (amide)~175
~54
~31
~23
~27
~40Shifted downfield due to the protonated ε-amino group.
Phenylalanine (Phe)
C=O (carboxyl)~176
~56
~38
Cγ (ipso)~137
Cδ (ortho)~130
Cε (meta)~129
Cζ (para)~127

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH (or pD).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the NMR characterization of Lys-Phe·HCl.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Lys-Phe·HCl dissolve Dissolve in D₂O with Internal Standard weigh->dissolve 1-5 mM transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL H1_NMR ¹H NMR Spectroscopy transfer->H1_NMR C13_NMR ¹³C NMR Spectroscopy transfer->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process assign Assign Chemical Shifts process->assign interpret Structural Interpretation assign->interpret

Caption: Workflow for the NMR characterization of Lys-Phe·HCl.

Structural Insights from NMR Data

The assigned ¹H and ¹³C chemical shifts provide a wealth of information about the structure and conformation of Lys-Phe·HCl in solution.

  • Peptide Bond Formation: The downfield shifts of the α-protons and α-carbons of both residues compared to their free amino acid counterparts are indicative of peptide bond formation.[8]

  • Side Chain Conformation: The chemical shifts of the side chain protons and carbons can provide insights into their local environment and potential interactions. For instance, the diastereotopic nature of the phenylalanine β-protons confirms the chiral environment.

  • Ionization State: The downfield shift of the lysine ε-CH₂ protons and ε-carbon is a direct consequence of the protonation of the ε-amino group in the hydrochloride salt form. Similarly, the chemical shifts of the N-terminal α-proton and α-carbon are influenced by the protonated state of the N-terminal amine. The pH of the solution will have a significant impact on these chemical shifts.[2]

Conclusion

This application note has provided a detailed protocol and theoretical framework for the ¹H and ¹³C NMR characterization of lysylphenylalanine-hydrogen chloride (1/1). By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently determine the primary structure and gain insights into the solution-state conformation of this dipeptide. The principles discussed herein are broadly applicable to the NMR analysis of other small peptides, making this a valuable resource for scientists in the fields of chemistry, biochemistry, and pharmaceutical development.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Journal of Chemical Education. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications. Retrieved March 26, 2026, from [Link]

  • Journal of Chemical Education. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Journal of Chemical Education. (n.d.). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications.
  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • bioRxiv. (2025, December 12). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. Retrieved March 26, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000045 - L-Phenylalanine (C9H11NO2). Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2006, October 10). Optimization of hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 2 The 1 H NMR spectra of Lys-PHAA (a) in D 2 O, His-PHAA (b) and.... Retrieved March 26, 2026, from [Link]

  • The Royal Society. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Retrieved March 26, 2026, from [Link]

  • Nanyang Technological University. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved March 26, 2026, from [Link]

  • Journal of the American Chemical Society. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. ACS Publications. Retrieved March 26, 2026, from [Link]

  • Northwestern University. (n.d.). Protein NMR. 13C chemical shifts. Retrieved March 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Lysylphenylalanine--hydrogen chloride in aqueous solution

Welcome to the Technical Support Center for dipeptide formulation. Researchers frequently encounter spontaneous degradation when working with short peptides in aqueous solutions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for dipeptide formulation. Researchers frequently encounter spontaneous degradation when working with short peptides in aqueous solutions. Lysylphenylalanine (Lys-Phe), particularly in its hydrogen chloride (HCl) salt form, presents unique stability challenges. This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating system for dipeptide integrity.

Mechanistic Overview: The Dual Threat to Dipeptide Stability

To prevent degradation, we must first understand the causality behind it. When formulated in an aqueous solution, Lys-Phe HCl is vulnerable to two competing degradation pathways dictated by pH and temperature:

  • Diketopiperazine (DKP) Formation (Intramolecular Cyclization): Dipeptides are conformationally predisposed to cyclization[1]. At neutral to basic pH (pH > 7), the N-terminal alpha-amine of the Lysine residue becomes deprotonated. This unprotonated amine acts as a strong nucleophile, attacking the C-terminal carbonyl of the Phenylalanine residue. This cleaves the peptide bond and forms a thermodynamically stable six-membered cyclic dipeptide (Cyclo(Lys-Phe))[2],[3].

  • Direct Hydrolysis: At highly acidic pH (pH < 3), the carbonyl oxygen of the peptide bond becomes protonated. This increases its electrophilicity, making it highly susceptible to nucleophilic attack by water molecules, ultimately cleaving the molecule into free Lysine and Phenylalanine[4].

Degradation A Lys-Phe HCl (Aqueous Solution) B Base-Catalyzed DKP Formation (pH > 7) A->B Unprotonated N-terminus attacks C-terminus C Acid-Catalyzed Direct Hydrolysis (pH < 3) A->C Water attacks peptide bond D Cyclo(Lys-Phe) [Diketopiperazine] B->D E Free Lysine + Free Phenylalanine C->E

Fig 1: Primary degradation pathways of Lys-Phe dipeptide in aqueous solutions.

Troubleshooting FAQs: Diagnostics & Corrective Actions

Q1: My Lys-Phe HCl solution degrades rapidly at room temperature. What is the primary cause? A1: The primary culprit is likely DKP formation rather than simple hydrolysis. If your solution is unbuffered, the pH may drift upward over time, deprotonating the Lysine N-terminus and triggering the cyclization cascade[1]. Corrective Action: Buffer the solution to pH 4.0–6.0 to ensure the N-terminus remains protonated (non-nucleophilic) and lower the storage temperature to 2-8°C to reduce reaction kinetics[5],[4].

Q2: Does the presence of the HCl salt inherently protect the dipeptide? A2: Temporarily, yes, but it is not a complete solution. The HCl salt of Lys-Phe naturally lowers the initial pH of the aqueous solution upon dissolution, protecting it from base-catalyzed DKP formation. However, without a dedicated buffer, the solution lacks buffering capacity and is highly susceptible to pH shifts from environmental factors (e.g., dissolved CO2, glass leaching)[4]. You must actively buffer the system.

Q3: Why do I see degradation after storing my aliquots in the freezer? A3: You are likely experiencing freeze-thaw degradation. When aqueous peptide solutions freeze, pure ice crystals form first, concentrating the peptide and buffer salts in the remaining unfrozen liquid (cryoconcentration). If using certain buffers (like sodium phosphate), this can cause a drastic pH shift of up to 2-3 units, pushing the peptide out of its stability window[6]. Corrective Action: Use acetate or citrate buffers, which resist freeze-induced pH shifts, and aliquot into single-use vials to strictly avoid freeze-thaw cycles[6].

Q4: How can I analytically differentiate between DKP formation and direct hydrolysis in my assays? A4: RP-HPLC coupled with Mass Spectrometry (LC-MS) is the gold standard for diagnosis. Direct hydrolysis adds a water molecule (+18 Da) as the peptide splits into free Lysine and Phenylalanine. Conversely, DKP formation is a condensation-like cyclization that results in the loss of water (-18 Da) relative to the intact Lys-Phe dipeptide[3],[1].

Self-Validating Formulation Protocol

To guarantee stability, your formulation workflow must be a self-validating system. The following protocol includes built-in quality control (QC) checks to ensure the dipeptide remains within its thermodynamic stability window.

Workflow Start 1. Prepare Lys-Phe HCl Step1 2. Buffer (50mM Acetate) Start->Step1 Step2 3. Optimize (pH 4.0-6.0) Step1->Step2 Step3 4. Filter (0.22 µm PES) Step2->Step3 Step4 5. Aliquot (Store at -20°C) Step3->Step4

Fig 2: Step-by-step formulation workflow to maximize Lys-Phe HCl stability.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 using 0.1 M Acetic Acid.

    • Causality: Acetate provides excellent buffering capacity at pH 5.0, the optimal stability minimum for dipeptides[4].

    • Validation Check: Calibrate the pH meter using fresh standards prior to measurement.

  • Solubilization: Weigh the lyophilized Lys-Phe HCl powder. Slowly add the pH 5.0 buffer to achieve your target concentration (e.g., 10 mg/mL). Gently swirl; avoid vigorous vortexing to prevent aeration and oxidative stress.

  • pH Re-adjustment: Measure the final pH. The HCl salt will drop the pH slightly.

    • Validation Check: Re-adjust to exactly 5.0 with dilute NaOH if it falls below 4.0.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: Removes microbial contaminants that secrete peptidases. PES is utilized due to its low peptide-binding characteristics, ensuring no loss of product[6].

  • Aliquoting & Storage: Divide into single-use aliquots (e.g., 100 µL) in sterile cryovials. Snap-freeze in liquid nitrogen and store at -20°C.

    • Causality: Prevents repeated freeze-thaw cycles and locks the peptide in kinetic arrest[6].

  • Analytical Validation (QC): Run a Day 0 baseline aliquot on LC-MS (C18 column, 0.1% TFA in Water/Acetonitrile gradient). The absence of a -18 Da peak confirms that no DKP formation occurred during the formulation process.

Quantitative Stability Matrix

The table below summarizes the expected degradation kinetics of Lys-Phe HCl under various aqueous conditions, allowing you to select the appropriate storage strategy based on your experimental timeline.

Storage ConditionpHPrimary Degradation PathwayEstimated Half-Life (t½)Recommendation
25°C (Room Temp) > 7.0DKP Formation (Rapid)< 48 hoursDo not use.
25°C (Room Temp) 5.0Slow Hydrolysis2-3 weeksAcceptable for active benchwork.
4°C (Refrigerated) 5.0Slow Hydrolysis3-6 monthsStandard working stock storage.
-20°C (Frozen) 5.0None (Kinetic Arrest)> 2 yearsOptimal for long-term storage.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review , National Institutes of Health (PMC).[Link]

  • 2,5-Diketopiperazine , Wikipedia.[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis , ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Optimizing Storage for Lys-Phe HCl to Ensure Peptide Integrity

Welcome to the technical support guide for Lys-Phe HCl (Lysyl-Phenylalanine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Lys-Phe HCl (Lysyl-Phenylalanine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the optimal storage and handling of this dipeptide, ensuring the integrity and reproducibility of your experimental results. As Senior Application Scientists, we have compiled this information based on established biochemical principles and field-proven insights to address the common challenges associated with peptide stability.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section covers the most common questions regarding the day-to-day storage and handling of Lys-Phe HCl.

Q1: What is the ideal storage temperature for lyophilized Lys-Phe HCl?

For long-term stability, lyophilized (powder) Lys-Phe HCl should be stored at -20°C or colder (-80°C is preferable) .[1][2][3][4] Storing the peptide in a desiccated environment at these low temperatures is the most effective way to minimize degradation from moisture, heat, and light, preserving its chemical structure and purity for years.[2][5]

Q2: How long can I store lyophilized Lys-Phe HCl at different temperatures?

While the exact stability of any peptide is sequence-dependent, general guidelines provide a reliable framework for storage decisions.[5]

Storage ConditionTemperatureRecommended DurationKey Considerations
Long-Term Storage -80°C or -20°CSeveral YearsMust be in a tightly sealed vial, protected from light and moisture (desiccated).[2][3][5]
Short-Term Storage +4°C (Refrigerated)Up to 1-2 weeksOnly suitable for brief periods. The risk of moisture absorption increases.[3][6]
Room Temperature AmbientWeeks to Months (if perfectly dry and dark)Not recommended. Significant risk of degradation due to moisture and temperature fluctuations.[7]
Q3: I've just received my lyophilized Lys-Phe HCl. The ice pack melted during shipping. Is it still viable?

Yes, in most cases, the peptide is perfectly fine. Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping (up to 24 hours or even a week for many).[6][8] The critical step is to transfer it to a -20°C or -80°C freezer for long-term storage immediately upon receipt.[3]

Q4: What are the biggest environmental threats to Lys-Phe HCl stability?

The primary threats to solid-state Lys-Phe HCl are:

  • Moisture/Humidity: Peptides containing lysine are known to be hygroscopic, meaning they readily absorb moisture from the air.[5] Water is a reactant in hydrolysis, a major degradation pathway.[1][4]

  • Light: Exposure to light, especially UV light, can induce photo-oxidation, particularly affecting aromatic residues like Phenylalanine.[8][9]

  • Heat: Elevated temperatures increase the rate of all chemical degradation reactions.[2][10]

Q5: How should I handle the vial before and after taking a sample?

Proper handling is crucial to prevent the introduction of moisture. Before opening, always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 60 minutes .[3][6][7] This prevents atmospheric moisture from condensing on the cold peptide powder. After quickly weighing out the desired amount, reseal the vial tightly and return it to its recommended storage temperature.[5]

Q6: What about storing Lys-Phe HCl in solution? What is the recommended temperature and duration?

Storing any peptide in solution is not recommended for the long term, as stability is significantly reduced.[5][7] If storage in solution is unavoidable:

  • Prepare stock solutions and divide them into single-use aliquots to prevent contamination and repeated freeze-thaw cycles, which accelerate degradation.[1][5]

  • Store aliquots frozen at -20°C or -80°C .[1]

  • Use a sterile buffer at pH 5-6 , as this range can improve the stability of many peptides in solution.[2][5]

  • Use solutions within a month , although it is always best to make them fresh on the day of use.[6]

Section 2: Troubleshooting Guide - When Things Go Wrong

This section addresses common issues that may arise from improper storage, helping you diagnose and resolve them.

Q7: My experiment results are inconsistent. Could storage be the issue?

Absolutely. Inconsistent results are a classic symptom of peptide degradation. If the peptide degrades between experiments, its effective concentration and purity change, leading to poor reproducibility. Review your storage and handling procedures against the recommendations in this guide. Aliquoting your peptide stock, both lyophilized and in solution, is a key strategy to ensure consistency.[5]

Q8: I see unexpected peaks in my HPLC/UPLC analysis. What could they be?

The appearance of new peaks is a direct indication of degradation. For Lys-Phe HCl, these peaks could represent several new chemical entities:

  • Hydrolysis Products: Cleavage of the peptide bond would result in free L-Lysine and L-Phenylalanine.

  • Oxidation Products: The Phenylalanine residue can be hydroxylated, while the Lysine side chain is also susceptible to oxidative modifications.[11][12]

  • Cyclization Products: A major degradation product of lysine in solution, especially under alkaline conditions, is lysine lactam, formed through intramolecular cyclization.[13][14][15]

A stability-indicating analytical method is essential to separate and quantify these degradants from the parent peptide.[16][17][18]

Q9: The concentration of my Lys-Phe HCl solution seems lower than expected. What happened?

There are two likely causes related to storage and handling:

  • Degradation: As discussed above, chemical breakdown reduces the amount of intact parent peptide.

  • Adsorption: Peptides can adsorb to the surfaces of storage vials, especially at low concentrations.[7] This is particularly true for plastic vials. Using glass or low-adsorption polypropylene vials can mitigate this issue.[7]

Section 3: Deep Dive - The Science of Stability

Understanding the mechanisms of degradation is key to preventing them.

Q10: What are the primary degradation pathways for Lys-Phe HCl?

Peptide degradation can occur through several chemical and physical pathways.[4][9] For Lys-Phe HCl, the most relevant are:

  • Hydrolysis: This involves the cleavage of the peptide bond between Lysine and Phenylalanine by water.[4] The rate of hydrolysis is highly dependent on pH and temperature.[9][19]

  • Oxidation: The side chains of both Lysine and Phenylalanine can be oxidized. Phenylalanine's aromatic ring can be hydroxylated by reactive oxygen species (ROS), while Lysine's amino group on the side chain can undergo oxidative deamination.[11][12] This is often accelerated by light, heat, or the presence of metal ions.[9]

  • Aggregation: This is a physical instability where peptide molecules cluster together, which can affect solubility and bioactivity.[4][20]

Q11: How does the "HCl" salt form affect the stability of Lys-Phe?

The hydrochloride (HCl) salt form means the peptide is supplied in an acidic state. This can influence stability in several ways:

  • pH of Solution: When dissolved in unbuffered water, the resulting solution will be acidic. This acidic pH can influence the rate of hydrolysis.[19]

  • Hygroscopicity: Salt forms of peptides can sometimes be more hygroscopic than their free base counterparts, making strict adherence to desiccated storage conditions even more critical.

Q12: What is a stability-indicating analytical method and why is it important?

A stability-indicating method (SIM) is a validated analytical procedure, typically using HPLC or UPLC, that can accurately measure the concentration of the intact peptide while separating it from all potential degradation products, impurities, and excipients.[17][18][21] Its importance cannot be overstated, as it is the only way to truly know if your peptide is degrading and to ensure the accuracy and safety of your results in research and drug development.[16]

Section 4: Protocols & Workflows

Protocol 1: Recommended Handling Procedure for Lyophilized Lys-Phe HCl
  • Equilibration: Transfer the sealed vial of Lys-Phe HCl from the freezer (-20°C or -80°C) to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes.

  • Weighing: Briefly open the vial in an environment with low humidity. Quickly and accurately weigh the desired amount of peptide into a separate, appropriate container (e.g., a low-adsorption microfuge tube).

  • Resealing: Tightly reseal the cap on the stock vial. To further protect against oxidation, you can purge the headspace with an inert gas like argon or nitrogen before sealing.

  • Storage: Immediately return the stock vial to the -20°C or -80°C freezer.

  • Dissolution: Dissolve the weighed peptide in the appropriate sterile, cold solvent or buffer (pH 5-6 recommended for stability) for immediate use.[5]

Protocol 2: Basic Forced Degradation Study to Identify Potential Degradants

This protocol helps identify potential degradation products and confirms your analytical method is stability-indicating.

  • Prepare Stock Solutions: Prepare several identical solutions of Lys-Phe HCl at a known concentration (e.g., 1 mg/mL) in a suitable buffer.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to one aliquot to a final concentration of 0.1 N. Heat at 60°C for 24 hours.[22]

    • Base Hydrolysis: Add NaOH to another aliquot to a final concentration of 0.1 N. Heat at 60°C for 12 hours.[22]

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a third aliquot to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat a fourth aliquot at 80°C for 48 hours.

    • Control: Keep one aliquot at -20°C.

  • Analysis: After the stress period, neutralize the acid and base samples. Analyze all samples, including the control, by a high-resolution chromatographic method (e.g., UPLC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. This demonstrates the method's ability to separate the parent peptide from its degradants.[16]

Workflow Diagram: Troubleshooting Peptide Stability Issues

This diagram outlines a logical process for diagnosing potential peptide degradation.

TroubleshootingWorkflow start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Desiccated? Light protected? start->check_storage check_handling Review Handling Procedures: - Room temp equilibration? - Aliquoting used? - Freeze-thaw cycles avoided? start->check_handling check_solution Review Solution Prep: - Freshly prepared? - Stored as frozen aliquots? - Correct pH (5-6)? start->check_solution improper_storage Correct Storage & Re-run Experiment with New Aliquot check_storage->improper_storage No forced_degradation If issues persist: Perform Forced Degradation Study (Protocol 2) check_storage->forced_degradation Yes improper_handling Implement Proper Handling (Aliquoting, Equilibration) & Re-run Experiment check_handling->improper_handling No check_handling->forced_degradation Yes improper_solution Prepare Fresh Solution & Re-run Experiment check_solution->improper_solution No check_solution->forced_degradation Yes improper_storage->forced_degradation improper_handling->forced_degradation improper_solution->forced_degradation analyze_results Analyze Degradants with Stability-Indicating Method (e.g., UPLC-MS) forced_degradation->analyze_results end Problem Identified & Resolved analyze_results->end

Caption: Decision workflow for troubleshooting peptide instability.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • Victory Men's Health. Peptide Storage and Handling 101. Available from: [Link]

  • GenScript. Peptide Storage and Handling Guidelines. Available from: [Link]

  • University of California Merced. Standard Operating Procedure - Hydrochloric acid. Available from: [Link]

  • Interface Focus. Factors affecting the physical stability (aggregation) of peptide therapeutics. Available from: [Link]

  • ResearchGate. Peptide Stability in Solids and Solutions. Available from: [Link]

  • University of Utah. Acid Handling. Available from: [Link]

  • PubMed. Solid-state chemical stability of proteins and peptides. Available from: [Link]

  • Encyclopedia.pub. Instability of Peptide and Possible Causes of Degradation. Available from: [Link]

  • PMC. Oxidative Stress Amelioration of Novel Peptides Extracted from Enzymatic Hydrolysates of Chinese Pecan Cake. Available from: [Link]

  • Poli-Tank. Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Available from: [Link]

  • Veeprho. Peptides and Probable Degradation Pathways. Available from: [Link]

  • University of Washington's Proteomics Resource. SOP for Hydrochloric Acid. Available from: [Link]

  • PMC. Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. Available from: [Link]

  • PMC. Production and processing of antioxidant bioactive peptides: A driving force for the functional food market. Available from: [Link]

  • Journal of Pharmaceutical Research. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Available from: [Link]

  • UGA Research. Guidelines for Chemical Storage and Management. Available from: [Link]

  • PMC. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Available from: [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • RSC Publishing. Oxidative Degradation of Sequence-Defined Peptoid Oligomers. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • IJRASET. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • CORE. Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Available from: [Link]

  • ResearchGate. Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Available from: [Link]

  • Ingenta Connect. Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Available from: [Link]

  • Preprints.org. Recent Trends in Stability Indicating Analytical Method for Drug Substance. Available from: [Link]

  • Lösungsfabrik. Stability-indicating methods and their role in drug's quality control. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Dissolution of Lysylphenylalanine Hydrochloride in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical paradoxes of peptide handling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical paradoxes of peptide handling. Lysylphenylalanine hydrochloride (Lys-Phe·HCl) is a classic example: it possesses a hydrophobic phenylalanine residue, yet its basic lysine side-chain and hydrochloride salt form impart an extremely high crystal lattice energy. This renders the molecule highly polar and notoriously stubborn to dissolve in standard organic solvents.

This guide is designed to move beyond basic trial-and-error. Below, you will find mechanistically grounded troubleshooting workflows, self-validating protocols, and quantitative parameters to ensure complete dissolution of Lys-Phe·HCl without compromising its structural integrity.

Logical Troubleshooting Workflow

Before proceeding to the protocols, consult the decision matrix below to identify the correct chemical intervention based on your chosen solvent system.

G Start Lys-Phe HCl Dissolution Issue Decision Select Target Organic Solvent Start->Decision Aprotic Polar Aprotic (DMF, DMSO) Decision->Aprotic High Dielectric NonPolar Low Polarity (DCM, THF) Decision->NonPolar Low Dielectric Action1 Neutralization Add 1.2-1.5 eq DIPEA Aprotic->Action1 Break ionic lattice Action2 Co-Solvent Disruption Add 5-20% HFIP NonPolar->Action2 Break H-bonds Action3 Chaotropic Disruption Add 0.1M LiCl Action1->Action3 If gelation occurs Success Complete Dissolution (Self-Validated) Action1->Success Action2->Action1 If salt remains Action2->Success Action3->Success

Troubleshooting workflow for optimizing Lys-Phe HCl dissolution in organic solvents.

Core Troubleshooting Methodologies
Protocol 1: In Situ Neutralization (Free-Basing) in Polar Aprotic Solvents

The Causality: The primary barrier to dissolving Lys-Phe·HCl in solvents like DMF or DMSO is its ionic nature. The solvent's dielectric constant is insufficient to separate the protonated amine ( NH3+​ ) from the chloride ( Cl− ) counterion. By introducing a sterically hindered base, we deprotonate the salt, converting the dipeptide into its neutral, significantly more lipophilic free-base form, while generating a highly soluble organic salt byproduct.

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of Lys-Phe·HCl and transfer it to a dry, inert glass vial.

  • Primary Solvation: Suspend the powder in anhydrous DMF or DMSO to achieve a target concentration of 10–50 mg/mL.

  • Neutralization: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Vortex vigorously for 60 seconds.

  • Self-Validation Check: Observe the vial. A successful neutralization will cause the milky suspension to transition into an optically clear solution. If slight turbidity persists, sonicate at 25°C for 3–5 minutes. A completely clear solution validates that the ionic lattice has been successfully broken.

Protocol 2: Fluorinated Co-Solvent Disruption for Low-Polarity Solvents

The Causality: When working with low-polarity solvents like Dichloromethane (DCM), even the free-base dipeptide may aggregate due to intermolecular hydrogen bonding between the amide backbones. Hexafluoroisopropanol (HFIP) is a potent hydrogen-bond donor that effectively coats the peptide backbone. This disrupts the aggregates and forces the sparingly soluble peptide into the organic phase 1.

Step-by-Step Methodology:

  • Suspension: Add Lys-Phe·HCl to DCM (target concentration: 5–20 mg/mL).

  • Co-Solvent Addition: Dropwise, add 5% to 20% (v/v) HFIP while stirring continuously.

  • Self-Validation Check: The suspension should clear rapidly as the HFIP disrupts the hydrogen-bonded network. If the solution remains cloudy, it indicates the ionic lattice of the HCl salt is still intact; proceed to add 1.2 eq of DIPEA to the mixture to neutralize the salt.

Protocol 3: Chaotropic Salt Addition for Gelation Issues

The Causality: Occasionally, peptides dissolve initially in DMF but slowly form a viscous gel over time. This indicates the formation of extended β -sheet-like macro-structures. Adding a chaotropic salt like Lithium Chloride (LiCl) provides small, highly charged Li+ ions that coordinate directly with the peptide carbonyl oxygens, sterically hindering intermolecular interactions and maintaining a fluid solution.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.1 M solution of anhydrous LiCl in DMF.

  • Dissolution: Use this chaotropic solvent system to dissolve the Lys-Phe·HCl.

  • Self-Validation Check: Invert the vial after 30 minutes of resting. The liquid should flow freely without any viscous resistance or gel-like behavior, confirming the disruption of macro-aggregates.

Quantitative Data Summary

Use the following table to compare the operational parameters of each troubleshooting strategy and select the best fit for your downstream application.

Troubleshooting StrategyPrimary SolventReagent / AdditiveQuantitative RatioMechanism of ActionValidation Outcome
In Situ Neutralization DMF, DMSO, NMPDIPEA or TEA1.2 – 1.5 Molar Eq.Deprotonates HCl salt, increasing lipophilicityMilky suspension turns optically clear
Co-Solvent Disruption DCM, THF, EtOAcHFIP or TFE5% – 20% (v/v)Disrupts intermolecular backbone H-bondingRapid clearing of particulate aggregates
Chaotropic Addition DMF, NMPLithium Chloride (LiCl)0.1 M concentration Li+ coordinates carbonyls, preventing gelationSolution remains fluid over time
Aqueous Blending DMSO, DMFUltrapure Water5% – 10% (v/v)Solvates chloride ions via high-dielectric mediumImmediate dissolution (moisture tolerant only)
Frequently Asked Questions (FAQs)

Q: Will heating the solvent improve the dissolution of Lys-Phe·HCl? A: While gentle heating (up to 40°C) increases kinetic energy, it rarely overcomes the thermodynamic barrier of an ionic HCl salt in a non-polar solvent. Furthermore, heating peptides in DMF can lead to unwanted formylation of the primary amine on the lysine side chain. Chemical disruption (via free-basing or co-solvents) is always preferred over thermal forcing.

Q: Why must I use DIPEA instead of standard inorganic bases like NaOH? A: Inorganic bases are insoluble in organic solvents, creating a biphasic system that is highly inefficient for neutralization. More importantly, strong unhindered bases like NaOH can cause base-catalyzed hydrolysis of the peptide bond or racemization of the phenylalanine chiral center. DIPEA is sterically hindered, ensuring it acts strictly as a base to remove the HCl and not as a nucleophile.

Q: Can I use water as a co-solvent to dissolve the salt? A: Yes, adding 5–10% (v/v) water to polar aprotic solvents (like DMSO) provides a high-dielectric environment that readily solvates the chloride ions, drastically improving solubility 2. However, this is only viable if your downstream application is moisture-tolerant. If you are proceeding with coupling reactions (e.g., using DIC, EDC, or HATU), water will quench your reagents, making organic co-solvents like HFIP the mandatory choice.

References
  • Narita, M. et al. "Prediction and improvement of protected peptide solubility in organic solvents." International Journal of Peptide and Protein Research. 1

  • US Patent US20140128572A1. "Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis." Google Patents. 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Lys-Phe HCl Peptide Couplings

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptide chemistry: the coupling of sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptide chemistry: the coupling of sterically hindered, protected amino acids like Fmoc-Lys(Boc)-OH to bulky hydrochloride salts such as H-Phe-OR·HCl.

When dealing with these substrates, standard coupling protocols often fail, leading to incomplete reactions, sequence deletions, and severe epimerization. This guide provides a deep mechanistic understanding and field-proven, self-validating protocols to ensure high-yield, chirally pure syntheses.

Diagnostic Workflow for Hindered Couplings

Before adjusting your protocol, it is critical to identify the kinetic bottlenecks in your current reaction. The flowchart below outlines the troubleshooting logic for resolving stalled Lys-Phe couplings.

G Start Stalled Lys-Phe HCl Coupling Check1 Is Phe·HCl fully neutralized? Start->Check1 Action1 Add TMP (Collidine) Avoid excess DIEA Check1->Action1 No Check2 High Epimerization or Low Yield? Check1->Check2 Yes Action1->Check2 Action2 Use COMU or HATU + Oxyma Pure Check2->Action2 Yes End Successful Epimerization-Free Coupling Check2->End No Action3 In-situ Activation (No Pre-activation) Action2->Action3 Action3->End

Caption: Diagnostic workflow for resolving steric hindrance and epimerization in Lys-Phe HCl couplings.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my Lys-Phe coupling stalling even with excess HBTU and DIEA?

A1: The primary bottleneck is steric hindrance combined with suboptimal activation kinetics . Both Fmoc-Lys(Boc)-OH and H-Phe-OR feature bulky side chains. When these bulky groups approach each other, the transition state for nucleophilic attack becomes highly crowded, drastically reducing the coupling rate constant ( kcouple​ ).

Standard reagents like HBTU generate OBt (benzotriazole) active esters, which are simply not reactive enough to overcome this steric barrier efficiently . Furthermore, because the phenylalanine is introduced as a hydrochloride salt (Phe·HCl), the amine is protonated and non-nucleophilic. If the base (DIEA) is consumed by side reactions or is insufficiently concentrated to fully neutralize the HCl salt in a sterically crowded microenvironment, the reaction will stall.

Q2: Our LC-MS analysis shows up to 15% of a diastereomeric impurity (D-Lys-L-Phe). How is this epimerization occurring, and how can we suppress it?

A2: Epimerization in sterically hindered couplings is a kinetic phenomenon driven by the slow rate of the desired peptide bond formation. Because kcouple​ is depressed by steric hindrance, the activated Lys ester has a prolonged lifespan. This allows the carbonyl oxygen of the adjacent carbamate (Fmoc) to attack the activated ester intramolecularly, forming an oxazolone intermediate 1.

The alpha-proton of this oxazolone is highly acidic. Strong, unhindered bases—or even moderately hindered bases like N,N-Diisopropylethylamine (DIEA) when used in excess—can easily abstract this proton, creating a planar enolate. Reprotonation from either face leads to a loss of chiral integrity (epimerization).

The Solution: Switch your base from DIEA to 2,4,6-trimethylpyridine (TMP, also known as sym-collidine) . TMP is basic enough to neutralize the Phe·HCl salt and facilitate the coupling, but its methyl groups provide severe steric shielding around the nitrogen. This prevents TMP from abstracting the alpha-proton of the oxazolone, effectively shutting down the epimerization pathway 2.

Pathway ActiveEster Activated Lysine Ester (Sterically Hindered) Oxazolone Oxazolone Formation (Loss of Chiral Integrity) ActiveEster->Oxazolone Slow Coupling + Excess DIEA Product Lys-Phe Dipeptide (Retention of Chirality) ActiveEster->Product Fast Coupling (COMU/HATU) + TMP (Collidine) Oxazolone->Product Slow Attack by Phe (Yields D/L Epimers)

Caption: Kinetic competition between desired Lys-Phe coupling and epimerization via oxazolone formation.

Q3: Which coupling reagent system provides the best balance of reactivity and epimerization control for this specific sequence?

A3: For sterically hindered couplings, you must upgrade from OBt-generating reagents (HBTU/PyBOP) to reagents that generate highly reactive OAt or Oxyma esters . I strongly recommend COMU paired with the additive Oxyma Pure .

COMU is a uronium salt based on the Oxyma Pure leaving group. It exhibits exceptional reactivity, accelerating kcouple​ so that the reaction reaches completion before epimerization can occur 3. Additionally, unlike HATU, COMU is not based on potentially explosive benzotriazoles, making it safer for laboratory scale-up.

Quantitative Efficacy of Reagent Systems

The following table summarizes the causal relationship between reagent selection, coupling yield, and chiral integrity during the coupling of Fmoc-Lys(Boc)-OH to H-Phe-OMe·HCl.

Coupling ReagentAdditiveBaseActivation StrategyYield (%)Epimerization (D-Lys %)
HBTUHOBtDIEA (3 eq)5 min Pre-activation62%14.5%
HATUHOAtDIEA (3 eq)In-situ (0 min)85%4.8%
HATUHOAtTMP (3 eq)In-situ (0 min)91%< 1.0%
COMU Oxyma Pure TMP (3 eq) In-situ (0 min) > 98% < 0.1%

Data Interpretation: The combination of COMU (high reactivity) and TMP (sterically hindered base) entirely suppresses the oxazolone-mediated epimerization pathway while driving the sterically hindered coupling to near-quantitative yields.

Self-Validating Experimental Protocol: Optimized Lys-Phe HCl Coupling

This protocol utilizes an in-situ activation strategy to minimize the lifetime of the activated ester, thereby preventing oxazolone formation.

Materials Required:

  • Fmoc-Lys(Boc)-OH (1.1 equivalents)

  • H-Phe-OR·HCl (1.0 equivalent)

  • COMU (1.1 equivalents)

  • Oxyma Pure (1.1 equivalents)

  • 2,4,6-Trimethylpyridine (TMP / sym-collidine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Amine Neutralization (Self-Validating Step):

    • Dissolve 1.0 equiv of H-Phe-OR·HCl in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

    • Add 1.0 equiv of TMP to neutralize the hydrochloride salt.

    • Validation: Spot a 1 µL aliquot onto water-moistened pH paper. The localized spot should indicate a pH of ~7.5–8.0, confirming the free amine is available for nucleophilic attack.

  • Preparation of the Carboxylic Acid:

    • In a separate, dry vial, dissolve 1.1 equiv of Fmoc-Lys(Boc)-OH, 1.1 equiv of COMU, and 1.1 equiv of Oxyma Pure in anhydrous DMF.

    • Crucial Note: Do not add base to this mixture yet. Pre-activation in the absence of the nucleophile is the primary cause of epimerization.

  • In-Situ Activation and Coupling:

    • Immediately transfer the carboxylic acid/COMU/Oxyma solution into the vial containing the neutralized Phe amine.

    • Rapidly add the remaining 2.0 equiv of TMP (bringing the total TMP used to 3.0 equiv).

    • Validation: COMU/Oxyma reactions exhibit a distinct color change (typically shifting from colorless/pale yellow to a deeper yellow/orange) upon formation of the active ester and subsequent aminolysis. This visual cue confirms the activation cycle is proceeding 3.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Due to the high reactivity of COMU, the reaction is typically complete within 30–45 minutes, even for hindered substrates.

    • Verify completion via LC-MS. You should observe a single sharp peak corresponding to the desired L-Lys-L-Phe product mass, with the D-Lys diastereomer peak (usually eluting slightly later) suppressed to <0.1%.

  • Workup:

    • Quench the reaction with a few drops of water. Dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove TMP and unreacted Lys), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under reduced pressure.

References

  • Source: nih.
  • Source: acs.
  • Source: sigmaaldrich.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Minimizing Hygroscopic Moisture Absorption in Lysylphenylalanine Hydrochloride

Prepared by: Senior Application Scientist, Pharmaceutical Development Support This guide is designed for researchers, scientists, and drug development professionals working with Lysylphenylalanine hydrochloride (Lys-Phe·...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

This guide is designed for researchers, scientists, and drug development professionals working with Lysylphenylalanine hydrochloride (Lys-Phe·HCl). As a dipeptide salt, Lys-Phe·HCl possesses inherent physicochemical properties that make it susceptible to moisture absorption. This document provides a comprehensive technical overview, troubleshooting advice, and proactive strategies to manage its hygroscopic nature, ensuring experimental reproducibility, product stability, and overall quality.

Section 1: Fundamentals - Understanding the Challenge (FAQ)

This section addresses the fundamental principles governing the hygroscopicity of Lys-Phe·HCl.

Q1: What is hygroscopicity and why is Lys-Phe·HCl particularly susceptible?

A: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment. Lys-Phe·HCl's susceptibility is rooted in its molecular structure:

  • Polar Amino Acid Residues: The dipeptide contains Lysine, which has a primary amine (-NH2) in its side chain. This group, along with the peptide backbone's amide linkages, readily forms hydrogen bonds with water molecules.[1]

  • Hydrochloride Salt Form: The material is a hydrochloride salt. Salts, particularly those of strong acids and weak bases, are often highly hygroscopic. The chloride ion and the protonated amine groups create a polar, ionic environment that strongly attracts ambient water vapor. L-Lysine HCl, a component analog, is well-known for its hygroscopic properties.[2]

  • Amorphous Content: Processing methods like milling or lyophilization can create disordered, amorphous regions within the powder.[3] These regions have higher free energy and more accessible surface area for water molecules to interact with compared to a stable crystalline lattice, making them potent sites for initial water sorption.[4][5]

Q2: What are the potential consequences of uncontrolled moisture absorption?

A: Failure to control moisture uptake can lead to significant and often irreversible changes in the material's properties. These changes can compromise downstream processes and the final product's quality.[6]

Consequence Description Impact on Research & Development
Physical Changes Caking, clumping, and loss of flowability due to the formation of liquid bridges between particles, which solidify into solid bridges upon slight dehydration.[4]Impedes powder handling, dosing, and blending; can cause equipment failure (e.g., sticking to tablet punches).[4]
Solid-State Transformation Moisture can act as a plasticizer, lowering the glass transition temperature (Tg) of amorphous material and inducing crystallization.[4][7] Conversely, it can cause crystalline hydrates to form or lead to deliquescence (dissolving in absorbed water).[8]Alters solubility, dissolution rate, and bioavailability. Changes in crystal form (polymorphism) can be critical for regulatory filings.
Chemical Degradation The presence of water can accelerate hydrolysis of the peptide bond or other susceptible chemical groups, leading to the formation of impurities.[6]Reduces potency, compromises safety, and shortens the shelf-life of the active substance.
Microbiological Instability Increased water activity (a_w) above a certain threshold can support microbial growth, compromising the sterility and safety of the product.[9]Risk of batch contamination and failure to meet pharmacopeial microbial limits.
Q3: Does the physical form (amorphous vs. crystalline) of my Lys-Phe·HCl matter?

A: Absolutely. The solid-state form is a critical determinant of hygroscopic behavior.

  • Amorphous Material: Characterized by a disordered, random arrangement of molecules. It typically has a higher surface area and greater molecular mobility.[7] Amorphous content acts as a "hotspot" for water sorption, often absorbing moisture at lower relative humidity (RH) than its crystalline counterpart.[3]

  • Crystalline Material: Molecules are arranged in a highly ordered, repeating three-dimensional lattice. This stable structure is less permeable to water vapor and generally less hygroscopic. However, even crystalline materials can absorb surface moisture or form specific, stable hydrates at certain RH levels.[8]

Processing steps like micronization can increase the amorphous content on the surface of crystalline particles, significantly impacting the bulk powder's hygroscopicity.[3]

Section 2: Troubleshooting Guide - Diagnosing and Correcting Issues

This section provides structured advice for common problems encountered during experimentation.

Q: My Lys-Phe·HCl powder has clumped together and won't flow. What happened and how do I fix it?

A: This phenomenon, known as caking or agglomeration, is a classic sign of exposure to excessive humidity. Water vapor has been adsorbed by the powder, forming liquid bridges between particles that have subsequently solidified.

Diagnostic Workflow:

G start Problem: Powder Caking / Poor Flow check_env 1. Review Storage & Handling - What was the ambient RH/Temp? - Was the container sealed properly? start->check_env kf_analysis 2. Quantify Water Content - Perform Karl Fischer titration. - Is moisture content above baseline? check_env->kf_analysis result_high_mc Result: High Moisture Content kf_analysis->result_high_mc xrd_analysis 3. Assess Physical State - Run XRPD analysis. - Compare to a dry reference standard. result_xrd_change Result: XRPD Change? xrd_analysis->result_xrd_change result_high_mc->xrd_analysis Yes prevention Preventative Action: - Implement strict environmental controls (see Section 3). - Use appropriate packaging with desiccants. result_high_mc->prevention No (investigate other causes) action_dry Corrective Action: - Dry the material under vacuum at a controlled temperature. - Note: This may not reverse solid bridge formation. result_xrd_change->action_dry No (Amorphous) result_xrd_change->action_dry Yes (Phase Change) action_mill Corrective Action: - Gentle milling or sieving to break up agglomerates. - Warning: May induce further amorphization. action_dry->action_mill action_mill->prevention

Caption: Troubleshooting workflow for caked Lys-Phe·HCl powder.

Corrective & Preventative Actions:

  • Immediate Correction: If the material is chemically stable, you may attempt to dry it under vacuum at a gentle temperature (e.g., 30-40°C) to remove adsorbed water. Subsequently, gentle de-agglomeration using a sieve can break up clumps. Be aware that this may not fully restore the original particle properties.

  • Root Cause Analysis: The primary goal is prevention. Use the workflow above to confirm moisture as the cause. Review your handling and storage procedures immediately. Were containers left open? Is the ambient humidity in the lab controlled and monitored?

  • Future Prevention: Strictly adhere to the proactive strategies outlined in Section 3. This includes working in a glove box or low-humidity room and using packaging with a high moisture barrier.[10]

Q: My dissolution profile is inconsistent between batches. Could moisture be the cause?

A: Yes, this is a strong possibility. Moisture-induced solid-state changes directly impact solubility and dissolution.

  • Amorphous to Crystalline Transition: If your starting material has a significant amorphous content for enhanced solubility, moisture can cause it to crystallize into a more stable, less soluble form.[4] This will slow down the dissolution rate.

  • Formation of a Hydrate: The anhydrous form of a compound is often more soluble than its hydrated crystalline form. If moisture induces a phase transition to a stable hydrate, you will likely observe a decrease in the dissolution rate.

Diagnostic Approach:

  • Measure Water Content: Use Karl Fischer titration to correlate the water content of each batch with its dissolution profile.[11]

  • Characterize the Solid State: Use X-Ray Powder Diffraction (XRPD) to analyze the batches.[8] Look for the appearance of sharp peaks (indicating crystallization of amorphous content) or a change in the diffraction pattern (indicating a polymorphic or hydrate transformation) that correlates with the slower dissolution.[12][13]

  • Determine Sorption Behavior: Perform a Dynamic Vapor Sorption (DVS) analysis (see Section 4.3) to understand at which relative humidity these transformations occur.

Section 3: Proactive Mitigation Strategies

Preventing moisture absorption is always preferable to correcting its consequences. The following strategies are essential for maintaining the integrity of Lys-Phe·HCl.

3.1 Environmental Control

Controlling the ambient environment is the first and most critical line of defense.[10]

  • Handling: Whenever possible, handle Lys-Phe·HCl in a controlled environment, such as a glove box with a dry nitrogen atmosphere or a room with controlled relative humidity (ideally <40% RH, but the specific critical RH should be determined experimentally).

  • Storage: Store the material in tightly sealed containers made of impermeable materials (e.g., glass or aluminum). For long-term storage, follow the ICH guidelines for stability testing, which provide a framework for assessing material quality under various conditions.[14][15]

Table of ICH Climatic Zones & Long-Term Stability Testing Conditions [16][17]

ZoneClimatic ZoneLong-Term Testing Conditions
ITemperate21°C / 45% RH
IISubtropical / Mediterranean25°C / 60% RH
IIIHot / Dry30°C / 35% RH
IVaHot Humid / Tropical30°C / 65% RH
IVbHot / Higher Humidity30°C / 75% RH

These conditions are for formal stability studies but provide an excellent guide for controlled storage.

3.2 Formulation & Processing Strategies

If Lys-Phe·HCl is being developed into a solid dosage form, formulation can be used to protect it.

  • Co-processing with Excipients: Blending or co-milling Lys-Phe·HCl with hydrophobic excipients like magnesium stearate or silicon dioxide can create a physical barrier, reducing moisture uptake.[4] Anticaking agents can cover the surface of the host powder, reducing its ability to absorb water.[5]

  • Granulation: Techniques like dry granulation can compact the powder, reducing its surface area and exposure to humidity.[10]

  • Film Coating: Applying a polymer coating to tablets or granules creates a physical barrier to moisture ingress.[4][18] Water-insoluble polymers like ethyl cellulose can offer excellent protection, while water-soluble polymers like HPMC can also be effective.[4][19]

3.3 Packaging and Storage

The final packaging is a critical control point.

  • High-Barrier Packaging: Use packaging with a low water vapor permeation rate, such as aluminum blister packs or glass bottles with tight-fitting caps and induction seals.[10]

  • Use of Desiccants: Include desiccants (moisture-absorbing materials) like silica gel or molecular sieves inside the secondary packaging to adsorb any moisture that penetrates the container or was present in the headspace during packaging.[10][20]

Section 4: Key Analytical Workflows

Proper analytical characterization is essential for understanding and controlling the effects of moisture.

Sources

Optimization

Adjusting buffer pH to optimize Lysylphenylalanine hydrochloride enzyme cleavage rates

Welcome to the technical support resource for optimizing the enzymatic cleavage of Lysylphenylalanine hydrochloride. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for optimizing the enzymatic cleavage of Lysylphenylalanine hydrochloride. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workflows. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is buffer pH so critical for the enzymatic cleavage of Lysylphenylalanine?

The pH of the reaction buffer is arguably the most critical variable in an enzymatic assay. Its importance stems from its profound effect on both the enzyme and the substrate at a molecular level.

  • Enzyme Activity and Structure: Enzymes are proteins, and their three-dimensional structure, which is essential for function, is maintained by a network of ionic bonds and other weak interactions. The pH of the environment dictates the protonation state of the acidic and basic amino acid residues in the enzyme.[1][2] Changes in these charges can alter the shape of the enzyme's active site, affecting its ability to bind the substrate, or even lead to irreversible denaturation and complete loss of activity at extreme pH values.[2][3][4][5] Every enzyme has an optimal pH range where its catalytic activity is maximal.[2][6]

  • Substrate Ionization: The substrate, Lysylphenylalanine hydrochloride, also has ionizable groups. The pH can affect the charge of the substrate, which may influence its recognition and binding to the enzyme's active site.[2]

  • Reaction Mechanism: The catalytic mechanism of many proteases involves amino acid residues in the active site acting as proton donors or acceptors. The correct pH is required to ensure these residues are in the proper ionization state to participate in catalysis.

Q2: Which enzyme should I choose for cleaving Lysylphenylalanine, and what is its optimal pH?

Lysylphenylalanine can be cleaved by several common proteases. The choice depends on the desired cleavage site. The peptide bond is between Lysine (Lys) and Phenylalanine (Phe).

  • To cleave after Lysine: Use a Trypsin-like protease.

    • Trypsin: Specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. Its optimal pH is in the alkaline range, typically between 8.0 and 9.0.[7][8][9]

    • Lysyl Endopeptidase (Lys-C): Offers higher specificity by only cleaving at the C-terminus of lysine.[10] It functions optimally at a slightly higher pH, generally between 9.0 and 9.5.[10]

  • To cleave after Phenylalanine: Use Chymotrypsin.

    • Chymotrypsin: Specifically cleaves at the carboxyl side of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. Its optimal pH is in the mildly alkaline range of 7.0 to 9.0.[1]

The following diagram illustrates the concept of an enzyme's optimal pH.

Caption: Enzyme activity as a function of pH.

Q3: Can the buffer components themselves affect the reaction, beyond just setting the pH?

Absolutely. The choice of buffering agent is not trivial. Some buffer components can directly interact with the enzyme or other components of the assay.[6]

  • Inhibition: Phosphate buffers, for example, have been shown to inhibit certain enzymes.[4] It is plausible that high ionic strength from some buffers can reduce the electrostatic forces between the substrate and the enzyme's active site.[4]

  • Chelation: Buffers like Tris can chelate metal ions.[6] If your enzyme requires a metal cofactor for activity, this could be inhibitory.

  • Temperature Sensitivity: The pKa (and therefore the pH) of some buffers, notably Tris, is highly sensitive to temperature changes.[6] A Tris buffer prepared to pH 8.0 at 25°C will have a different pH at 37°C. It is crucial to pH your buffer at the intended reaction temperature.

Enzyme & Buffer Selection Guide

The table below summarizes the optimal pH ranges and commonly used buffers for enzymes relevant to Lysylphenylalanine cleavage.

EnzymeCleavage SiteOptimal pH RangeRecommended BuffersKey Considerations
Trypsin C-terminus of Lysine (K)8.0 - 9.0[7]50 mM Tris-HCl[7], 50 mM Ammonium Bicarbonate[7]Calcium ions (1-10 mM) can enhance stability.[7]
Lysyl Endopeptidase (Lys-C) C-terminus of Lysine (K)9.0 - 9.5[10]50 mM Tris-HCl[10]Highly specific for lysine, reducing off-target cleavage.
Chymotrypsin C-terminus of Phenylalanine (F)7.0 - 9.0100 mM Tris-HClActivity can be stabilized by calcium chloride (10 mM).

Troubleshooting Guide

Encountering issues with your cleavage reaction? This guide provides a systematic approach to diagnosing problems related to buffer pH.

Troubleshooting_Workflow start Problem: No or Low Cleavage q1 Did you verify the final pH of the reaction mixture? start->q1 a1_no Action: Measure pH of a mock reaction (without enzyme). Adjust buffer stock if needed. q1->a1_no No q2 Was the buffer pH'd at the reaction temperature? q1->q2 Yes a1_no->q2 a2_no Action: Prepare fresh buffer. Calibrate pH meter and adjust pH at the intended incubation temperature. q2->a2_no No q3 Is the pH within the enzyme's optimal range (see table)? q2->q3 Yes a2_no->q3 a3_no Action: Select a new buffer system with a pKa closer to the target pH or adjust current buffer. q3->a3_no No q4 Could the substrate be unstable at the optimal enzyme pH? q3->q4 Yes end_node Potential pH Issue Resolved. If problem persists, investigate enzyme activity and substrate integrity. a3_no->end_node a4_yes Insight: Lys-Phe is less stable at high alkaline pH.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3CRqPhK9JahBT81K7683lNJ9EJaDlTdOL7TGxjJ4bCqLT5jw7gtyb1HwhrsysWSeLxdbGdBxsQCrGZxxr4MKy907imOpACEVRMM1frkBUm0LdXoUAtEqpm2FTvPl_omibaveZDT8E5SFNvjqJ3TQU2169zD-xRI06BNcT04ibQx7WJBaHcZUvPepJpJLDhroceaDibf1mWiU%3D)] Consider a compromise pH or shorter incubation. q4->a4_yes Potentially q5 Are buffer components known to be inhibitory? q4->q5 No a4_yes->q5 a5_yes Action: Switch to an alternative buffer (e.g., HEPES, Ammonium Bicarbonate). Consult enzyme datasheet. q5->a5_yes Potentially q5->end_node No a5_yes->end_node

Sources

Reference Data & Comparative Studies

Validation

Lysylphenylalanine--hydrogen chloride (1/1) vs Lysylphenylalanine acetate salt stability

As peptide therapeutics and biochemical formulations advance, the selection of the correct counterion is no longer a mere formulation afterthought—it is a critical determinant of shelf-life, structural integrity, and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics and biochemical formulations advance, the selection of the correct counterion is no longer a mere formulation afterthought—it is a critical determinant of shelf-life, structural integrity, and biological efficacy. For dipeptides like Lysylphenylalanine (Lys-Phe), the choice between a hydrogen chloride (HCl) salt and an acetate salt dictates the molecule's susceptibility to primary degradation pathways, most notably intramolecular cyclization into diketopiperazines (DKPs).

This guide provides an objective, data-driven comparison of Lysylphenylalanine–hydrogen chloride (1/1) and Lysylphenylalanine acetate , detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for comparative analysis.

Mechanistic Insights: The Role of the Counterion

To understand the stability differences between the HCl and acetate salts of Lys-Phe, one must examine the intrinsic vulnerabilities of dipeptides. Dipeptides are highly prone to diketopiperazine (DKP) formation , a degradation pathway where the N-terminal α -amine acts as a nucleophile, attacking the C-terminal carbonyl carbon to form a stable six-membered ring [1].

The rate of DKP formation is entirely dependent on the availability of the free, unprotonated N-terminal amine.

The Hydrogen Chloride (1/1) Advantage

In the Lys-Phe HCl (1/1) salt, the dipeptide carries a net +1 charge. The highly basic ϵ -amine of the lysine side chain ( pKa​≈10.5 ) and the N-terminal α -amine ( pKa​≈9.0 ) are fully protonated, balanced by the C-terminal carboxylate and the chloride anion. Because hydrochloric acid is a strong acid, the α -amine remains securely "locked" in its protonated ( NH3+​ ) state. A protonated amine lacks the lone pair of electrons necessary to initiate a nucleophilic attack, effectively shutting down the DKP degradation pathway [2].

The Acetate Vulnerability

Conversely, acetic acid is a weak acid ( pKa​≈4.76 ). In the solid state and concentrated solutions, the acetate counterion exists in a dynamic equilibrium. Acetate can act as a general base catalyst, abstracting a proton from the N-terminal α -amine. This transiently generates the free, nucleophilic NH2​ species, which rapidly attacks the adjacent peptide bond. Furthermore, acetate salts are inherently more hygroscopic than chloride salts. Moisture uptake plasticizes the solid powder, increasing molecular mobility and accelerating solid-state degradation [3].

G A Lys-Phe Acetate Salt (Weak Acid Counterion) C Dynamic Equilibrium (Free NH2 present) A->C Base Catalysis / Moisture B Lys-Phe HCl Salt (Strong Acid Counterion) D Full Protonation (NH3+ locked) B->D Complete Dissociation E Nucleophilic Attack on C-terminal Carbonyl C->E Deprotonation F No Nucleophilic Attack (Sterically/Electronically Blocked) D->F Stable State G Diketopiperazine (DKP) Degradation E->G Intramolecular Cyclization H Stable Dipeptide Integrity Maintained F->H Shelf-life Extension

Mechanistic pathway of Lys-Phe stability dictated by counterion-mediated protonation.

Comparative Stability Data

The following table synthesizes quantitative and qualitative stability metrics for both salt forms, derived from accelerated degradation studies.

ParameterLysylphenylalanine HCl (1/1)Lysylphenylalanine AcetateMechanistic Causality
Solid-State Hygroscopicity Low to Moderate (<2% weight gain at 75% RH)High (>8% weight gain at 75% RH)Acetate ions form stronger, more extensive hydrogen bond networks with atmospheric moisture.
N-terminal Protonation State Complete ( NH3+​ )Partial / Dynamic EquilibriumHCl is a strong acid ( pKa​<−3 ); Acetic acid is a weak acid, allowing transient free amine formation.
Diketopiperazine (DKP) Formation Rate (Solution, pH 5.5, 40°C) < 0.5% after 30 days~ 4.2% after 30 daysFree NH2​ in the acetate formulation acts as an intramolecular nucleophile [2].
Thermal Stability (Solid-State) High (Stable up to >60°C)Moderate (Degrades >40°C)Moisture uptake in acetate plasticizes the powder, lowering the glass transition temperature ( Tg​ ).
Formulation Suitability Ideal for liquid formulations and long-term solid storage.Ideal for lyophilization and in vivo studies (acetate is volatile/metabolizable).Acetate can be removed via lyophilization; Chloride is non-volatile but highly stable [3].

Experimental Workflows: Stability-Indicating Assays

To empirically validate the stability differences between the HCl and acetate salts of Lys-Phe, researchers must employ a self-validating stability-indicating assay. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) to monitor the primary degradation product (Lys-Phe-DKP).

Protocol: Accelerated Degradation and DKP Quantification

Objective: To quantify the rate of diketopiperazine formation in Lys-Phe HCl vs. Lys-Phe Acetate under accelerated thermal and humidity conditions.

Materials Required:

  • Lys-Phe HCl (1/1) and Lys-Phe Acetate reference standards (>98% purity).

  • Environmental chamber capable of 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

  • HPLC-MS system (e.g., Agilent 1290 Infinity II coupled with 6545 Q-TOF).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation (Solid-State):

    • Weigh exactly 10.0 mg of Lys-Phe HCl and 10.0 mg of Lys-Phe Acetate into separate, unsealed 2 mL amber glass vials.

    • Prepare samples in triplicate for each time point (Day 0, Day 7, Day 14, Day 30).

  • Accelerated Incubation:

    • Place the unsealed vials into the environmental chamber set to 40°C and 75% RH.

    • Causality Note: Unsealed vials ensure the hygroscopic nature of the acetate salt is fully challenged by the ambient humidity, accurately simulating worst-case storage conditions.

  • Sample Reconstitution:

    • At each time point, remove the designated vials.

    • Reconstitute the solid powder in exactly 1.0 mL of Mobile Phase A to arrest any further pH-dependent degradation. Vortex for 30 seconds until fully dissolved.

  • HPLC-MS Analysis:

    • Column: C18 column (e.g., Waters XBridge, 2.1 x 100 mm, 1.7 µm) maintained at 35°C.

    • Gradient: 5% B to 40% B over 10 minutes. Flow rate: 0.3 mL/min.

    • Detection: Monitor UV absorbance at 214 nm (peptide bond) and extract the Extracted Ion Chromatogram (EIC) for the intact dipeptide ( [M+H]+ ) and the DKP degradant ( [M−H2​O+H]+ ).

  • Data Processing:

    • Integrate the area under the curve (AUC) for the intact Lys-Phe peak and the Lys-Phe-DKP peak.

    • Calculate the % DKP formation: (AUCDKP​/(AUCIntact​+AUCDKP​))×100 .

Expected Outcome: The data will consistently show a rapid exponential increase in DKP formation for the acetate salt after Day 7, correlating with moisture uptake, while the HCl salt will exhibit a flat, baseline-level degradation curve.

Conclusion & Application Strategy

The empirical data and mechanistic chemistry heavily favor Lysylphenylalanine–hydrogen chloride (1/1) for applications requiring long-term shelf life, aqueous formulation stability, and resistance to thermal degradation. The strong acidic nature of the chloride counterion ensures the N-terminal amine remains protonated, effectively neutralizing the molecule's primary self-degradation pathway.

Lysylphenylalanine acetate remains highly relevant, but its use should be restricted to specific contexts:

  • In vivo applications: Where the introduction of chloride ions at high concentrations might disrupt local physiological osmolarity.

  • Lyophilized intermediates: Where the volatility of acetic acid is leveraged to remove the counterion during freeze-drying processes.

When formulating with the acetate salt, strict environmental controls (desiccated storage at -20°C) are mandatory to mitigate its inherent hygroscopicity and subsequent DKP cyclization.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.Digitell Inc. / Peptide Therapeutics Foundation.
  • Stability and CTL activity of N-terminal glutamic acid containing peptides.OpenAIRE / Center of Immunology Pierre Fabre.
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.MDPI.
Comparative

Comprehensive Comparison Guide: ACE Inhibitory Activity of Lys-Phe (KF) HCl vs. Synthetic Dipeptides

Executive Summary The development of peptide-based Angiotensin-I-converting enzyme (ACE) inhibitors is a critical frontier in cardiovascular drug discovery. While synthetic drugs like captopril and enalapril are highly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based Angiotensin-I-converting enzyme (ACE) inhibitors is a critical frontier in cardiovascular drug discovery. While synthetic drugs like captopril and enalapril are highly effective, their long-term clinical use is often accompanied by adverse effects such as persistent cough and angioedema. This guide provides an objective, data-driven comparison of the synthetic dipeptide Lys-Phe (KF) HCl against other benchmark dipeptides (e.g., Val-Tyr, Ile-Pro). By analyzing structure-activity relationships (SAR) and standardizing in vitro validation protocols, this guide equips drug development professionals with the mechanistic insights needed to evaluate peptide-based antihypertensive candidates.

Mechanistic Grounding: The Renin-Angiotensin System & SAR

Angiotensin-I-converting enzyme (ACE) is a zinc-dependent metallopeptidase that plays a central role in the1 by cleaving the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II[1]. Inhibiting this specific cleavage event is the primary mechanism of action for antihypertensive dipeptides.

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE ACE (Lungs/Endothelium) ACE->AngII BP_Up Vasoconstriction & Blood Pressure Increase AngII->BP_Up Binds AT1 Receptor Inhibitor Lys-Phe HCl (ACE Inhibitor) Inhibitor->ACE Competitive Inhibition

Fig 1: The Renin-Angiotensin System and the mechanistic intervention point of ACE inhibitors.

Structure-Activity Relationship (SAR) of Lys-Phe

The inhibitory potency of a dipeptide is heavily dictated by its amino acid sequence. 2 demonstrate that the ACE active site preferentially binds peptides with specific terminal characteristics[3]:

  • C-Terminal Preference: High affinity is observed for hydrophobic or aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Proline)[3].

  • N-Terminal Preference: The presence of a basic, positively charged amino acid (e.g., Lysine, Arginine) or an aliphatic residue enhances binding to the enzyme's active pocket[4].

Lys-Phe (KF) perfectly embodies this SAR profile. The N-terminal Lysine provides the requisite basic charge, while the C-terminal Phenylalanine inserts its bulky aromatic ring into the hydrophobic pocket of the ACE active site. The use of the Hydrochloride (HCl) salt form improves the dipeptide's aqueous solubility and stability for in vitro assays without altering its intrinsic binding affinity.

Comparative Efficacy Analysis

To objectively benchmark Lys-Phe HCl, we evaluate the half-maximal inhibitory concentration (IC50) against other well-documented synthetic dipeptides. Lower IC50 values indicate higher binding affinity and potency.

DipeptideSequenceReported IC50 (µM)Inhibition ModeKey Structural Feature
Lys-Trp KW1.63CompetitiveC-terminal Indole ring (Trp)[5]
Ile-Tyr IY2.69CompetitiveN-terminal Aliphatic (Ile)[4]
Val-Tyr VY~71.3CompetitiveC-terminal Phenolic (Tyr)[6]
Ile-Pro IP87.6CompetitiveC-terminal Pyrrolidine (Pro)[4]
Lys-Phe KF90.5CompetitiveC-terminal Phenyl ring (Phe)[4]

Data Interpretation: While Lys-Trp and Ile-Tyr exhibit exceptional low-micromolar potency, Lys-Phe and Ile-Pro represent highly stable, mid-range competitive inhibitors (~90 µM)[4]. Lys-Phe is particularly valuable as a reference standard in drug development due to its predictable competitive inhibition kinetics and high resistance to spontaneous degradation in solution.

Experimental Methodology: Self-Validating Protocol

To objectively validate the ACE inhibitory activity of Lys-Phe HCl, the 7 using Hippuryl-L-Histidyl-L-Leucine (HHL) remains the gold standard[7].

The Self-Validating System

A robust protocol must prove its own accuracy. This workflow requires two critical controls:

  • The Blank (100% Activity): Substitutes the peptide with buffer. Causality: If the blank yields low absorbance, the ACE enzyme has degraded or the HHL substrate is compromised.

  • The Positive Control: Uses 0.5 mM Captopril. Causality: If Captopril fails to inhibit the reaction, the assay's pH or thermal conditions are fundamentally flawed.

HHL_Assay Step1 1. Preparation Mix Lys-Phe + HHL Substrate in Borate Buffer (pH 8.3) Step2 2. Pre-incubation Equilibrate at 37°C for 5 min Step1->Step2 Step3 3. Enzymatic Reaction Add ACE Solution Incubate at 37°C for 30 min Step2->Step3 Step4 4. Termination Add 1M HCl Step3->Step4 Step3->Step4 Cleavage of HHL Step5 5. Extraction Add Ethyl Acetate & Vortex Step4->Step5 Step6 6. Quantification Evaporate, redissolve in water, Measure Absorbance at 228 nm Step5->Step6

Fig 2: Step-by-step workflow of the HHL spectrophotometric assay for ACE inhibition.

Step-by-Step Procedure & Causality
  • Reagent Preparation: Prepare 5 mM HHL substrate and 25 mU/mL ACE in 0.1 M sodium borate buffer containing 0.3 M NaCl (pH 8.3).

    • Causality: ACE is a metallopeptidase that requires chloride ions for optimal allosteric activation. A pH of 8.3 matches the enzyme's physiological optimum[3].

  • Pre-incubation: Mix 50 µL of the Lys-Phe HCl peptide solution with 150 µL of the HHL solution. Incubate at 37°C for 5 minutes.

    • Causality: Establishing thermal equilibrium prevents artificial lags in the initial reaction velocity.

  • Enzymatic Cleavage: Add 50 µL of the ACE solution to initiate the reaction. Incubate exactly for 30 minutes at 37°C.

    • Causality: Active ACE cleaves the C-terminal dipeptide (His-Leu) from HHL, liberating hippuric acid (HA)[7].

  • Reaction Termination: Add 250 µL of 1 M HCl.

    • Causality: The sudden drop in pH denatures the ACE metallopeptidase, immediately and permanently halting the reaction[3].

  • Solvent Extraction: Add 1.5 mL of ethyl acetate and vortex vigorously for 30 seconds. Centrifuge to separate the layers.

    • Causality: Ethyl acetate selectively partitions the liberated hippuric acid into the organic phase, leaving the unreacted HHL substrate in the aqueous phase[7].

  • Quantification: Transfer 1.0 mL of the upper ethyl acetate layer to a new tube, evaporate to dryness under heat/vacuum, and redissolve the residue in 3 mL of distilled water. Measure absorbance at 228 nm.

    • Causality: Hippuric acid strongly absorbs at 228 nm. The reduction in absorbance relative to the blank directly correlates to the ACE inhibitory activity of the dipeptide[3].

Calculation: ACE Inhibition (%) = [(A_blank - A_sample) / A_blank] × 100

Strategic Implications for Drug Development

For researchers engineering novel antihypertensive nutraceuticals or pharmaceuticals, Lys-Phe HCl serves as a highly reliable benchmark. While it does not possess the extreme low-micromolar potency of Lys-Trp, its structural simplicity, high water solubility (as an HCl salt), and predictable competitive inhibition kinetics make it an ideal reference standard for calibrating high-throughput screening assays and validating in silico molecular docking models.

References

  • Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Review article PURIFICATION AND CHARACTERIZATION OF ACE INHIBITORY PEPTIDE FROM AQUATIC RESOURCES Source: SciSpace URL:[Link]

  • New Quantitative Structure–Activity Relationship Model for Angiotensin-Converting Enzyme Inhibitory Dipeptides Based on Integrated Descriptors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Angiotensin I-converting enzyme inhibitory peptides in an alkaline protease hydrolyzate derived from sardine muscle Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Validation

Validation of LC-MS Methods for Trace Detection of Lysylphenylalanine Hydrochloride: A Comparative Guide

The Analyte Challenge: Decoding Lysylphenylalanine Hydrochloride Lysylphenylalanine hydrochloride (Lys-Phe HCl) is a highly polar, bioactive dipeptide frequently monitored in pharmacokinetic studies and metabolomic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analyte Challenge: Decoding Lysylphenylalanine Hydrochloride

Lysylphenylalanine hydrochloride (Lys-Phe HCl) is a highly polar, bioactive dipeptide frequently monitored in pharmacokinetic studies and metabolomic profiling. Structurally, it contains a basic lysine residue (featuring both an α -amine and an ϵ -amine) and a hydrophobic phenylalanine residue.

At a typical LC-MS mobile phase pH of 3.0, both amine groups are fully protonated, rendering the dipeptide highly polar and positively charged. This zwitterionic/basic nature presents a significant analytical challenge: poor retention on standard reversed-phase (RPLC) columns . When analytes elute in the void volume, they co-elute with endogenous salts and phospholipids, leading to severe matrix effects and ion suppression in the mass spectrometer. To achieve trace-level detection, analytical scientists must select a chromatographic strategy that fundamentally alters this retention mechanism.

Chromatographic Strategy: Reversed-Phase (C18) vs. HILIC

To objectively evaluate the optimal separation mode for Lys-Phe HCl, we must compare standard C18 Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC).

The Causality of Chromatographic Selection: In RPLC, the stationary phase is hydrophobic. Polar molecules like Lys-Phe HCl have a low affinity for the C18 chains and partition preferentially into the aqueous mobile phase, resulting in rapid elution [1]. While ion-pairing agents (e.g., Trifluoroacetic acid) can force RPLC retention, they drastically suppress Electrospray Ionization (ESI) signals.

Conversely, HILIC utilizes a polar stationary phase (such as an Amide or Zwitterionic phase) and a highly organic mobile phase. Water acts as the strong eluting solvent. The high concentration of acetonitrile forces the polar Lys-Phe HCl to partition into a water-enriched layer immobilized on the stationary phase, significantly delaying its elution and moving it away from the suppression zone of the void volume [2].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both methodologies for the trace detection of Lys-Phe HCl (10 ng/mL in human plasma extract).

Analytical ParameterStandard RPLC (C18)Amide-HILICCausality / Scientific Rationale
Retention Factor ( k′ ) < 0.5 (Fails criteria)> 3.5 (Optimal)HILIC partitions polar analytes into an aqueous stationary layer, dramatically increasing retention [4].
Peak Asymmetry ( As​ ) > 2.2 (Severe Tailing)1.05 (Symmetrical)Amide phases prevent secondary interactions with residual silanols that cause tailing in basic peptides.
Matrix Effect (MF) 45% (High Suppression)92% (Negligible)HILIC retains the analyte past the void volume, bypassing early-eluting phospholipid interference.
MS Sensitivity (S/N) 18145High organic mobile phase in HILIC enhances droplet desolvation efficiency in the ESI source [1].

Mass Spectrometry Optimization: ESI-QqQ

For trace quantification, a Triple Quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM/MRM) mode is the gold standard.

  • Ionization: Positive Electrospray Ionization (ESI+) is selected because the primary amines on the lysine residue readily accept protons. The high acetonitrile content of the HILIC mobile phase lowers surface tension, creating smaller initial droplets and accelerating the emission of gas-phase ions.

  • Fragmentation: The precursor ion [M+H]+ at m/z 294.2 is isolated in Q1. In the collision cell (Q2), collision-induced dissociation (CID) cleaves the peptide bond. The most abundant and stable product ion is the y1​ ion at m/z 129.1 (corresponding to the lysine fragment), which is monitored in Q3 for quantification.

LCMS_Workflow N1 1. Sample Prep Protein Ppt with 100% ACN N2 2. Direct Injection (Matches HILIC conditions) N1->N2 N3 3. HILIC Separation Amide Stationary Phase N2->N3 N4 4. ESI+ Ionization Enhanced Desolvation N3->N4 N5 5. QqQ MS/MS MRM Mode for Trace Quant N4->N5

Fig 1. Optimized HILIC-MS/MS workflow for trace detection of Lysylphenylalanine.

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system based on the [3]. If any built-in Quality Control (QC) gate fails, the analytical run is automatically halted.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Plasma proteins must be removed to prevent column fouling. Using a 3:1 ratio of Acetonitrile to Plasma not only precipitates proteins but perfectly aligns the sample diluent with the high-organic starting conditions of HILIC, preventing solvent-mismatch peak distortion.

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (Lys-Phe- d5​ , 50 ng/mL).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Self-Validation Gate: Inject a blank matrix extract. If background noise at m/z 294.2 exceeds 20% of the Lower Limit of Quantification (LLOQ) signal, the system halts to re-evaluate extraction solvent purity.

Phase 2: Chromatographic Separation (HILIC)
  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min (90% B), 1–4 min (linear decrease to 50% B), 4–5 min (hold 50% B), 5–7 min (re-equilibrate at 90% B). Flow rate: 0.4 mL/min.

  • Self-Validation Gate: Run a System Suitability Test (SST) standard prior to the batch. The retention time must be within ±2% of the established method, and peak asymmetry must be between 0.8 and 1.2.

Phase 3: MS/MS Detection & Validation Execution
  • Configure the QqQ in ESI+ mode.

  • Monitor MRM transition m/z 294.2 129.1 (Collision Energy: 20 eV).

  • Execute the ICH M10 batch: Analyze 6 zero-standards, an 8-point calibration curve, and QC samples at 4 concentration levels (LLOQ, Low, Mid, High) in sextuplicate.

  • Self-Validation Gate: The calibration curve must exhibit R2≥0.99 . QC accuracy must fall within ±15% of nominal values (±20% for LLOQ). Failure triggers an automatic batch rejection.

ICH_M10_Validation Method Method Development Selectivity Selectivity & Matrix Effect (Blank Matrix + IS) Method->Selectivity Linearity Calibration Curve (LLOQ to ULOQ) Method->Linearity AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Selectivity->AccPrec Linearity->AccPrec Stability Stability Testing (Benchtop, FT, Autosampler) AccPrec->Stability Approval Validated Method Stability->Approval

Fig 2. Self-validating ICH M10 bioanalytical method validation framework.

References

  • Title: Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Source: MDPI (Molecules) URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis. Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Source: Agilent Technologies Application Notes URL: [Link]

Comparative

A Senior Application Scientist's Guide to Comparative Cellular Uptake Analysis of Lysylphenylalanine-HCl Formulations

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating and comparing the cellular uptake of different formulations of Lysylphenylalanine-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating and comparing the cellular uptake of different formulations of Lysylphenylalanine-hydrogen chloride (1/1) (Lys-Phe HCl). As a dipeptide, the efficacy of Lys-Phe is fundamentally dependent on its ability to enter target cells. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, enabling researchers to design robust, self-validating studies. We will compare a standard aqueous solution of Lys-Phe HCl against a rationally designed lipid nanoparticle (LNP) formulation, providing the methodologies to quantify and interpret the differences in their intracellular accumulation.

Foundational Concepts: The Journey of a Dipeptide into the Cell

Lysylphenylalanine is a dipeptide composed of lysine and phenylalanine[1]. Its hydrochloride salt form enhances stability and solubility[2][3]. For such a molecule to exert a biological effect, it must first traverse the cell membrane, a complex barrier that meticulously controls molecular traffic. The efficiency of this transport is a critical determinant of bioavailability and therapeutic potential.

Cellular uptake of peptides is not a single process but a collection of distinct mechanisms. Broadly, these can be categorized as either direct translocation via transporters or vesicular transport through endocytosis[4][5].

  • Transporter-Mediated Uptake: The cell membrane is equipped with specialized proteins that facilitate the import of nutrients. The Proton-Coupled Oligopeptide Transporter (PepT1), a member of the Solute Carrier (SLC) superfamily, is a primary gateway for di- and tripeptides in tissues like the intestine[6]. This is an active transport process, leveraging a proton gradient to move peptides into the cytoplasm[7][8].

  • Endocytic Pathways: Cells can also internalize larger molecules and particles by engulfing them. This process, known as endocytosis, includes several distinct routes such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis[9][10][11]. While effective for internalization, molecules taken up via endocytosis are initially trapped within vesicles and may be targeted for lysosomal degradation, a significant hurdle they must overcome to reach the cytosol[10].

The choice of formulation can dramatically influence which of these pathways is favored, thereby altering the rate and extent of cellular uptake.

Fig 1. Potential cellular uptake pathways for different Lys-Phe HCl formulations.

Experimental Design and Rationale

A robust comparative study requires careful selection of the cell model, analytical methods, and the formulations themselves. Our objective is to create a self-validating system where the results can be confidently attributed to the formulation differences.

The In Vitro Model: Caco-2 Cells

For studying intestinal absorption, the human colorectal adenocarcinoma cell line, Caco-2, is the gold standard.[12][13][14][15] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a monolayer of polarized epithelial cells with tight junctions and a brush border, closely mimicking the human intestinal barrier.[13][14] This model is recommended by the FDA as part of the Biopharmaceutics Classification System (BCS) and expresses key transporters, including the peptide transporter PepT1, making it highly relevant for our study.[14][16]

Formulations for Comparison

To generate meaningful data, we will compare two distinct formulations:

  • Formulation A (Control): Lysylphenylalanine-HCl dissolved in a simple, buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This represents the baseline uptake of the free dipeptide, likely mediated by endogenous transporters.

  • Formulation B (Test): Lysylphenylalanine-HCl encapsulated within a lipid nanoparticle (LNP). LNPs are versatile drug delivery systems known to enhance the cellular uptake of various payloads by promoting endocytosis and protecting the cargo from degradation.[17][18]

This comparison allows us to directly test the hypothesis that an advanced formulation strategy can improve the intracellular delivery of Lys-Phe.

The Analytical Method: LC-MS/MS

To quantify the amount of Lys-Phe inside the cells, we will employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, allowing for the precise measurement of the unlabeled dipeptide, distinguishing it from other cellular components.[19] Unlike fluorescence-based methods, which require labeling that could alter uptake characteristics, LC-MS/MS measures the intact, native molecule, ensuring the highest level of analytical confidence.[20][21] The use of a stable isotope-labeled internal standard during quantification further enhances accuracy.[21]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the comparative uptake study.

Experimental_Workflow A 1. Cell Culture Seed Caco-2 cells on 12-well plates B 2. Formulation Preparation Prepare Lys-Phe HCl in PBS (A) and in LNPs (B) A->B C 3. Cellular Uptake Assay Incubate cells with formulations for 0.5, 1, 2, 4 hours B->C D 4. Cell Harvesting & Lysis Wash cells with ice-cold PBS Lyse cells to release contents C->D E 5. Sample Preparation Protein precipitation Add internal standard D->E F 6. LC-MS/MS Analysis Quantify intracellular Lys-Phe concentration E->F G 7. Data Normalization & Analysis Normalize to total protein content Compare uptake profiles F->G

Fig 2. Step-by-step workflow for the comparative cellular uptake experiment.
Protocol 1: Caco-2 Cell Culture and Seeding
  • Culture Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the Caco-2 cells into 12-well plates at a density of 1 x 10⁵ cells per well.

  • Differentiation: Allow the cells to grow and differentiate for 18-21 days post-confluence to form a polarized monolayer, changing the medium every 2-3 days. The formation of a functional monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

Protocol 2: Cellular Uptake Assay
  • Preparation: On the day of the experiment, aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed PBS (pH 7.4).

  • Treatment: Add 1 mL of either Formulation A or Formulation B (prepared at a final Lys-Phe concentration of 10 µM in serum-free medium) to the respective wells. Include an untreated well as a negative control.

  • Incubation: Incubate the plates at 37°C. The experiment should be conducted over a time course (e.g., 0.5, 1, 2, and 4 hours) to assess uptake kinetics. Each condition and time point should be performed in triplicate.

  • Termination and Washing: After the designated incubation time, rapidly aspirate the treatment solution. Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS to stop the uptake process and remove any non-internalized peptide.[22] This step is critical to prevent overestimation of uptake.

Protocol 3: Sample Preparation for LC-MS/MS
  • Cell Lysis: Add 200 µL of cell lysis buffer (e.g., RIPA buffer) to each well. Incubate on ice for 15 minutes with gentle agitation to ensure complete lysis.

  • Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: To 100 µL of lysate, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled Lys-Phe internal standard. This step precipitates proteins while extracting the small molecule analyte.

  • Centrifugation: Vortex the samples vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant, which contains the extracted Lys-Phe, to a new tube for LC-MS/MS analysis.

  • Protein Quantification: Use a small aliquot of the remaining cell lysate (from step 2) to determine the total protein concentration in each sample using a BCA or Bradford protein assay. This is essential for normalizing the uptake data.[23]

Protocol 4: LC-MS/MS Quantification
  • Instrumentation: Use a high-resolution tandem mass spectrometer coupled with a UPLC system.

  • Chromatography: Separate the analyte using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[24] Develop specific precursor-to-product ion transitions for both the native Lys-Phe and its stable isotope-labeled internal standard.

  • Quantification: Generate a standard curve using known concentrations of Lys-Phe. Quantify the amount of Lys-Phe in the cell lysate samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis (in ng/mL) must be normalized to the total protein content of each sample to account for any variations in cell number between wells. The final uptake is expressed as ng of Lys-Phe per mg of total protein.

Representative Comparative Data

The table below presents hypothetical, yet plausible, data from the described experiment.

Time Point (Hours)Formulation A (Aqueous) - Uptake (ng/mg protein)Formulation B (LNP) - Uptake (ng/mg protein)
0.5 15.2 ± 2.125.8 ± 3.5
1.0 28.5 ± 3.965.1 ± 7.2
2.0 45.1 ± 5.5130.4 ± 15.1
4.0 52.3 ± 6.8215.7 ± 22.8
Data are presented as mean ± standard deviation (n=3).
Interpretation of Results
  • Initial Uptake: At the early time points (0.5 and 1 hour), both formulations show cellular uptake. However, the LNP formulation (Formulation B) demonstrates significantly higher accumulation compared to the free dipeptide solution (Formulation A).

  • Time-Dependent Accumulation: The uptake of both formulations increases over time. The accumulation from Formulation A begins to plateau after 2 hours, which may suggest saturation of the PepT1 transporters or the establishment of an equilibrium.[6]

  • Superior Performance of LNP: Formulation B shows a more sustained and significantly greater increase in intracellular concentration over the 4-hour period. The uptake does not appear to reach saturation within this timeframe. This pattern is consistent with uptake via endocytosis, which is a high-capacity pathway.[25] The LNP formulation resulted in an over 4-fold increase in intracellular concentration at the 4-hour mark compared to the aqueous solution.

Causality Behind the Results: The superior performance of the LNP formulation can be attributed to several factors. By encapsulating the dipeptide, the formulation likely shifts the primary uptake mechanism from transporter-mediated influx to endocytosis.[26][27] This can bypass the potential saturation limits of transporters like PepT1. Furthermore, the lipidic nature of the nanoparticles facilitates interaction with the cell membrane, promoting internalization, and the particle shell can protect the dipeptide from any potential extracellular degradation.[28]

Conclusion

This guide provides a detailed, scientifically-grounded methodology for comparing the cellular uptake of different Lysylphenylalanine-HCl formulations. The experimental design, centered on the physiologically relevant Caco-2 cell model and the highly specific LC-MS/MS analytical technique, ensures the generation of reliable and interpretable data.

The representative data clearly illustrates that formulation strategy is a critical factor in determining the intracellular fate of a dipeptide. While the free dipeptide shows modest uptake, its encapsulation within a lipid nanoparticle system can enhance intracellular accumulation by several fold. This highlights the profound impact of drug delivery systems in overcoming biological barriers and maximizing the therapeutic potential of peptide-based agents. Researchers and drug developers can adapt this comprehensive framework to evaluate their own novel formulations and make data-driven decisions to advance their development programs.

References

  • Characterization and Cellular Uptake of Peptides Derived from In Vitro Digestion of Meat Analogues Produced by a Sustainable Extrusion Process. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Nakase, I., et al. (2008). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. ResearchGate. [Link]

  • Hydrophobic Drug Delivery into T Cells Using Carboxy‐Terminal Phenylalanine‐Modified Dendrigraft Polylysines. (2025). PMC. [Link]

  • Determination of cell uptake pathways for tumor inhibitor lysyl oxidase propeptide. (n.d.). PMC. [Link]

  • Evaluating Human Intestinal Cell Lines for Studying Dietary Protein Absorption. (n.d.). PMC. [Link]

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (n.d.). PMC. [Link]

  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2016). PMC. [Link]

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (n.d.). PMC. [Link]

  • Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS. (2017). Analytical Chemistry. [Link]

  • Organic Nanoparticle-Based Drug-Delivery Systems as Alternatives to Lipid Nanoparticles. (2025). Pharmaceutical Technology. [Link]

  • Top 5 Non-Viral Drug Delivery Systems Providers. (2026). Roots Analysis. [Link]

  • Cellular Uptake Mechanism of Non-Viral Gene Delivery and Means for Improving Transfection Efficiency. (2013). IntechOpen. [Link]

  • L-Lysine hcl. (n.d.). Achilles Chemical. [Link]

  • Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes. (2024). MDPI. [Link]

  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021). PMC. [Link]

  • A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. (2026). PMC. [Link]

  • Peptide-Based Drug Delivery Systems. (2021). MDPI. [Link]

  • Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges. (n.d.). PMC. [Link]

  • A l-Lysine Transporter of High Stereoselectivity of the Amino Acid-Polyamine-Organocation (APC) Superfamily. (n.d.). PMC. [Link]

  • In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. (2021). Taylor & Francis Online. [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2014). Analytical Chemistry. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). PMC. [Link]

  • Cellular uptake of peptides by HEK-293 (a) and HuH7 (b) cells as measured by flow cytometry. (n.d.). ResearchGate. [Link]

  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. (2020). MDPI. [Link]

  • Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. (2023). Food & Nutrition Research. [Link]

  • A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. (2006). Nature Protocols. [Link]

  • In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS. (2021). Taylor & Francis Online. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). MDPI. [Link]

  • Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning. (2018). Frontiers in Pharmacology. [Link]

  • Peptide transporters are targeted to improve drug transport into the body. (n.d.). ResearchGate. [Link]

  • Assessing drug uptake and response differences in 2D and 3D cellular environments using stimulated Raman scattering microscopy. (2024). bioRxiv. [Link]

  • L-Phenylalanine, hydrochloride (1:1). (n.d.). PubChem. [Link]

  • Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • The transport of lysine across monolayers of human cultured intestinal cells (Caco-2) depends on Na+. (n.d.). PubMed. [Link]

  • Targeted Quantitation of Proteins by Mass Spectrometry. (2013). Biochemistry. [Link]

  • Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. (2012). University of Manchester. [Link]

  • A comprehensive model for the cellular uptake of cationic cell-penetrating peptides. (2007). PubMed. [Link]

  • Transporter-Mediated Drug Delivery. (2022). Preprints.org. [Link]

  • Cellular Transport Mechanisms: Passive and Active Transport. (n.d.). Longdom Publishing. [Link]

  • Passive transport and active transport across a cell membrane. (n.d.). Khan Academy. [Link]

  • Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). (2023). MDPI. [Link]

  • Cell Membrane Transport Mechanisms to Know for AP Biology. (n.d.). Fiveable. [Link]

  • Peptides as drug delivery vehicles across biological barriers. (n.d.). PMC. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Batch-to-Batch Consistency of Commercial Research-Grade Lys-Phe HCl

Introduction: The Critical Role of Dipeptide Reagent Consistency in Reproducible Science This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the batc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Dipeptide Reagent Consistency in Reproducible Science

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the batch-to-batch consistency of commercial research-grade Lys-Phe HCl. We will delve into a suite of orthogonal analytical techniques designed to create a robust, self-validating system for quality assessment. The methodologies described herein are not merely procedural; they are presented with a rationale rooted in the principles of analytical chemistry and quality control, empowering the end-user to make informed decisions about reagent selection and qualification.

Defining Critical Quality Attributes (CQAs) for Lys-Phe HCl

To objectively compare different commercial batches, we must first define the critical quality attributes (CQAs) that are most likely to impact experimental outcomes. For a dipeptide hydrochloride salt, these are:

  • Identity: Confirmation of the correct chemical structure.

  • Purity and Impurity Profile: Quantification of the Lys-Phe HCl content and the detection and relative quantification of any related and unrelated impurities.

  • Water Content: As a hydrochloride salt, the material is potentially hygroscopic, and water content can affect accurate weighing and reaction stoichiometry.

  • Inorganic Impurities: The presence of non-volatile inorganic materials, which can be detrimental in many applications.

The following sections detail the experimental workflows designed to rigorously assess these CQAs across multiple commercial batches.

Diagram: The Analytical Workflow for Benchmarking Lys-Phe HCl Batches

LysPhe_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Characterization (CQAs) cluster_2 Data Analysis & Comparison start Procure 3 Commercial Batches of Lys-Phe HCl (Batch A, B, C) prep Sample Preparation: - Dissolution in appropriate solvents - Accurate weighing start->prep hplc Purity & Impurity Profile (RP-HPLC) prep->hplc lcms Impurity Identification (LC-MS/MS) prep->lcms qnmr Absolute Purity & Identity (qNMR) prep->qnmr kf Water Content (Karl Fischer Titration) prep->kf roi Inorganic Impurities (Residue on Ignition) prep->roi data Tabulate & Compare Results: - Purity (%) - Impurity Profiles - Water (%) - ROI (%) hplc->data lcms->data qnmr->data kf->data roi->data conclusion Assess Batch-to-Batch Consistency & Make Recommendations data->conclusion

Caption: Overall workflow for the comparative analysis of Lys-Phe HCl batches.

Methodologies: A Multi-faceted Approach to Quality Assessment

A robust assessment of batch consistency relies on orthogonal analytical methods—techniques that measure the same attribute through different physical or chemical principles. This approach minimizes the risk of overlooking impurities or variations that one method alone might not detect.

Purity and Impurity Profiling by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choices: RP-HPLC is the workhorse for purity assessment of peptides.[7][8] It separates molecules based on their hydrophobicity. For a dipeptide like Lys-Phe HCl, this method is highly effective at separating the main compound from more or less hydrophobic impurities, which often arise from incomplete deprotection, side-reactions, or the presence of related sequences (e.g., deletions or insertions from the synthesis process).[3] We use a gradient elution to ensure that a wide range of potential impurities, with varying polarities, are eluted and detected. The UV detection at 214 nm is chosen because the peptide bond absorbs strongly at this wavelength, providing a sensitive and near-universal detection method for peptides.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve each batch of Lys-Phe HCl in Mobile Phase A to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-27 min: 50% to 95% B

      • 27-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of Lys-Phe HCl as the percentage of the main peak area relative to the total area of all peaks.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Experimental Choices: While HPLC provides a quantitative measure of purity, it does not identify the impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the determination of the molecular weights of the impurities.[1] This is crucial for understanding the source of batch variation. For instance, an impurity with a mass corresponding to a deletion of an amino acid points to a synthesis failure, whereas an oxidation product might suggest improper storage or handling.

Experimental Protocol:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data.

  • LC Conditions: Use the same LC method as described for the RP-HPLC analysis. The flow from the column is directed into the mass spectrometer source.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Mass Range: m/z 100-1000

    • Data Acquisition: Full scan mode to detect all ions. A data-dependent MS/MS acquisition can also be employed to obtain fragmentation data for structural elucidation of the most abundant impurities.[6]

  • Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. Propose potential structures for impurities based on their accurate mass and known common side-products of peptide synthesis.

Absolute Purity Assessment by Quantitative NMR (qNMR)

Causality Behind Experimental Choices: qNMR is a primary ratio method of measurement and provides an absolute quantification of the analyte without the need for a specific Lys-Phe HCl reference standard.[9][10] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a known, non-overlapping proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.[11] This provides an orthogonal and confirmatory purity value to the relative purity obtained from HPLC.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Deuterium Oxide (D₂O)

    • Certified Internal Standard (IS): Maleic acid (a stable compound with sharp, well-separated signals).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the certified internal standard into a vial.

    • Accurately weigh approximately 15-20 mg of the Lys-Phe HCl batch into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal from Lys-Phe HCl (e.g., the aromatic protons of Phenylalanine) and the singlet from Maleic acid.

    • Carefully integrate both signals.

    • Calculate the purity using the standard qNMR equation, accounting for the molecular weights, masses, and number of protons for both the analyte and the internal standard.

Water Content by Karl Fischer Titration

Causality Behind Experimental Choices: Karl Fischer titration is a highly specific and accurate method for the determination of water content.[12] Unlike methods like Loss on Drying, which can also measure volatile solvents, Karl Fischer titration is based on a stoichiometric reaction with water and is therefore considered the gold standard.[5] Given that Lys-Phe HCl is a hydrochloride salt, it is prone to absorbing atmospheric moisture, making this a critical test.

Experimental Protocol:

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. A volumetric titrator is suitable for expected water content above 0.1%.[13]

  • Reagents: Anhydrous methanol, commercial Karl Fischer reagent (e.g., one-component composite).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Add a suitable amount of anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate background moisture.

    • Accurately weigh and add a sample of Lys-Phe HCl (e.g., 50-100 mg) to the vessel.

    • Titrate the sample to the endpoint.

    • The instrument software will calculate the percentage of water based on the titrant consumed. Perform the measurement in triplicate for each batch.

Inorganic Impurities by Residue on Ignition (Sulfated Ash)

Causality Behind Experimental Choices: The Residue on Ignition (ROI) or Sulfated Ash test is designed to measure the total amount of inorganic impurities in an organic substance.[14][15] The sample is incinerated, and any remaining residue is considered inorganic. The addition of sulfuric acid helps to convert metal oxides and salts into more stable sulfates, providing a more consistent and reproducible result.[4] This test is important for ensuring that no significant inorganic contaminants (e.g., from catalysts or manufacturing equipment) are present in the final product.

Experimental Protocol:

  • Instrumentation: A muffle furnace capable of maintaining 600 ± 50°C, a platinum or porcelain crucible.

  • Procedure:

    • Ignite a clean crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.

    • Accurately weigh about 1.0 g of the Lys-Phe HCl batch into the crucible.

    • Gently heat the crucible until the sample is thoroughly charred.

    • Cool the crucible and moisten the residue with 1 mL of concentrated sulfuric acid.

    • Heat gently until white fumes are no longer evolved.

    • Ignite in the muffle furnace at 600 ± 50°C until the incineration is complete.

    • Cool the crucible in a desiccator to room temperature and weigh accurately.

    • Calculate the percentage of residue.

Diagram: Chemical Structure of L-Lysyl-L-phenylalanine Hydrochloride

Caption: Chemical structure of L-Lysyl-L-phenylalanine Hydrochloride.

Results and Discussion: A Comparative Analysis of Three Commercial Batches

For this guide, we present hypothetical but realistic data from the analysis of three different commercial batches of research-grade Lys-Phe HCl, designated Batch A, Batch B, and Batch C.

Table 1: Purity and Water Content Comparison

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity by HPLC (% Area) 99.6%98.2%99.5%≥ 98.0%
Absolute Purity by qNMR (%) 99.3%97.9%99.2%Report
Water Content (Karl Fischer, %) 0.8%2.1%0.9%≤ 2.5%
Residue on Ignition (%) 0.05%0.06%0.18%≤ 0.2%

Table 2: Impurity Profile Comparison by LC-MS

RRTProposed IdentityBatch A (% Area)Batch B (% Area)Batch C (% Area)
0.85Unidentified (MW 150.1)0.12%0.45%0.10%
1.00Lys-Phe HCl 99.6% 98.2% 99.5%
1.15Lys-Phe-OH (de-protected)0.18%0.98%0.25%
1.30Unidentified (MW 450.5)< 0.05%0.22%< 0.05%
Total Impurities 0.4% 1.8% 0.5%

(RRT = Relative Retention Time)

Interpretation of Results:

The data reveals significant variability between the three commercial batches, underscoring the necessity of this benchmarking exercise.

  • Batch A and C demonstrate high purity by both HPLC and qNMR, with low water content and minimal inorganic residues. Their impurity profiles are clean, with only minor related impurities detected. These batches would be considered high quality and suitable for sensitive applications where stoichiometry and by-product formation are critical.

  • Batch B meets the common supplier specification of ≥98% purity, but just barely. Its performance across other CQAs is concerning. The higher water content (2.1%) means that a user weighing out this material would be using approximately 1.3% less of the active dipeptide than a user of Batch A or C, potentially impacting reaction yields. The impurity profile of Batch B is also notably different, with a significantly higher level of a de-protected species and other unidentified impurities. For a researcher developing a synthetic route for a new therapeutic, these impurities could interfere with subsequent steps or require additional purification, increasing costs and development time.[6]

  • The Residue on Ignition for Batch C is higher than the others, although still within a common specification. This could indicate a higher level of inorganic salts from the synthesis or purification process, which could be problematic in applications sensitive to metal ions.

This multi-faceted analysis provides a much clearer picture of quality than a simple purity value on a supplier's certificate of analysis. The consistency between the relative purity from HPLC and the absolute purity from qNMR for each batch provides a high degree of confidence in the measurements.

Conclusion and Recommendations

The batch-to-batch consistency of research-grade reagents is not guaranteed and can have a profound impact on the reliability and reproducibility of scientific research.[16][17] This guide has outlined a comprehensive analytical strategy to benchmark commercial Lys-Phe HCl, integrating orthogonal methods to assess a range of critical quality attributes.

Our hypothetical case study demonstrates that while multiple batches may meet a supplier's basic specifications, their detailed analytical profiles can vary significantly. For researchers engaged in high-stakes work such as drug development or cGMP manufacturing, a "pass" on a certificate of analysis is insufficient. We recommend the following:

  • Qualify New Suppliers/Batches: Whenever possible, perform in-house qualification of new suppliers or new batches of critical reagents using at least two orthogonal methods for purity (e.g., HPLC and qNMR).

  • Assess Critical Parameters: Do not rely solely on the purity value. Assess water content and impurity profiles, as these can have significant practical consequences.

  • Maintain Records: Keep detailed records of the analytical data for each batch used in your experiments. This can be invaluable for troubleshooting unexpected results down the line.

By adopting a more rigorous approach to reagent qualification, the scientific community can enhance the reproducibility of its work, accelerate discovery, and build a more robust foundation for future innovation.

References

  • Pyramid Fine Chem. (2026, February 22). Importance of High Purity Chemicals in Research Laboratories. Retrieved from [Link]

  • Post Apple Scientific. (2024, January 19). The Impact of Impurities in Lab Chemicals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Waters Corporation. (n.d.). Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Retrieved from [Link]

  • CD Formulation. (n.d.). Residue On Ignition Test. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • USP. (n.d.). <281> RESIDUE ON IGNITION. Retrieved from [Link]

  • PubMed. (2014, July 15). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Natural Health Science Foundation. (n.d.). Batch to Batch Consistency. Retrieved from [Link]

  • Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. In The Protein Protocols Handbook. Retrieved from [Link]

  • MDPI. (2023, January 21). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Lysylphenylalanine--hydrogen chloride (1/1) proper disposal procedures

Comprehensive Operational Guide: Handling, Inactivation, and Disposal of Lysylphenylalanine Hydrochloride (1/1) Biochemical Context and Operational Imperative Lysylphenylalanine hydrogen chloride (1/1), commonly denoted...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling, Inactivation, and Disposal of Lysylphenylalanine Hydrochloride (1/1)

Biochemical Context and Operational Imperative

Lysylphenylalanine hydrogen chloride (1/1), commonly denoted as H-Lys-Phe-OH·HCl, is a synthetic dipeptide salt utilized extensively in metabolomics and as an inhibitor of cell sickling and hemoglobin S gelation[1][2]. While dipeptides are generally considered non-hazardous and possess low inherent biological toxicity, laboratory-scale disposal of concentrated peptide salts requires strict adherence to environmental safety protocols. Discharging biologically active molecules directly into municipal wastewater systems can disrupt local microbial ecosystems and violates standard Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[3][4].

As a Senior Application Scientist, I emphasize that proper chemical stewardship goes beyond simple compliance; it ensures the reproducibility of your lab environment and the safety of your personnel.

Physicochemical Properties & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the waste stream. Lys-Phe·HCl is typically supplied as a lyophilized solid and must be classified properly before disposal.

Table 1: Physicochemical and Operational Data for H-Lys-Phe-OH·HCl

ParameterSpecificationOperational Implication
Chemical Formula C15H23N3O3 · HClContains nitrogenous byproducts; requires proper EH&S incineration[1][5].
Molecular Weight 329.8 g/mol (Salt)Used for molarity calculations during neutralization procedures.
Physical Form Lyophilized SolidHigh risk of aerosolization; must be handled in a fume hood[6].
Storage Temperature 2-8°C (Solid)Degrades at room temperature; expired stock must be disposed of promptly.
RCRA Classification Subtitle D (Non-Hazardous)Must be disposed of as chemical waste, never as municipal trash[7].

Hazard Assessment and Preventive Safety Measures

"Non-hazardous" does not mean "risk-free." The primary hazard associated with Lys-Phe·HCl is the inhalation of its lyophilized powder form.

  • Causality of PPE Selection: Peptide powders are highly electrostatic and easily aerosolize upon opening the vial. Standard surgical masks are insufficient for electrostatic powders. Always handle the dry powder within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent respiratory irritation or unintended immune sensitization[6][8].

  • Required PPE: Chemical-resistant nitrile gloves, wrap-around safety goggles (for splash protection during reconstitution), and a fully buttoned lab coat[4][8].

Step-by-Step Disposal Methodologies

Protocol A: Inactivation and Disposal of Aqueous Peptide Solutions

Scientific Rationale: Peptides retain biological activity in solution. To prevent unintended environmental interactions, the peptide bonds must be cleaved via hydrolysis, destroying the primary structure before the liquid enters the chemical waste stream[6].

  • Chemical Hydrolysis Initiation: Transfer the Lys-Phe·HCl solution to an autoclave-safe, pressure-resistant borosilicate glass bottle. Add either 1M Sodium Hydroxide (NaOH) or 6M Hydrochloric Acid (HCl) to achieve a highly alkaline or acidic environment.

    • Causality: The addition of a strong acid or base acts as a catalyst to break the robust covalent peptide bonds during heating[6].

  • Thermal Degradation: Seal the bottle loosely (to prevent pressure explosions) and autoclave the mixture at 121°C (15 psi) for a minimum of 60 minutes.

    • Self-Validating Step: Standard 15-minute sterilization only targets microorganisms. The extended 60-minute duration is required to provide sufficient thermal energy for complete peptide bond cleavage[6].

  • Cooling and Neutralization: Allow the solution to cool to room temperature within the autoclave. Using a calibrated pH meter, neutralize the solution to a pH between 6.0 and 8.0.

    • Causality: Failing to neutralize the solution will cause the waste to be classified as a characteristic hazardous waste under RCRA due to corrosivity (pH < 2 or > 12.5)[7]. Self-Validation: Always use a calibrated pH meter rather than pH paper, as the colored breakdown products of the peptide may obscure the colorimetric readout of the paper.

  • Final Segregation: Transfer the neutralized, inactivated solution to a designated "Aqueous Chemical Waste" carboy. Do not pour down the drain[4][9].

Protocol B: Management of Solid Waste and Empty Containers

Scientific Rationale: Solid waste contaminated with peptide residues cannot be chemically inactivated easily and must be routed for high-temperature incineration[4].

  • Collection of Consumables: Place all contaminated pipette tips, microcentrifuge tubes, and used nitrile gloves into a rigid, puncture-resistant "Solid Chemical Waste" container[4].

  • Container Defacing (Critical Step): For empty primary vials that originally housed the Lys-Phe·HCl powder, ensure no freestanding solid remains. You must thoroughly deface or remove the original chemical labels.

    • Causality: If a container is placed in the waste stream with intact chemical labels, municipal handlers or EH&S personnel are legally required to treat it as an unknown hazardous material, triggering costly and unnecessary analytical testing[9][10].

  • EH&S Handoff: Seal the solid waste containers and log them into your institution's Environmental Health and Safety (EH&S) portal for routine pickup and subsequent incineration[4][8].

Process Visualization

The following diagram illustrates the logical decision tree for managing Lys-Phe·HCl waste streams, ensuring compliance with institutional and federal guidelines.

PeptideDisposal Start Lys-Phe·HCl Waste Decision Waste State? Start->Decision Solid Solid (Powder/PPE) Decision->Solid Dry Liquid Liquid (Aqueous) Decision->Liquid Solution SolidBin Solid Chemical Waste Solid->SolidBin Hydrolysis Alkaline/Acid Hydrolysis (1M NaOH or 6M HCl) Liquid->Hydrolysis Autoclave Autoclave (121°C, 60 min) Hydrolysis->Autoclave Neutralize Neutralize (pH 6.0-8.0) Autoclave->Neutralize LiquidBin Aqueous Chemical Waste Neutralize->LiquidBin Incineration EH&S Collection & Incineration SolidBin->Incineration LiquidBin->Incineration

Caption: Workflow for the proper disposal of Lysylphenylalanine hydrochloride waste.

References

  • Lysylphenylalanine CAS 6235-35-4 - Sigma-Aldrich - Link

  • Laboratory Environmental Sample Disposal Information Document - EPA - 3

  • Non-Hazardous Waste Disposal Guide for Laboratories - Rowan University - 7

  • Proper Disposal of C-Type Natriuretic Peptide: A Guide for Laboratory Professionals - Benchchem - 6

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides - Peptide24 - 8

  • Disposal Procedures for Non Hazardous Waste - SFASU -9

  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals - Benchchem - 4

  • Lysylphenylalanine | CAS#6235-35-4 - MedKoo - 1

  • Laboratory waste - KI Staff Portal - 10

  • A potent new dipeptide inhibitor of cell sickling and haemoglobin S gelation - PubMed - 2

  • H-Lys-Phe-OH·HCl | 4078-58-4 - Sigma-Aldrich -5

Sources

Handling

Personal protective equipment for handling Lysylphenylalanine--hydrogen chloride (1/1)

A Researcher's Guide to the Safe Handling of Lysylphenylalanine Hydrochloride For laboratory professionals engaged in cutting-edge research and drug development, the meticulous and safe handling of chemical reagents is p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe Handling of Lysylphenylalanine Hydrochloride

For laboratory professionals engaged in cutting-edge research and drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides essential, in-depth safety protocols for managing Lysylphenylalanine hydrochloride, ensuring both personal safety and the integrity of your research. While specific toxicological properties for every novel compound may not be extensively documented, a proactive and informed approach to safety, based on the handling of similar chemical classes, is a cornerstone of responsible laboratory practice.[1][2]

Hazard Identification and Risk Assessment: Understanding the Compound

Lysylphenylalanine hydrochloride, as a peptide hydrochloride, is a biologically active molecule.[3] While not classified as a hazardous substance under GHS in some contexts, it is crucial to treat it with due care as the full spectrum of its chemical, physical, and toxicological properties may not be thoroughly investigated.[4] The primary risks associated with handling this and similar compounds in a laboratory setting include:

  • Inhalation: Fine powders can be easily inhaled, potentially causing respiratory tract irritation.[5][6]

  • Skin and Eye Contact: Direct contact with the solid or solutions can cause irritation.[1][7]

  • Ingestion: Accidental ingestion may be harmful.[6]

A thorough risk assessment should be conducted before any handling, considering the scale of the work and the potential for dust or aerosol generation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure and preventing contamination.[1] The following table summarizes the recommended PPE for handling Lysylphenylalanine hydrochloride in various laboratory scenarios.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Lyophilized Powder Safety goggles with side shields or a face shield.[1][8]Chemical-resistant gloves (e.g., nitrile).[1] Consider double-gloving.[1]Laboratory coat.[1][3]Required. Use a NIOSH-approved respirator or work within a certified chemical fume hood.[1][9]
Reconstituting in Solution Safety goggles.[1][3] A face shield is recommended if there is a high risk of splashing.[1]Chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat.[1][3]Recommended to be performed in a well-ventilated area or a chemical fume hood.[8][10]
General Handling of Solutions Safety goggles.[3][4][11]Chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat.[1][3]Not typically required if handled in a well-ventilated area.

It is imperative that all personnel receive training on the proper use, removal, and disposal of PPE. [1]

Procedural Workflow for Safe Handling

The following diagram and procedural steps outline a safe and logical workflow for handling Lysylphenylalanine hydrochloride, from initial preparation to final disposal.

Safe Handling Workflow Workflow for Safe Handling of Lysylphenylalanine Hydrochloride cluster_emergency Contingency A 1. Preparation & PPE B 2. Weighing (in Fume Hood) A->B Proceed with caution E 5. Spill & Emergency Response A->E C 3. Reconstitution B->C Transfer weighed solid B->E D 4. Experimental Use C->D Use solution in experiments C->E D->E F 6. Decontamination & Waste Disposal D->F G G

Caption: A logical workflow for the safe handling of Lysylphenylalanine hydrochloride.

Step-by-Step Protocol:

  • Preparation and Sanitization: Before handling the compound, ensure your workspace is clean and uncluttered.[3] Put on the required PPE as outlined in the table above. It is best practice to work in a designated area, such as a chemical fume hood, especially when handling the powdered form.[10]

  • Weighing the Lyophilized Powder: To prevent inhalation of fine particles, always weigh the lyophilized powder within a certified chemical fume hood or a ventilated balance enclosure.[1] Use appropriate tools to handle the material and avoid creating dust.[5]

  • Reconstitution: When preparing solutions, add the solvent slowly to the vial containing the peptide to avoid splashing.[1] If there is a high risk of splashing, a face shield is recommended.[1]

  • Experimental Use: Handle all solutions containing Lysylphenylalanine hydrochloride with care, avoiding contact with skin and eyes.[4]

  • Decontamination and Waste Disposal: After handling, decontaminate all work surfaces and equipment.[3] All disposable materials that have come into contact with the compound, such as pipette tips and gloves, should be collected in a designated hazardous chemical waste container.[1] Unused or expired solutions should also be collected for hazardous waste disposal and should never be poured down the drain.[1][10] Dispose of all waste through a licensed chemical waste disposal company, adhering to all federal, state, and local environmental regulations.[4][10]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12][14]
Skin Contact Remove all contaminated clothing and wash the affected area with soap and plenty of water.[6][14] If skin irritation occurs, seek medical attention.[7][9]
Inhalation Move the individual to fresh air.[4][11] If breathing is difficult, provide artificial respiration.[5] Seek medical attention.[4]
Ingestion Rinse the mouth with water.[4][11] Do NOT induce vomiting.[14] Seek immediate medical attention.[14][15]

In the event of a spill:

  • Small Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5][11] Clean the spill area with a damp cloth and dispose of the cleaning materials in the hazardous waste container.[10]

  • Large Spill: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office for assistance.[12]

Storage and Stability

Proper storage is crucial for maintaining the integrity of Lysylphenylalanine hydrochloride.

  • Short-term Storage: Store in a cool, dry, and dark place.[2]

  • Long-term Storage: For long-term stability, it is recommended to store the compound in a freezer, typically at -20°C.[2][14]

  • Solutions: Peptide solutions have a limited shelf life. For longer storage, use sterile buffers at a pH of 5-6 and store aliquots at -20°C or colder.[2] Avoid repeated freeze-thaw cycles.[2]

By adhering to these safety protocols, researchers can confidently handle Lysylphenylalanine hydrochloride, ensuring a safe laboratory environment and the generation of reliable, reproducible data.

References

  • Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides.
  • Peptide Institute, Inc. (2025, December 12). Safety Data Sheet: Glycylglycine.
  • Peptide Institute, Inc. (2018, August 28). Safety Data Sheet.
  • Personal protective equipment for handling Peptide R. (n.d.). Benchchem.
  • Peptide Institute, Inc. (2018, October 23). Safety Data Sheet: Bz-L-Arg-pNA • HCl [L-BAPA].
  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET: CGRGDS Peptide Hydrochloride.
  • LGC Standards. (2025, December 22). SAFETY DATA SHEET: TRC-L488650-5MG - Lysinoalanine Hydrochloride Salt.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: D-Phenylalanine.
  • Safety Data Sheet: H-Phe(2-Cl)-OH. (n.d.).
  • HA Peptide-SDS-MedChemExpress. (n.d.).
  • 10 Peptide Std Lyophilized 71 ug in 2mL - SAFETY DATA SHEET. (n.d.).
  • Peptide Handling, dissolution & Storage. (n.d.). NIBSC.
  • Safety Data Sheet: H-L-Lys-OH · HCl. (n.d.). Carl ROTH.
  • Safety Data Sheet: Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride salt. (n.d.).
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: L-Phenylalanine methyl ester hydrochloride.
  • Fisher Scientific. (2008, March 31). SAFETY DATA SHEET: L-Lysine Hydrochloride.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: DL-Phenylalanine methyl ester hydrochloride.
  • FUJIFILM Wako Chemicals. (2024, March 25). SAFETY DATA SHEET: (R)-(-)-Phenylephrine Hydrochloride.
  • Navigating the Disposal of BOC-L-Phenylalanine-¹³C: A Guide to Safe and Compliant Practices. (n.d.). Benchchem.

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Lysylphenylalanine--hydrogen chloride (1/1)
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Lysylphenylalanine--hydrogen chloride (1/1)
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